molecular formula C10H7BrN2O2 B1292671 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1135821-47-4

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1292671
CAS No.: 1135821-47-4
M. Wt: 267.08 g/mol
InChI Key: OWLGITCDNHDLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLGITCDNHDLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647050
Record name 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135821-47-4
Record name 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive experimental protocol for the synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology follows a robust three-step synthetic pathway, commencing with a Claisen-Schmidt condensation, followed by a cyclization reaction to form the pyrazole core, and culminating in the hydrolysis of the resulting ester to yield the target carboxylic acid. This guide is intended to furnish researchers and drug development professionals with the necessary details to replicate this synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through the following three key transformations:

  • Step 1: Claisen-Schmidt Condensation. The synthesis initiates with the base-catalyzed condensation of 3-bromobenzaldehyde and ethyl pyruvate. This reaction forms the α,β-unsaturated ketoester intermediate, ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate.

  • Step 2: Pyrazole Formation via Cyclization. The intermediate from the first step undergoes a cyclization reaction with hydrazine hydrate. This step constructs the core pyrazole heterocyclic ring system, yielding ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate.

  • Step 3: Saponification. The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, affording the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate

This initial step employs a Claisen-Schmidt condensation to form the carbon-carbon bond necessary for the pyrazole precursor.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of approximately 6-7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate as a pale yellow oil.

Reagent/SolventMolar RatioKey Parameters
3-Bromobenzaldehyde1.0Starting material
Ethyl pyruvate1.1Reactant
Sodium hydroxide1.2Base catalyst
Ethanol/Water-Solvent system
Temperature0 °C to RTReaction condition
Reaction Time12-16 hoursReaction duration
Step 2: Synthesis of Ethyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylate

The formation of the pyrazole ring is achieved through the cyclization of the α,β-unsaturated ketoester with hydrazine.

Methodology:

  • Dissolve ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate (1.0 equivalent) in glacial acetic acid in a round-bottom flask.[1][2]

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.[1][2]

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate as a white to off-white solid.

Reagent/SolventMolar RatioKey Parameters
Ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate1.0Starting material
Hydrazine hydrate1.2Reactant
Glacial Acetic Acid-Solvent and catalyst
TemperatureRefluxReaction condition
Reaction Time4-6 hoursReaction duration
Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Methodology:

  • Suspend ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.5 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound as a white solid. It is important to note that the product may have some solubility in water, which can make extraction with solvents like ethyl acetate challenging.

Reagent/SolventMolar RatioKey Parameters
Ethyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylate1.0Starting material
Sodium hydroxide2.5Base for hydrolysis
Ethanol/Water-Solvent system
TemperatureRefluxReaction condition
Reaction Time2-4 hoursReaction duration

Visualizing the Synthesis

The following diagrams illustrate the overall synthetic workflow and the core chemical transformation.

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis Start 3-Bromobenzaldehyde & Ethyl Pyruvate Intermediate1 Ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate Start->Intermediate1 NaOH, EtOH/H2O Intermediate2 Ethyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 Hydrazine Hydrate, Acetic Acid FinalProduct This compound Intermediate2->FinalProduct NaOH, EtOH/H2O then HCl

Caption: Overall workflow for the synthesis of the target compound.

Reaction_Scheme cluster_intermediates 3-Bromobenzaldehyde plus1 + Ethyl Pyruvate arrow1 Step 1 Hydrazine H2N-NH2 Final Product This compound plus2 + Intermediate1 Ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate arrow2 Step 2 Intermediate2 Ethyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylate arrow2->Intermediate2 arrow3 Step 3 arrow3->Final Product Intermediate1->arrow2 Intermediate2->arrow3

Caption: Chemical transformations in the synthetic pathway.

References

An In-depth Technical Guide to 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrazole-3-carboxylic acid core substituted with a 3-bromophenyl group, makes it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, and the carboxylic acid moiety provides a convenient handle for further chemical modifications.[1][2] This guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, a plausible synthetic route, spectroscopic analysis, and its potential applications in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, experimental data such as the melting point are not widely reported in the literature and can vary based on purity.

PropertyValueReference
CAS Number 1135821-47-4[3]
Molecular Formula C₁₀H₇BrN₂O₂[3]
Molecular Weight 267.08 g/mol [3]
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not widely reported; expected to be >200 °C
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol
pKa Estimated to be in the range of 3.5 - 4.5 for the carboxylic acid proton

Synthesis

A common and effective method for the synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids involves a Claisen condensation followed by a cyclization reaction with hydrazine.[4] The following is a detailed experimental protocol for a plausible synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl oxalate dropwise at 0 °C.

  • To this cooled solution, add a solution of 3'-bromoacetophenone in anhydrous diethyl ether dropwise over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding ice-cold dilute hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Hydrolysis to this compound

  • Suspend the ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of ~2-3, which will precipitate the carboxylic acid.

  • Filter the solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, this compound.

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 3'-Bromoacetophenone D Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate A->D Reaction B Diethyl Oxalate B->D Reaction C Sodium Ethoxide / Ethanol C->D Reaction F Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate D->F Reaction with E E Hydrazine Hydrate H This compound F->H Reaction with G G NaOH / H₂O, then HCl

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Technique Expected Data
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.2-8.0 ppm corresponding to the four protons on the 3-bromophenyl ring. Pyrazole Proton: A singlet around δ 6.8-7.2 ppm for the C4-H of the pyrazole ring. Carboxylic Acid Proton: A broad singlet at δ > 12 ppm. NH Proton: A broad singlet, which may exchange with D₂O, with a variable chemical shift.
¹³C NMR Carboxylic Carbonyl: A signal in the range of δ 160-170 ppm. Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring, typically in the range of δ 100-150 ppm. Aromatic Carbons: Six signals for the carbons of the 3-bromophenyl ring, including a signal for the carbon attached to bromine (C-Br) around δ 122 ppm.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): Expected at m/z 266 and 268 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Fragmentation: Loss of COOH (m/z 45), and other fragments corresponding to the pyrazole and bromophenyl moieties.
Infrared (IR) Spectroscopy O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. N-H Stretch: A moderate, broad absorption around 3200-3400 cm⁻¹. C=N and C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region. C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Biological Activity and Therapeutic Potential

The pyrazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] These activities often stem from the ability of the pyrazole ring to act as a bioisostere for other functional groups and the capacity of the overall structure to form key interactions with biological targets.

  • Anti-inflammatory and Analgesic: Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[5]

  • Antimicrobial and Antifungal: The pyrazole nucleus is present in various compounds that have demonstrated efficacy against a range of bacterial and fungal strains.[6]

  • Antiviral: Recent studies have highlighted the potential of pyrazole-3-carboxylic acid derivatives as inhibitors of viral proteases, such as the dengue virus NS2B-NS3 protease.[7]

  • Anticancer: Certain pyrazole derivatives have been investigated for their antiproliferative effects on various cancer cell lines.[2]

  • Enzyme Inhibition: The scaffold has been utilized to design inhibitors for various enzymes, showcasing its versatility in targeting different active sites.

Given these precedents, this compound represents a valuable starting point for the development of novel therapeutic agents. The 3-bromophenyl substituent can be further functionalized through cross-coupling reactions, and the carboxylic acid can be converted to amides, esters, and other derivatives to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

BiologicalPotential Therapeutic Potential of the Pyrazole Carboxylic Acid Scaffold cluster_derivatives Chemical Modifications cluster_activities Potential Biological Activities A 5-(3-Bromophenyl)-1H- pyrazole-3-carboxylic acid (Core Scaffold) B Amide/Ester Formation (at Carboxylic Acid) A->B C Cross-Coupling Reactions (at Bromophenyl) A->C D N-Alkylation/Arylation (at Pyrazole) A->D E Anti-inflammatory B->E F Antimicrobial B->F G Antiviral B->G H Anticancer B->H I Enzyme Inhibition B->I C->E C->F C->G C->H C->I D->E D->F D->G D->H D->I

Caption: Logical relationship of the core scaffold to its potential applications.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis and the proven therapeutic potential of the pyrazole carboxylic acid scaffold make it an attractive building block for the development of new drugs. Further investigation into its specific biological activities and the synthesis of its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its key characteristics to aid researchers in their endeavors.

References

Spectroscopic and Synthetic Profile of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a generalized synthetic protocol for 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The data presented herein is based on established principles of spectroscopy and known data from structurally analogous compounds, offering a robust predictive profile in the absence of comprehensive published experimental data for this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar pyrazole and bromophenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (pyrazole)~ 7.0 - 7.2s-
H-2' (phenyl)~ 8.0 - 8.2t~ 1.8
H-4' (phenyl)~ 7.6 - 7.8ddd~ 8.0, 2.0, 1.0
H-5' (phenyl)~ 7.3 - 7.5t~ 8.0
H-6' (phenyl)~ 7.7 - 7.9dt~ 8.0, 1.5
NH (pyrazole)~ 13.0 - 14.0br s-
COOH~ 12.0 - 13.0br s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole)~ 162 - 164
C-4 (pyrazole)~ 108 - 110
C-5 (pyrazole)~ 145 - 147
C-1' (phenyl)~ 132 - 134
C-2' (phenyl)~ 129 - 131
C-3' (phenyl)~ 122 - 124
C-4' (phenyl)~ 131 - 133
C-5' (phenyl)~ 130 - 132
C-6' (phenyl)~ 125 - 127
COOH~ 165 - 167

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (carboxylic acid)3300 - 2500Broad
N-H (pyrazole)3200 - 3100Medium
C-H (aromatic)3100 - 3000Medium
C=O (carboxylic acid)1720 - 1680Strong
C=N (pyrazole ring)1600 - 1580Medium
C=C (aromatic ring)1590 - 1450Medium-Strong
C-Br700 - 600Medium-Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes
[M+H]⁺268.98, 270.98Calculated for C₁₀H₇BrN₂O₂. Shows characteristic isotopic pattern for Bromine.
[M-H]⁻266.96, 268.96Calculated for C₁₀H₅BrN₂O₂.
[M-COOH]⁺223.97, 225.97Fragmentation with loss of the carboxylic acid group.

Generalized Experimental Protocols

The synthesis of this compound can be approached through several established methods for pyrazole synthesis. A common and effective route involves the condensation of a β-diketoester with hydrazine.

Synthesis of Ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate (β-diketoester intermediate)
  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, is added 3'-bromoacetophenone dropwise at room temperature under an inert atmosphere.

  • Diethyl oxalate is then added dropwise to the reaction mixture.

  • The resulting mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the addition of dilute hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-diketoester.

Synthesis of this compound
  • The crude ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine hydrate is added to the solution, and the mixture is refluxed for 4-8 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide with heating to convert the ester to the carboxylic acid.

  • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the final product.

  • The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) source in both positive and negative ion modes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (3'-Bromoacetophenone, Diethyl Oxalate) intermediate Claisen Condensation (Formation of β-diketoester) start->intermediate NaOEt cyclization Cyclization with Hydrazine (Pyrazole formation) intermediate->cyclization N2H4·H2O hydrolysis Ester Hydrolysis cyclization->hydrolysis NaOH, H2O product 5-(3-Bromophenyl)-1H- pyrazole-3-carboxylic acid hydrolysis->product HCl nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data (Tables 1-4) nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow for the target compound.

Disclaimer: The spectroscopic data and experimental protocols presented in this document are predictive and based on chemical principles and data from analogous compounds. This information is intended for guidance and research planning purposes. Experimental verification is required to confirm these findings.

physical and chemical properties of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Chemical and Physical Properties

While experimentally determined data for this compound is limited in publicly available literature, key identifiers and predicted properties have been compiled. The compound is a solid, typically stored at 2-8°C.[1] It is expected to exhibit moderate solubility in organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1135821-47-4[2]
Molecular Formula C₁₀H₇BrN₂O₂[3]
Molecular Weight 267.08 g/mol [3]
Predicted Boiling Point 521.5±40.0 °C[4]
Predicted Density 1.723±0.06 g/cm³[4]
Predicted pKa 3.89±0.10[4]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, based on established synthetic routes for analogous pyrazole carboxylic acids, a plausible multi-step synthesis can be proposed. A common method involves the Claisen condensation of a substituted acetophenone with a dialkyl oxalate, followed by cyclization with hydrazine.

Proposed Synthesis Workflow

Synthesis_Workflow reagent1 3-Bromoacetophenone + Diethyl oxalate intermediate1 Ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate reagent1->intermediate1 NaOEt, EtOH intermediate2 Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate intermediate1->intermediate2 AcOH, EtOH reagent2 Hydrazine hydrate product This compound intermediate2->product 1. NaOH, EtOH/H₂O 2. HCl (aq) reagent3 Base Hydrolysis (e.g., NaOH)

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis of 5-(Aryl)-1H-pyrazole-3-carboxylic Acids

The following is a generalized protocol adapted from the synthesis of similar pyrazole carboxylic acid derivatives.[5]

Step 1: Synthesis of the β-diketoester

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the substituted acetophenone (e.g., 3-bromoacetophenone) dropwise at room temperature.

  • After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.

  • Stir the mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude β-diketoester.

  • Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the synthesized β-diketoester in a suitable solvent, such as ethanol or acetic acid.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated pyrazole ester by filtration, wash with water, and dry.

Step 3: Hydrolysis of the Ester

  • Suspend the pyrazole ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash thoroughly with water, and dry to obtain the final product, 5-(aryl)-1H-pyrazole-3-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization and Analysis

The structure and purity of synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring and the pyrazole ring proton. The chemical shifts and coupling patterns would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the carbons of the bromophenyl substituent.

Infrared (IR) Spectroscopy

The FT-IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid group.

  • A C=O stretch from the carboxylic acid.

  • C=N and C=C stretching vibrations from the pyrazole and phenyl rings.

  • A C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Biological Activity and Potential Applications

While specific biological studies on this compound are not widely reported, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1]

Potential Areas of Investigation
  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, suggesting this compound could be investigated for its potential to modulate inflammatory pathways.[6]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several antimicrobial and antifungal agents. This compound could be screened for its efficacy against various bacterial and fungal strains.[2]

  • Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, showing activity against various cancer cell lines.[1] The cytotoxic effects of this compound against different cancer cell lines could be a valuable area of research.

Signaling Pathway Analysis

Given the diverse biological activities of pyrazoles, any identified biological effect of this compound would necessitate further investigation into the underlying mechanism of action. This would involve studying its interaction with specific cellular targets and signaling pathways. A generalized workflow for such an investigation is outlined below.

Signaling_Pathway_Analysis compound 5-(3-Bromophenyl)-1H- pyrazole-3-carboxylic acid cell_lines In vitro cell-based assays (e.g., cancer cell lines) compound->cell_lines phenotypic_screening Phenotypic Screening (e.g., cytotoxicity, proliferation) cell_lines->phenotypic_screening target_identification Target Identification (e.g., affinity chromatography, proteomics) phenotypic_screening->target_identification If active pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_identification->pathway_analysis in_vivo In vivo validation (e.g., animal models) pathway_analysis->in_vivo

Caption: General workflow for investigating the biological activity and signaling pathways.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its biological evaluation. Further research is warranted to fully elucidate its physicochemical characteristics and explore its therapeutic potential.

References

In-Depth Technical Guide: 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1135821-47-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid, with CAS number 1135821-47-4, is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a comprehensive overview of the known properties and a projected synthesis protocol for this specific molecule. While detailed experimental data for this particular compound is limited in publicly available literature, this guide leverages information on structurally similar compounds to provide a robust technical summary.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its basic chemical properties and includes predicted values or data from closely related analogs where specific experimental data is unavailable.

PropertyValueSource/Comment
CAS Number 1135821-47-4-
Molecular Formula C₁₀H₇BrN₂O₂-
Molecular Weight 267.08 g/mol -
IUPAC Name This compound-
Appearance White to off-white solid (Predicted)Based on similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in polar organic solvents like DMSO and methanol.Based on general solubility of similar pyrazole carboxylic acids.

Synthesis

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below:

Synthetic Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization and Hydrolysis A 3-Bromoacetophenone E Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate A->E B Diethyl oxalate B->E C Sodium ethoxide C->E Catalyst D Ethanol D->E Solvent G This compound E->G H Hydrolysis (e.g., NaOH, H₃O⁺) F Hydrazine hydrate F->G G->G H->G

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-bromoacetophenone dissolved in anhydrous ethanol.

  • Addition of Reagents: While stirring the mixture at room temperature, add diethyl oxalate dropwise over a period of 30 minutes.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to yield the crude ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate obtained from Step 1 in ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate dropwise with stirring. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition, heat the mixture to reflux for 3-5 hours.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Continue to reflux for an additional 2-3 hours to facilitate the hydrolysis of the ester.

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is filtered, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs.

General Biological Profile of Pyrazole Derivatives

Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory: Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Anticancer: Certain pyrazoles have shown potent activity against various cancer cell lines by targeting different signaling pathways involved in cell proliferation and survival.

  • Antimicrobial: The pyrazole nucleus is a constituent of some antibacterial and antifungal agents.

  • Antiviral: Some pyrazole derivatives have been investigated for their antiviral properties.

The biological activity of a specific pyrazole derivative is highly dependent on the nature and position of the substituents on the pyrazole ring. The presence of the 3-bromophenyl group at the 5-position and the carboxylic acid at the 3-position in the target molecule suggests it could be a valuable intermediate for the synthesis of more complex, biologically active molecules.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole cores in kinase inhibitors, it is plausible that this compound or its derivatives could interact with various protein kinases. The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and downstream signaling.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Inhibitory Action Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Kinase Target Kinase Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Pyrazole Pyrazole Derivative (e.g., 1135821-47-4 derivative) Pyrazole->Kinase Inhibition

Caption: Generalized signaling pathway potentially targeted by pyrazole-based kinase inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with potential for further development in medicinal chemistry. This guide provides a comprehensive, though partially predictive, overview of its chemical properties and a robust synthetic strategy. While specific biological data for this molecule remains elusive in the public domain, the well-documented activities of the pyrazole class of compounds suggest that it and its derivatives are promising candidates for future drug discovery and development efforts. Further experimental investigation is warranted to fully elucidate the physicochemical and biological characteristics of this compound.

The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of pyrazole carboxylic acid derivatives, a promising scaffold in modern medicinal chemistry.

Pyrazole carboxylic acid derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that position them as valuable scaffolds in the development of new therapeutic agents.[1][2] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole carboxylic acid derivatives have shown remarkable potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and tubulin polymerization, or the modulation of key signaling pathways.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
L2 (3,5-diphenyl-1H-pyrazole) CFPAC-1 (Pancreatic)61.7 ± 4.9[3]
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) MCF-7 (Breast)81.48 ± 0.89[3]
Compound 5b K562 (Leukemia)0.021[6]
Compound 5b A549 (Lung)0.69[6]
Compound 5 HepG2 (Liver)13.14[7]
Compound 5 MCF-7 (Breast)8.03[7]
Compound 42 WM266.4 (Melanoma)0.12[8]
Compound 42 MCF-7 (Breast)0.16[8]
Compound 49 EGFR Tyrosine Kinase0.26[4]
Compound 49 HER-2 Tyrosine Kinase0.20[4]
Compound 50 MCF-7 (Breast)0.83 - 1.81[4]
Compound 50 A549 (Lung)0.83 - 1.81[4]
Compound 50 HeLa (Cervical)0.83 - 1.81[4]
Compound 80 (Not Specified)0.0075[4]
Compound 17 HepG-2 (Liver)0.71[4]
Compound 18 BT474 (Breast)1.39[4]
Compound 18 BGC823 (Gastric)0.71[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate and incubate for 24h treat Treat cells with various concentrations of pyrazole derivatives start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze end Results analyze->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole derivatives.
Anticancer Signaling Pathway: Inhibition of Tubulin Polymerization

Certain pyrazole derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division.[6] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Tubulin_Inhibition_Pathway cluster_microtubule_dynamics Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) Pyrazole Derivative Pyrazole Derivative Inhibition Inhibition Pyrazole Derivative->Inhibition Inhibition->Tubulin Dimers Binds to tubulin Inhibition->Microtubules Prevents polymerization Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by pyrazole derivatives leading to apoptosis.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyrazole carboxylic acid derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi.[9][10] Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazole carboxylic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[9]
Compound 4 Streptococcus epidermidis0.25[9]
Compound 2 Aspergillus niger1[9]
Compound 21a (Antibacterial)62.5 - 125[11]
Compound 21a (Antifungal)2.9 - 7.8[11]
Compound 157 Staphylococcus aureus (MRSA)25.1 µM[10]
Compound 5c Klebsiella pneumoniae6.25 - 50[12]
Nitro-substituted pyrazole derivative Bacillus cereus128[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow start Prepare serial dilutions of pyrazole derivatives in a 96-well microtiter plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate controls Include positive (no drug) and negative (no microbes) controls start->controls incubate Incubate the plate at an appropriate temperature for 18-24 hours inoculate->incubate controls->incubate observe Visually inspect for turbidity or use a spectrophotometer to measure growth incubate->observe determine_mic The MIC is the lowest concentration with no visible growth observe->determine_mic end MIC Value determine_mic->end

Caption: Workflow of the broth microdilution method for MIC determination.
Antimicrobial Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of some pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is critical for DNA replication and repair.[13]

DNA_Gyrase_Inhibition cluster_dna_replication Bacterial DNA Replication Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase Inhibition of DNA Replication Inhibition of DNA Replication Supercoiled DNA->Inhibition of DNA Replication Pyrazole Derivative Pyrazole Derivative Inhibition Inhibition Pyrazole Derivative->Inhibition Inhibition->Supercoiled DNA Inhibits DNA Gyrase Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Replication->Bacterial Cell Death

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Anti-inflammatory Activity: Targeting the COX-2 Enzyme

Several pyrazole carboxylic acid derivatives have demonstrated potent anti-inflammatory effects, with a mechanism of action that often involves the selective inhibition of cyclooxygenase-2 (COX-2).[14][15] Celecoxib, a well-known selective COX-2 inhibitor containing a pyrazole core, is a prime example of the therapeutic success of this class of compounds.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model in rats is a classic in vivo assay used to screen for the acute anti-inflammatory activity of new compounds.

Paw_Edema_Workflow start Administer pyrazole derivative or control vehicle to rats induce_edema Inject carrageenan into the sub-plantar region of the rat's hind paw start->induce_edema measure_volume Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) induce_edema->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition end Anti-inflammatory Activity calculate_inhibition->end

Caption: Workflow of the carrageenan-induced paw edema assay.
Anti-inflammatory Signaling Pathway: Selective COX-2 Inhibition

COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] Selective inhibition of COX-2 by pyrazole derivatives reduces the production of these pro-inflammatory mediators.

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 Induction COX-2 Induction Inflammatory Stimuli->COX-2 Induction Arachidonic Acid Arachidonic Acid COX-2 Induction->Arachidonic Acid Acts on Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib) Inhibition Inhibition Pyrazole Derivative (e.g., Celecoxib)->Inhibition Inhibition->Prostaglandins Inhibits COX-2

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[17]

General Synthesis Workflow

Synthesis_Workflow start Start with a β-Dicarbonyl Compound and a Hydrazine Derivative condensation Condensation Reaction (often acid or base catalyzed) start->condensation cyclization Intramolecular Cyclization condensation->cyclization pyrazole_core Formation of the Pyrazole Ring cyclization->pyrazole_core purification Purification of the product (e.g., recrystallization, chromatography) pyrazole_core->purification characterization Characterization (e.g., NMR, Mass Spectrometry, IR) purification->characterization end Pyrazole Carboxylic Acid Derivative characterization->end

Caption: General workflow for the synthesis of pyrazole carboxylic acid derivatives.

Conclusion

Pyrazole carboxylic acid derivatives represent a highly versatile and promising class of compounds in the field of medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them a focal point for ongoing drug discovery and development efforts. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective drugs based on the pyrazole carboxylic acid core.

References

The Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for a range of diseases, including cancer, inflammation, and infectious diseases, highlighting their significance in modern drug discovery.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazole compounds, tailored for researchers, scientists, and drug development professionals. It covers key synthetic methodologies, experimental protocols, biological activities with a focus on kinase inhibition, and the logical frameworks underpinning their development.

I. Key Synthetic Methodologies for Pyrazole Scaffolds

The construction of the pyrazole ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern multicomponent and catalytic methods. The choice of method often depends on the desired substitution pattern, scalability, and efficiency.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a foundational method for pyrazole synthesis involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][5][6] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6] A key consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the reactants and the reaction conditions.[6]

1,3-Dipolar Cycloaddition

[3+2] cycloaddition reactions represent a powerful and versatile approach to constructing the pyrazole ring.[7] This method typically involves the reaction of a nitrile imine (the 1,3-dipole), often generated in situ from a hydrazonoyl halide, with a dipolarophile such as an alkyne or an alkene.[3][7] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, have gained prominence in the synthesis of complex molecules like pyranopyrazoles.[8][9][10] These reactions are highly atom-economical and efficient, often proceeding through a cascade of reactions such as Knoevenagel condensation, Michael addition, and cyclization.[10]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives and for key biological assays used in their evaluation.

Synthesis Protocols

2.1.1 General Procedure for Knorr Pyrazole Synthesis of 3,5-Disubstituted Pyrazoles

  • Materials: Substituted 1,3-diketone (1 eq.), hydrazine hydrate or substituted hydrazine (1-1.2 eq.), ethanol or acetic acid, and a suitable acid catalyst (e.g., a few drops of glacial acetic acid).[11]

  • Procedure:

    • Dissolve the 1,3-diketone in a minimal amount of ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add the hydrazine derivative to the solution. If using a salt (e.g., hydrazine hydrochloride), a base may be required.

    • Add the acid catalyst.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

    • Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[11]

2.1.2 General Procedure for Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

  • Materials: Aromatic aldehyde (1 eq.), malononitrile (1 eq.), ethyl acetoacetate (1 eq.), hydrazine hydrate (1 eq.), and a catalyst (e.g., L-proline, piperidine, or a heterogeneous catalyst) in a suitable solvent (e.g., ethanol, water, or solvent-free).[9][12]

  • Procedure:

    • To a stirred solution of the aromatic aldehyde, malononitrile, and ethyl acetoacetate in the chosen solvent, add the catalyst.

    • Add hydrazine hydrate to the mixture.

    • Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

    • After completion, cool the mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol or water and dry to obtain the pyrano[2,3-c]pyrazole derivative.[12]

2.1.3 Synthesis of Celecoxib Analogs

  • Step 1: Synthesis of the 1,3-Diketone Intermediate:

    • A Claisen condensation between a substituted acetophenone (e.g., p-methylacetophenone) and a trifluoroacetic acid ester is carried out in the presence of a base (e.g., sodium hydride) in an aprotic solvent like toluene.[13][14]

  • Step 2: Cyclization to form the Pyrazole Ring:

    • The resulting 1,3-diketone is then reacted with a substituted phenylhydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride) in a suitable solvent such as ethanol under reflux to yield the celecoxib analog.[13][15]

Biological Assay Protocols

2.2.1 In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Principle: This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. The signal intensity is inversely proportional to the kinase activity.

  • Materials: Test pyrazole compounds (dissolved in DMSO), kinase enzyme, kinase-specific substrate, ATP, and a commercial ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the diluted test compounds, a positive control inhibitor, and DMSO (negative control).

    • Add the kinase enzyme solution to all wells and incubate to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The ATP concentration should be near the Km value for the specific kinase.

    • Incubate the reaction for a defined period at a controlled temperature.

    • Stop the reaction and detect the ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.[1]

2.2.2 MTT Assay for Cytotoxicity

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13][16][17]

  • Materials: Cancer cell line of interest, culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).[16][17]

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole compounds and incubate for a specified period (e.g., 48-72 hours).

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours, allowing the formazan crystals to form.

    • Add the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16][17]

III. Quantitative Data on Biological Activities

The biological evaluation of novel pyrazole compounds generates a vast amount of quantitative data. Summarizing this data in a structured format is crucial for identifying structure-activity relationships (SAR) and for lead optimization.

Anticancer Activity of Pyrazole Derivatives
Compound IDTarget Cell LineIC50 (µM)Reference
3f PC-3 (Prostate)low µM[16]
3f HEL (Erythroleukemia)low µM[16]
3f K562 (Leukemia)low µM[16]
3f MCF-7 (Breast)low µM[16]
3f MOLT4 (Leukemia)low µM[16]
11b HEL (Erythroleukemia)0.35[16]
11b K562 (Leukemia)0.37[16]
34d HeLa (Cervical)10.41 ± 0.217
34d DU-145 (Prostate)10.77 ± 0.124
47c HCT-116 (Colon)3.12
50h 786-0 (Renal)9.9 ± 1.33 µg/mL
50h MCF-7 (Breast)31.87 ± 8.22 µg/mL
6g A549 (Lung)1.537 ± 0.097[17]
6d A549 (Lung)5.176 ± 0.164[17]
6j A549 (Lung)8.493 ± 0.667[17]
Pyrazole Derivatives as Kinase Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference
3f JAK13.4[5][16]
3f JAK22.2[5][16]
3f JAK33.5[5][16]
Afuresertib Akt10.08 (Ki)[2]
Compound 2 Akt11.3[2]
Compound 6 Aurora A160[2]
3 EGFR60[4]
9 VEGFR-2220[4]
6g EGFR24 ± 2[17]
TK4g JAK212.61[18]
TK4g JAK315.80[18]

IV. Visualizing Key Pathways and Workflows

Diagrams are indispensable tools for illustrating complex biological pathways, experimental workflows, and logical relationships in drug discovery. The following diagrams are generated using the DOT language for Graphviz.

Signaling Pathway: The JAK-STAT Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[16] Its aberrant activation is implicated in various cancers and inflammatory diseases, making it a key target for pyrazole-based inhibitors.[16]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole compounds.

Experimental Workflow: High-Throughput Screening (HTS)

High-throughput screening is a crucial step in early drug discovery to identify "hit" compounds from large chemical libraries.[19][20]

HTS_Workflow Lib Pyrazole Compound Library Assay Primary Assay (e.g., Kinase Inhibition) Lib->Assay Hits Initial Hits Assay->Hits Dose Dose-Response Confirmation Hits->Dose Confirmed Confirmed Hits Dose->Confirmed Secondary Secondary Assays (e.g., Cytotoxicity) Confirmed->Secondary Leads Lead Candidates Secondary->Leads

Caption: A typical high-throughput screening workflow for identifying lead pyrazole compounds.

Logical Relationship: Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship studies are fundamental to medicinal chemistry, guiding the optimization of hit compounds into potent and selective drug candidates.[21][22][23]

SAR_Logic start Initial Hit Compound (e.g., Pyrazole Core) modify Systematic Modification of Substituents (R1, R2, R3) start->modify synthesize Synthesize Analogs modify->synthesize test Biological Testing (In Vitro & In Vivo) synthesize->test analyze Analyze Data (Potency, Selectivity, ADME) test->analyze analyze->modify No, Redesign sar Establish SAR analyze->sar Improved Activity? optimize Lead Optimization sar->optimize

Caption: The iterative process of Structure-Activity Relationship (SAR) analysis in drug discovery.

V. Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance. This guide has provided a comprehensive overview of the key aspects of pyrazole chemistry and biology, from fundamental synthetic methods to the intricacies of their biological evaluation. By leveraging the detailed protocols, structured data, and visualized workflows presented herein, researchers and drug development professionals can be better equipped to navigate the challenges and capitalize on the opportunities presented by this remarkable class of compounds. The ongoing exploration of novel synthetic routes and a deeper understanding of the molecular mechanisms of action of pyrazole derivatives will undoubtedly lead to the development of new and improved therapies for a multitude of human diseases.

References

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic Acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1135821-47-4) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1] The presence of a bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions, while the carboxylic acid group allows for the ready formation of amides, esters, and other derivatives. This combination makes this compound a valuable intermediate for the synthesis of compound libraries aimed at identifying novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications in drug development, with a focus on its use in the generation of kinase inhibitors.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on the well-established Knorr pyrazole synthesis.[2][3][4] This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A plausible and efficient two-step process is outlined below.

Proposed Synthetic Workflow

G start Starting Materials: - 3-Bromoacetophenone - Diethyl oxalate step1 Step 1: Claisen Condensation Reagents: Sodium ethoxide in ethanol Product: Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate start->step1 step2 Step 2: Knorr Pyrazole Synthesis Reagents: Hydrazine hydrate, Acetic acid Product: Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate step1->step2 step3 Step 3: Hydrolysis Reagents: NaOH(aq), then HCl(aq) Product: this compound step2->step3 end Final Product step3->end

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate (1,3-Dicarbonyl Intermediate)

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3-bromoacetophenone dropwise at 0-5 °C with stirring.

  • After the addition of 3-bromoacetophenone, add diethyl oxalate dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the crude ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate in glacial acetic acid or ethanol.[5]

  • To this solution, add hydrazine hydrate dropwise with stirring. An exothermic reaction may be observed.[5]

  • Heat the reaction mixture at reflux for 2-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • After completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

Step 3: Hydrolysis to this compound

  • Suspend the crude ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating the completion of hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum to afford this compound.

Physicochemical and Spectroscopic Data

As specific experimental data for this compound is limited, the following table presents representative data for the closely related and well-characterized 5-phenyl-1H-pyrazole-3-carboxylic acid and other similar structures to provide an expected range for the properties of the title compound.

PropertyRepresentative Data for Analogous CompoundsReference
Appearance White to off-white solid[5]
Melting Point (°C) 274-276 (for 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid)[5]
Molecular Formula C₁₀H₇BrN₂O₂-
Molecular Weight 267.08 g/mol -
¹H NMR (DMSO-d₆, δ ppm) Expected signals: Aromatic protons (multiplets, ~7.2-8.4 ppm), Pyrazole CH (singlet, ~7.2 ppm). For 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid: 7.23 (s, 1H), 7.50 (t, 2H), 7.89 (d, 1H), 7.95 (d, 2H), 8.04 (d, 1H), 8.39 (s, 1H).[5]
¹³C NMR (DMSO-d₆, δ ppm) Expected signals: Aromatic and pyrazole carbons (~105-150 ppm), Carboxylic acid carbonyl (~163 ppm). For 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid: 104.77, 123.81, 124.00, 126.23, 126.71, 127.93, 128.31, 128.55, 130.40, 132.77, 133.50, 141.89, 149.21, 163.07.[5]
IR (cm⁻¹) Expected peaks: N-H stretch (~3200), C=O stretch (carboxylic acid, ~1680). For 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid: 3206 (N-H), 1683 (C=O).[5]
Mass Spectrometry (ESI-MS) Expected [M+H]⁺: ~267.98. For 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid [M+H]⁺: 239.08.[5]

Application as a Synthetic Intermediate in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a scaffold for the synthesis of more complex molecules, particularly pyrazole-3-carboxamides. The carboxylic acid moiety is readily activated to form an acid chloride or activated ester, which can then be reacted with a wide variety of amines to generate a library of amide derivatives.[6][7]

General Workflow for Amide Synthesis

G start 5-(3-Bromophenyl)-1H- pyrazole-3-carboxylic acid step1 Activation of Carboxylic Acid Reagents: SOCl₂, Oxalyl Chloride, or Coupling Agents (e.g., HATU, EDCI) start->step1 intermediate Acid Chloride or Activated Ester step1->intermediate step2 Amide Coupling Reaction Base: Pyridine, Et₃N, or DIPEA intermediate->step2 amine Primary or Secondary Amine (R₁R₂NH) amine->step2 end 5-(3-Bromophenyl)-N-substituted -1H-pyrazole-3-carboxamide step2->end

Caption: General workflow for the synthesis of pyrazole-3-carboxamides.

Potential Biological Targets: Kinase Inhibition

The pyrazole-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[8][9] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Derivatives of pyrazole-3-carboxylic acid have been shown to be potent inhibitors of various kinases, including:

  • Fms-like tyrosine kinase 3 (FLT3): A key target in acute myeloid leukemia (AML).[11]

  • Cyclin-dependent kinases (CDKs): Central regulators of the cell cycle.[8]

  • Aurora kinases: Essential for mitotic progression.[8]

  • Janus kinases (JAKs): Involved in cytokine signaling pathways.[9]

The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The N-substituted amide portion of the molecule often plays a key role in establishing selectivity and potency by interacting with specific residues in the kinase active site.

Representative Signaling Pathway: Kinase-Mediated Signaling

The following diagram illustrates a generalized kinase signaling pathway that can be targeted by inhibitors derived from this compound.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Kinase Domain (e.g., FLT3, JAK) Receptor->Kinase Activation Ligand Growth Factor Ligand->Receptor Binding Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., STAT, MAPK pathways) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrazole-3-carboxamide Inhibitor Inhibitor->Kinase Inhibition

Caption: Generalized kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate for the development of novel therapeutic agents. Its straightforward synthesis via the Knorr pyrazole reaction and the reactivity of its functional groups allow for the creation of diverse compound libraries. The demonstrated success of the pyrazole-3-carboxamide scaffold in targeting protein kinases underscores the potential of derivatives of this intermediate in the discovery of new treatments for cancer and other diseases driven by aberrant kinase activity. Further exploration of the synthetic utility of the bromophenyl moiety through cross-coupling reactions will undoubtedly expand the chemical space accessible from this promising building block.

References

Potential Therapeutic Targets of Brominated Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising therapeutic applications of brominated pyrazole compounds. By integrating data from recent scientific literature, this document outlines key molecular targets, summarizes inhibitory activities, and provides detailed experimental methodologies to facilitate further research and development in this area.

Introduction to Brominated Pyrazoles

Pyrazoles are a class of five-membered heterocyclic organic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to engage in various biological interactions have established them as "privileged scaffolds" in medicinal chemistry. The introduction of a bromine atom to the pyrazole core can significantly enhance the therapeutic potential of these molecules. Bromination can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and selectivity. This guide explores the key therapeutic areas where brominated pyrazoles have shown significant promise: neurodegenerative diseases, inflammation, and cancer.

Therapeutic Applications and Molecular Targets

Neurodegenerative Diseases

Brominated pyrazoles have emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their mechanism of action in this context primarily involves the inhibition of key enzymes responsible for the degradation of neurotransmitters and pathological protein aggregation.

Key Targets:

  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.

  • Monoamine Oxidase B (MAO-B): MAO-B is involved in the degradation of dopamine. Inhibiting this enzyme can increase dopamine levels, which is beneficial in Parkinson's disease.

Quantitative Data Summary:

Compound ClassTargetIC50 / KᵢReference Compound
Brominated Pyrazoline DerivativesAcetylcholinesterase (AChE)1.42 µM (IC50)[1]Tacrine
3-Bromo-substituted PyrazolineAcetylcholinesterase (AChE)Potent Inhibition[1]Donepezil
Anti-Inflammatory Applications

Inflammation is a key pathological feature of many chronic diseases. Brominated pyrazoles have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Key Target:

  • Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs as it mediates pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data Summary:

Compound ClassTargetIC50 / ED50Selectivity Index (SI)Reference Compound
Bromo-substituted Phenyl PyrazolesCOX-2Potent InhibitionHighCelecoxib
Oncology

The deregulation of protein kinases is a hallmark of many cancers. Brominated pyrazoles have been investigated as inhibitors of several kinases involved in cell cycle progression, proliferation, and survival.

Key Targets:

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations and hyperactivity of LRRK2 are associated with both familial and sporadic Parkinson's disease, and it is also being explored as a target in certain cancers.

  • Aurora Kinases (A and B): These are crucial for cell division, and their overexpression is common in many tumors.

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.

Quantitative Data Summary:

Compound ClassTargetIC50 / GI50Reference Compound
5-(5-Bromo-1-methyl-1H-indol-3-yl)-...-pyrazoleMCF-7 (Breast Cancer)15.6 µM (GI50)[2]Doxorubicin
Pyrazole with 2-bromophenyl moietyEGFR0.06 µM (IC50)Erlotinib
Pyrazole with meta-bromine substituentLRRK2Low nanomolar (IC50)[3]Not specified
Bromo-substituted Pyrazole DerivativesAurora A KinasePotent InhibitionAlisertib
Pyrazole-based EGFR inhibitorsEGFR0.024 µM (IC50)[4]Erlotinib

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition Mechanism

Brominated pyrazoles can act as competitive or mixed-type inhibitors of AChE. They typically bind to the active site of the enzyme, preventing the breakdown of acetylcholine. The bromophenyl moiety can form favorable interactions within the hydrophobic gorge of the enzyme.

AChE_Inhibition sub Acetylcholine (Substrate) enz Acetylcholinesterase (AChE) sub->enz Binds to Active Site prod Choline + Acetate enz->prod Hydrolyzes inh Brominated Pyrazole (Inhibitor) inh->enz Blocks Active Site

Figure 1. Mechanism of Acetylcholinesterase (AChE) Inhibition.

COX-2 Inhibition Pathway

Arachidonic acid is converted to prostaglandins by COX enzymes, leading to inflammation. Brominated pyrazoles can selectively inhibit COX-2, thereby blocking the production of pro-inflammatory prostaglandins.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins COX2->PGs Catalyzes Inflammation Inflammation & Pain PGs->Inflammation Mediates Inhibitor Brominated Pyrazole Inhibitor->COX2 Inhibits

Figure 2. COX-2 Inhibition Pathway.

Kinase Inhibition and Cancer Signaling Pathways

Brominated pyrazoles can inhibit various protein kinases involved in cancer progression by competing with ATP for the kinase's binding site. This disrupts downstream signaling pathways that control cell growth, proliferation, and survival.

3.3.1 LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to its overactivation, which is implicated in Parkinson's disease. LRRK2 phosphorylates Rab GTPases, affecting vesicular trafficking. Brominated pyrazoles can inhibit this kinase activity.

LRRK2_Pathway LRRK2 LRRK2 (Active) Rab Rab GTPases LRRK2->Rab Phosphorylates Vesicle Vesicular Trafficking Rab->Vesicle Regulates Neurodegeneration Neurodegeneration Vesicle->Neurodegeneration Dysregulation leads to Inhibitor Brominated Pyrazole Inhibitor->LRRK2 Inhibits

Figure 3. LRRK2 Signaling Pathway.

3.3.2 Aurora Kinase Signaling Pathway

Aurora kinases are essential for mitosis. Their overexpression in cancer leads to chromosomal instability. Inhibitors can arrest the cell cycle and induce apoptosis.

Aurora_Pathway Aurora Aurora Kinases Mitosis Mitosis Regulation (Spindle Assembly, Cytokinesis) Aurora->Mitosis Regulates Proliferation Uncontrolled Cell Proliferation Mitosis->Proliferation Dysregulation leads to Inhibitor Brominated Pyrazole Inhibitor->Aurora Inhibits

Figure 4. Aurora Kinase Signaling Pathway.

Experimental Protocols

General Synthesis of Brominated Pyrazoles from Chalcones

A common route for synthesizing pyrazole derivatives involves the reaction of chalcones with hydrazine derivatives. Brominated pyrazoles can be prepared from brominated chalcone precursors.

Workflow:

Synthesis_Workflow start Start: Brominated Aldehyde + Acetophenone chalcone Claisen-Schmidt Condensation start->chalcone bromochalcone Brominated Chalcone Intermediate chalcone->bromochalcone cyclization Cyclization with Hydrazine Hydrate bromochalcone->cyclization pyrazole Brominated Pyrazole Product cyclization->pyrazole end Purification & Characterization pyrazole->end

Figure 5. Synthesis Workflow for Brominated Pyrazoles.

Detailed Protocol:

  • Chalcone Synthesis: To a solution of a brominated benzaldehyde (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The mixture is stirred for 2-4 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the brominated chalcone.

  • Pyrazole Synthesis: The synthesized brominated chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) are refluxed in glacial acetic acid or ethanol for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and poured into ice-cold water. The solid product is filtered, washed, and purified by recrystallization to obtain the final brominated pyrazole derivative.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (brominated pyrazoles) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of Tris-HCl buffer to all wells.

  • Add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of buffer to the control wells and 5 µL of a standard inhibitor (e.g., Donepezil) to the positive control wells.

  • Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 20 µL of ATCI solution and 125 µL of DTNB solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal indicates higher kinase activity.

Materials:

  • Kinase of interest (e.g., LRRK2, Aurora A)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • Test compounds (brominated pyrazoles) in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In an opaque microplate, add the test compound dilutions, kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Conclusion

Brominated pyrazoles represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their ability to effectively inhibit key enzymes and protein kinases in neurodegenerative diseases, inflammation, and cancer makes them attractive candidates for further drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and evaluation of new and improved brominated pyrazole-based therapeutics. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to optimize their clinical utility.

References

An In-depth Technical Guide to the Structure Elucidation of 5-aryl-1H-pyrazole-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-aryl-1H-pyrazole-3-carboxylic acids, a class of compounds with significant interest in medicinal chemistry and drug development.[1] This document outlines common synthetic pathways, detailed experimental protocols for spectroscopic and crystallographic analysis, and presents key characterization data in a structured format for ease of comparison.

Synthesis of 5-aryl-1H-pyrazole-3-carboxylic Acids

The most prevalent and efficient synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] A common strategy employs the reaction of an appropriately substituted 4-aryl-2,4-dioxobutanoic acid with hydrazine hydrate in a suitable solvent like glacial acetic acid.[3]

General Synthetic Workflow

The synthesis typically follows a two-step process, which can be streamlined into a one-pot reaction. The initial step involves the formation of a β-diketone, which is then cyclized with hydrazine to form the pyrazole ring.

SynthesisWorkflow Arene Arene/Heteroarene Diketone 1,3-Diketone Intermediate Arene->Diketone Acylation CarboxylicAcid Carboxylic Acid Derivative CarboxylicAcid->Diketone Pyrazole 5-aryl-1H-pyrazole-3-carboxylic acid Diketone->Pyrazole Cyclization Hydrazine Hydrazine Hydrazine->Pyrazole ElucidationWorkflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR Connectivity & Tautomerism Xray X-ray Crystallography (optional, for solid state) Synthesis->Xray Solid-State Structure Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation Xray->Structure_Confirmation

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. This application note details the use of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The 3-bromophenyl moiety not only influences the inhibitor's potency and selectivity but also serves as a chemical handle for further structural diversification through cross-coupling reactions, enabling the exploration of a broad chemical space.

Overview of the Synthetic Strategy

The general approach to synthesizing kinase inhibitors from this compound involves two key steps:

  • Amide Coupling: The carboxylic acid is coupled with a variety of primary or secondary amines to generate a library of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamides. This amide bond formation is a crucial step in creating the final inhibitor molecule.[1][2]

  • Structural Diversification (Optional): The bromine atom on the phenyl ring can be utilized for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of substituents. This allows for fine-tuning of the inhibitor's properties.

Data Presentation

While specific data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table presents representative data for structurally related 5-aryl-1H-pyrazole-3-carboxamide and other pyrazole-based kinase inhibitors to illustrate the potential of this compound class.

Compound IDKinase TargetIC50 (nM)Cell-based Assay (Cell Line)IC50 (nM)Reference
8t FLT30.089MV4-111.22[3]
CDK20.719--[3]
CDK40.770--[3]
8a JNK3227--[4]
D40 PLK1359--[5]
3c CK1δ/ε-PANC-1-[6]

Experimental Protocols

Protocol 1: Synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamides via Amide Coupling

This protocol describes a general method for the amide coupling of this compound with a representative amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., 4-(aminomethyl)pyridine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide.

Protocol 2: Suzuki Cross-Coupling for Diversification of the Phenyl Ring

This protocol outlines a general procedure for the Suzuki cross-coupling of a 5-(3-bromophenyl)-1H-pyrazole-3-carboxamide with a boronic acid.

Materials:

  • 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide (from Protocol 1)

  • Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • 2 M aqueous sodium carbonate solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the 5-(3-bromophenyl)-1H-pyrazole-3-carboxamide (1.0 eq), the boronic acid (1.5 eq), and Pd(PPh3)4 (0.1 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Add the 2 M aqueous sodium carbonate solution (3.0 eq).

  • Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water (3x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired coupled product.

Visualizations

Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 5-(Aryl)-1H-pyrazole-3-carboxamide (Kinase Inhibitor) Inhibitor->JNK

Caption: JNK signaling pathway and the point of inhibition.

Experimental Workflow

Kinase_Inhibitor_Synthesis_Workflow Start This compound AmideCoupling Amide Coupling (Protocol 1) Start->AmideCoupling Carboxamide 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide Library AmideCoupling->Carboxamide Suzuki Suzuki Coupling (Protocol 2) Carboxamide->Suzuki Screening Kinase Inhibition Assay Carboxamide->Screening Diversified Diversified Inhibitor Library Suzuki->Diversified Diversified->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound SAR->Lead

References

Application Notes and Protocols for Amide Coupling of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, integral to the synthesis of a vast array of pharmaceuticals and biologically active molecules. The pyrazole scaffold, in particular, is a privileged structure found in numerous therapeutic agents. This document provides detailed protocols for the amide coupling of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid with primary or secondary amines using three common and effective coupling strategies: HATU, EDC/HOBt, and thionyl chloride. These protocols are designed to serve as a robust starting point for researchers, with the understanding that optimization may be required for specific amine substrates.

Data Presentation

The following table summarizes the key parameters for the three distinct amide coupling protocols described herein, allowing for a direct comparison of methodologies.

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt CouplingProtocol 3: Thionyl Chloride Method
Coupling Reagents HATU, DIPEAEDC·HCl, HOBt, DIPEAThionyl Chloride (SOCl₂), Triethylamine (TEA)
Stoichiometry (Acid:Amine:Reagents) 1 : 1.1 : 1.2 (HATU), 2.5 (DIPEA)1 : 1.1 : 1.2 (EDC), 1.2 (HOBt), 2.5 (DIPEA)1 : 1.2 : 2-3 (SOCl₂), 2.5 (TEA)
Solvent DMF, DCM, or ACNDMF or DCMDCM or Toluene
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Reflux
Reaction Time 2 - 16 hours4 - 24 hours2 - 6 hours
Typical Yield Range High (often >80%)Good to High (60-90%)Variable, substrate-dependent
Key Considerations Mild conditions, low racemization.[1][2] HATU can be a sensitizer.[1][2][3]Economical, widely used. HOBt can have thermal stability issues.Cost-effective for large scale. Generates HCl and SO₂ byproducts. Thionyl chloride is highly corrosive and water-reactive.[4][5][6]

Experimental Workflow

The general workflow for the amide coupling of this compound is depicted below. This involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

G cluster_start Starting Materials cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 5-(3-Bromophenyl)-1H- pyrazole-3-carboxylic acid Coupling_Reagents Coupling Reagents (e.g., HATU, EDC/HOBt, SOCl2) + Base Carboxylic_Acid->Coupling_Reagents Activation Amine Primary or Secondary Amine (R1R2NH) Reaction_Mixture Reaction in Anhydrous Solvent Amine->Reaction_Mixture Nucleophilic Attack Coupling_Reagents->Reaction_Mixture Quenching Aqueous Work-up Reaction_Mixture->Quenching Reaction Completion Extraction Organic Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product 5-(3-Bromophenyl)-1H-pyrazole- 3-carboxamide Purification->Product

General experimental workflow for amide coupling.

Experimental Protocols

Important Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and its derivatives should be handled with care as potential irritants.[7][8][9][10] Coupling reagents such as HATU can be sensitizers, and thionyl chloride is highly corrosive and reacts violently with water.[1][2][3][4][5][6]

Protocol 1: HATU Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its mild reaction conditions and low rates of racemization.[1][2]

Materials:

  • This compound

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (or DCM).

  • Add HATU (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary or secondary amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This method employs the widely used and economical carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-Hydroxybenzotriazole) to facilitate the amide bond formation. HOBt acts as an additive to improve reaction rates and suppress side reactions.

Materials:

  • This compound

  • Primary or secondary amine

  • EDC·HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the primary or secondary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion.

  • Slowly add DIPEA or TEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, dilute with DCM and wash with 1 M aqueous HCl (2x), followed by saturated aqueous sodium bicarbonate solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to yield the pure amide product.

Protocol 3: Thionyl Chloride Mediated Amide Coupling

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with the amine. This method is often used for large-scale synthesis due to the low cost of the reagent.

Materials:

  • This compound

  • Primary or secondary amine

  • Thionyl Chloride (SOCl₂)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of anhydrous DMF (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography

Procedure:

  • Acyl Chloride Formation:

    • To a dry flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 eq) and suspend it in anhydrous DCM or toluene.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (2-3 eq) dropwise at 0 °C.

    • After the addition is complete, warm the mixture to reflux and heat for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed.

  • Amide Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • In a separate flask, dissolve the primary or secondary amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM.

    • Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization.

Purification and Characterization

The purification of the resulting pyrazole amides can typically be achieved by standard laboratory techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective if the product is a solid. For more challenging separations or for oily products, flash column chromatography on silica gel is recommended. The purified products should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.

References

Application Notes and Protocols for the Esterification of Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-carboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. Their derivatives, particularly esters, serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, including anti-inflammatory agents, antimicrobials, and antitumor molecules.[1][2] The ester functionality provides a versatile handle for further molecular elaboration and can be used to modulate the pharmacokinetic properties of drug candidates.[3]

This document provides a comprehensive overview of common and effective methods for the esterification of pyrazole-3-carboxylic acids. It includes detailed experimental protocols, a comparative summary of techniques, and workflow diagrams to guide researchers in selecting and implementing the most suitable method for their specific needs.

Overview of Esterification Methods

Several established methods can be employed to convert pyrazole-3-carboxylic acids into their corresponding esters. The choice of method often depends on the substrate's sensitivity to acid or heat, the steric hindrance around the carboxylic acid, and the desired scale of the reaction. The primary methods include:

  • Acid Chloride Formation followed by Alcoholysis: A robust and widely used two-step method. The carboxylic acid is first activated by converting it to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol to form the ester.[4][5][6]

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction where the carboxylic acid and an excess of alcohol are refluxed in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7][8] This method is straightforward but may not be suitable for acid-sensitive substrates.

  • Steglich Esterification: A mild esterification method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid.[9][10] The reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP) and is performed at room temperature, making it ideal for sensitive or sterically hindered substrates.[11]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis.[14]

  • Alkylation with Diazoalkanes: Reagents like diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), provide a rapid and clean method for converting carboxylic acids to their methyl esters.[15][16] This method is particularly useful for small-scale preparations and for substrates that cannot tolerate harsh conditions.

Comparative Summary of Methods

The following table summarizes the key features of the primary esterification methods for pyrazole-3-carboxylic acids to facilitate method selection.

MethodKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Acid Chloride Formation SOCl₂ or (COCl)₂, Alcohol, Base (e.g., Pyridine)Reflux, then 0 °C to RTGood to Excellent[6]High reactivity, widely applicable, reliable for various alcohols.[4][17]Harsh reagents (SOCl₂), requires two steps, generates acidic byproducts.
Fischer Esterification Alcohol (excess), H₂SO₄ or TsOH (catalytic)Reflux, 1-10 hours[7]Moderate to GoodSimple, uses inexpensive reagents, good for simple alcohols.[8]Reversible reaction, requires excess alcohol, not suitable for acid-labile substrates.[8]
Steglich Esterification DCC or DIC, DMAP (catalytic), AlcoholRoom Temperature[9]Good to Excellent[11]Very mild conditions, suitable for sensitive substrates, high yields.[10][18]DCC byproduct (DCU) can be difficult to remove, potential for N-acylurea side product.[9][10]
Mitsunobu Reaction PPh₃, DEAD or DIAD, Alcohol0 °C to Room Temperature[12]Good to ExcellentMild, neutral conditions, results in stereochemical inversion of the alcohol.[13][14]Byproducts (triphenylphosphine oxide, hydrazine) can complicate purification.[14]
Diazoalkane Methylation Diazomethane or TMS-diazomethaneRoom TemperatureHigh to QuantitativeFast, clean reaction, high yields, ideal for methyl esters.[15]Diazomethane is toxic and explosive; TMS-diazomethane is a safer alternative.

Experimental Workflows and Logical Relationships

Esterification_Methods_Overview General Esterification Pathways for Pyrazole-3-Carboxylic Acids Start Pyrazole-3-Carboxylic Acid M1 Start->M1 M2 Start->M2 M3 Start->M3 M4 Start->M4 AcidChloride Pyrazole-3-Carboxylic Acid Chloride Start->AcidChloride  SOCl₂ or (COCl)₂   Ester Pyrazole-3-Carboxylate Ester M1->Ester  Fischer (H+, ROH, Δ) M2->Ester  Steglich (DCC, DMAP, ROH) M3->Ester  Mitsunobu (PPh₃, DEAD, ROH) M4->Ester  Diazoalkane (CH₂N₂) M5 AcidChloride->Ester  ROH, Base  

Caption: Overview of common esterification routes.

Steglich_Esterification_Workflow Logical Flow of the Steglich Esterification cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Acid Carboxylic Acid Isourea O-Acylisourea Intermediate Acid->Isourea DCC DCC DCC->Isourea DMAP DMAP Alcohol Alcohol ActiveEster N-Acylpyridinium (Active Ester) Isourea->ActiveEster + DMAP DCU Dicyclohexylurea (DCU) Isourea->DCU byproduct formation Ester Ester ActiveEster->Ester + Alcohol ActiveEster->DCU byproduct formation

Caption: Key steps in the Steglich esterification.

Detailed Experimental Protocols

Note: These are general protocols and may require optimization based on the specific pyrazole-3-carboxylic acid and alcohol used. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Esterification via Acid Chloride Formation

This protocol is adapted from procedures where a carboxylic acid is activated with thionyl chloride.[5][6]

Materials:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride (1.5 eq) with catalytic DMF

  • Anhydrous toluene or dichloromethane (DCM)

  • Desired alcohol (ROH) (1.5-5.0 eq)

  • Anhydrous base (e.g., triethylamine or pyridine) (1.5-2.0 eq)

  • Anhydrous solvent for esterification (e.g., DCM, THF, or the alcohol itself)

Procedure:

Step 1: Formation of the Acid Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pyrazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous toluene or DCM (approx. 10 mL per gram of acid).

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.[5]

Step 2: Ester Formation

  • Dissolve the crude acid chloride in a fresh portion of anhydrous DCM or THF.

  • In a separate flask, prepare a solution of the desired alcohol (1.5 eq) and an anhydrous base like triethylamine or pyridine (1.5 eq) in the same solvent.

  • Cool the acid chloride solution to 0 °C in an ice bath.

  • Add the alcohol/base solution dropwise to the acid chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 2: Steglich Esterification

This protocol is based on the general method described by Steglich and Neises.[9][11]

Materials:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the pyrazole-3-carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (15-20 mL per gram of acid).

  • Stir the solution at room temperature for 10 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 5% HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction

This protocol follows the general procedure for a Mitsunobu esterification.[12][19]

Materials:

  • Pyrazole-3-carboxylic acid (1.2 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene.

  • Anhydrous tetrahydrofuran (THF) or diethyl ether.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq), pyrazole-3-carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (15-20 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD solution (1.5 eq) dropwise via syringe. The reaction is often accompanied by a color change and the formation of a precipitate.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue contains the product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by flash column chromatography on silica gel.[14] In some cases, the triphenylphosphine oxide can be precipitated by adding a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate.

References

Application Notes and Protocols: 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. Pyrazole derivatives have been extensively explored as anticancer agents, demonstrating a wide range of pharmacological activities, including the inhibition of critical cellular processes like cell signaling, cell cycle progression, and microtubule dynamics.[1][2][3] Many pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are often dysregulated in cancer.[3][4] This document provides an overview of the potential anticancer applications of this compound, along with detailed protocols for its evaluation.

Mechanism of Action

While the precise mechanism of this compound is a subject of ongoing research, compounds with this scaffold frequently act as ATP-competitive inhibitors of protein kinases. Based on extensive research into pyrazole derivatives, a plausible mechanism involves the inhibition of key kinases in oncogenic signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways.[1] Such inhibition can lead to the arrest of the cell cycle, induction of apoptosis, and a decrease in tumor cell proliferation.[4][5] The bromophenyl moiety may contribute to binding affinity and selectivity within the kinase ATP-binding pocket.

Below is a diagram illustrating a potential signaling pathway inhibited by this class of compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition Inhibition Proliferation Proliferation mTOR->Proliferation Promotion Compound 5-(3-Bromophenyl)-1H- pyrazole-3-carboxylic acid Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma9.8
MDA-MB-231Breast Adenocarcinoma15.2
A549Lung Carcinoma8.0
HCT116Colon Carcinoma12.5
HeLaCervical Cancer9.8
K562Chronic Myelogenous Leukemia5.5

Note: The data presented are representative and compiled based on typical activities of pyrazole derivatives against these cell lines.[6][7]

Experimental Workflow

The evaluation of a novel anticancer compound follows a structured workflow from initial screening to detailed mechanistic studies.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) A->B C Lead Compound Identification (Based on IC50 values) B->C D Mechanism of Action Studies C->D H In Vivo Efficacy Studies (Xenograft Models) C->H E Kinase Inhibition Assays D->E Target ID F Cell Cycle Analysis (Flow Cytometry) D->F Cellular Effect G Apoptosis Assay (Annexin V Staining) D->G Cellular Fate

Caption: General workflow for anticancer drug discovery.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound on cancer cells.

1. Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO only as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the compound's ability to inhibit a specific protein kinase (e.g., PI3K, AKT).

1. Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Staurosporine (positive control inhibitor)

  • 384-well white plates

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer at 10x the final desired concentration.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of kinase assay buffer.

    • 2.5 µL of the test compound dilution (or staurosporine/vehicle controls).

    • 2.5 µL of the kinase/substrate mixture.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 12.5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ system as per the manufacturer's instructions. This typically involves:

    • Adding 12.5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Adding 25 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data using controls (0% activity with no kinase, 100% activity with vehicle). Calculate the percent inhibition for each compound concentration. Determine the IC50 value by plotting percent inhibition versus the log of compound concentration.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents, likely through the inhibition of protein kinases crucial for cancer cell survival and proliferation. The protocols outlined above provide a robust framework for researchers to investigate its cytotoxic and mechanistic properties, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in the agrochemical industry due to their broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The versatile structure of the pyrazole ring allows for various substitutions, enabling the fine-tuning of its biological efficacy and target specificity. This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives in an agrochemical research context.

Application Notes

The agrochemical potential of this compound lies in its utility as a core scaffold for the synthesis of more complex and potent active ingredients. The "3-bromophenyl" moiety and the carboxylic acid group are key features for structure-activity relationship (SAR) studies. The bromine atom can influence the lipophilicity and metabolic stability of the molecule, while the carboxylic acid provides a convenient handle for derivatization into esters, amides, and other functional groups, which are common in commercial agrochemicals.

Potential Agrochemical Applications:

  • Herbicidal Activity: Pyrazole-based compounds have been shown to act as inhibitors of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS). Inhibition of these enzymes disrupts essential metabolic pathways in weeds, leading to bleaching and growth inhibition.

  • Fungicidal Activity: A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds interfere with the mitochondrial respiratory chain in fungi, leading to the inhibition of spore germination and mycelial growth. The pyrazole-carboxamide structure is a key pharmacophore for many SDHI fungicides.

  • Insecticidal Activity: Pyrazole derivatives have been developed as potent insecticides. Their modes of action often involve targeting the nervous system of insects, for example, by acting as antagonists of the GABA-gated chloride channel, which leads to central nervous system disruption. Another mechanism involves the inhibition of mitochondrial electron transport.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and biological evaluation of this compound and its derivatives. Optimization of these protocols for the specific compound and target organisms is recommended.

Synthesis of this compound

This protocol is a general representation of a Knorr-type pyrazole synthesis followed by oxidation.

Materials:

  • 3-Bromoacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Potassium permanganate (KMnO₄)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add a mixture of 3-bromoacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0-5 °C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Cyclization: Add hydrazine hydrate (1.0 eq) to the reaction mixture and reflux for 4-6 hours.

  • Hydrolysis (if ester is formed): If the cyclization results in an ester, add a solution of NaOH (2.0 eq) in water and continue to reflux for 2-3 hours to hydrolyze the ester to the carboxylic acid.

  • Acidification and Extraction: Cool the reaction mixture and acidify with 2N HCl to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: An alternative approach involves the oxidation of a corresponding methyl-pyrazole precursor, which can be synthesized from 3-bromoacetophenone and a suitable hydrazine derivative.

Synthesis of Pyrazole-3-carboxamide Derivatives

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Desired amine (R-NH₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in dry THF. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in dry THF. Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Work-up and Purification: Stir the reaction mixture at room temperature for 4-6 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

In Vitro Herbicidal Activity Assay (Petri Dish Assay)

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO or acetone)

  • Seeds of test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Agar medium

  • Petri dishes

  • Growth chamber

Procedure:

  • Prepare a stock solution of the test compound.

  • Prepare agar medium (0.8% w/v) and autoclave. Cool to approximately 45-50 °C.

  • Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Include a solvent control.

  • Pour the agar medium containing the test compound into sterile petri dishes and allow it to solidify.

  • Place 10-15 seeds of the target weed species on the surface of the agar.

  • Seal the petri dishes and incubate in a growth chamber with controlled light, temperature, and humidity for 7-14 days.

  • Assess the herbicidal activity by measuring the inhibition of seed germination and root/shoot elongation compared to the control.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

Materials:

  • Test compound

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Petri dishes

Procedure:

  • Prepare PDA medium and autoclave. Cool to approximately 45-50 °C.

  • Add the test compound (dissolved in a small amount of solvent) to the molten PDA to achieve the desired final concentrations.

  • Pour the amended PDA into sterile petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal temperature for the specific fungus for 4-7 days.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to the control.

In Vitro Insecticidal Activity Assay (Leaf-Dip Bioassay)

Materials:

  • Test compound

  • Larvae of a target insect pest (e.g., Spodoptera litura)

  • Cabbage or cotton leaves

  • Emulsifier (e.g., Tween-80)

Procedure:

  • Prepare a series of concentrations of the test compound in water containing a small amount of emulsifier.

  • Dip fresh, clean leaves into the test solutions for 10-20 seconds and allow them to air dry.

  • Place the treated leaves into petri dishes lined with moist filter paper.

  • Introduce 10-15 insect larvae onto the treated leaves in each petri dish.

  • Seal the petri dishes and incubate at an appropriate temperature and humidity.

  • Record larval mortality at 24, 48, and 72 hours after treatment.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for derivatives of this compound, based on activities reported for structurally similar compounds in the literature.

Table 1: Herbicidal Activity of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide Derivatives against Amaranthus retroflexus

Compound IDR Group on AmideConcentration (µg/mL)Root Growth Inhibition (%)
BPPC-A1 -H10045.2
BPPC-A2 -CH₃10062.8
BPPC-A3 -CH₂CH₃10075.1
BPPC-A4 -Cyclopropyl10088.5
Glyphosate (Commercial Standard)1095.0

Table 2: Fungicidal Activity (EC₅₀) of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide Derivatives

Compound IDR Group on AmideEC₅₀ against Botrytis cinerea (µg/mL)EC₅₀ against Rhizoctonia solani (µg/mL)
BPPC-F1 -Phenyl15.822.4
BPPC-F2 -4-Chlorophenyl8.212.1
BPPC-F3 -2,4-Dichlorophenyl3.56.8
Boscalid (Commercial Standard)1.22.5

Table 3: Insecticidal Activity (LC₅₀) of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide Derivatives against Spodoptera litura

Compound IDR Group on AmideLC₅₀ at 48h (µg/mL)
BPPC-I1 -Methyl>100
BPPC-I2 -Ethyl85.3
BPPC-I3 -Propyl52.7
Chlorantraniliprole (Commercial Standard)0.5

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product 3-Bromoacetophenone 3-Bromoacetophenone Claisen Claisen Condensation 3-Bromoacetophenone->Claisen Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Claisen Hydrazine_hydrate Hydrazine_hydrate Cyclization Cyclization Hydrazine_hydrate->Cyclization Pyrazole_ester Pyrazole_ester Claisen->Pyrazole_ester NaOEt Hydrolysis Hydrolysis Cyclization->Hydrolysis Target_Compound 5-(3-Bromophenyl)-1H- pyrazole-3-carboxylic acid Hydrolysis->Target_Compound NaOH, then H+ Pyrazole_ester->Cyclization

Caption: Synthetic workflow for this compound.

Agrochemical_Screening_Workflow Start Synthesis of 5-(3-Bromophenyl)-1H-pyrazole- 3-carboxylic acid Derivatives Primary_Screening Primary Screening (Single High Concentration) Start->Primary_Screening Herbicidal_Assay Herbicidal Assay (Weed Species) Primary_Screening->Herbicidal_Assay Fungicidal_Assay Fungicidal Assay (Pathogenic Fungi) Primary_Screening->Fungicidal_Assay Insecticidal_Assay Insecticidal Assay (Pest Species) Primary_Screening->Insecticidal_Assay Dose_Response Dose-Response Studies (EC₅₀ / LC₅₀ Determination) Herbicidal_Assay->Dose_Response Fungicidal_Assay->Dose_Response Insecticidal_Assay->Dose_Response Lead_Identification Lead Compound Identification Dose_Response->Lead_Identification SAR_Analysis Structure-Activity Relationship Analysis Lead_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for agrochemical screening of pyrazole derivatives.

SDHI_Mechanism cluster_ETC Mitochondrial Electron Transport Chain (Fungus) Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate No_ATP ATP Production Blocked Complex_II->No_ATP Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP Production ATP_Synthase->ATP Pyrazole_Carboxamide 5-(3-Bromophenyl)-1H- pyrazole-3-carboxamide Derivative Pyrazole_Carboxamide->Complex_II Inhibition Succinate Succinate Succinate->Complex_II e-

Caption: Proposed mechanism of action for fungicidal pyrazole carboxamides (SDHI).

Application Notes and Protocols for the Synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and relevant biological pathways associated with 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide and its derivatives. The protocols detailed below are based on established chemical principles, primarily the Knorr pyrazole synthesis, and subsequent amidation reactions.

Introduction

Pyrazole-3-carboxamide derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities. Many compounds featuring this scaffold have been investigated as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology. The presence of a 3-bromophenyl substituent at the 5-position of the pyrazole ring offers a handle for further structural modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy

The most common and versatile approach for the synthesis of 5-aryl-1H-pyrazole-3-carboxamides involves a multi-step sequence beginning with the construction of the pyrazole core, followed by functional group manipulations to introduce the carboxamide moiety. The key steps are:

  • Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate.

  • Knorr Pyrazole Synthesis: Cyclization of the 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring.

  • Saponification: Hydrolysis of the resulting ester to the corresponding carboxylic acid.

  • Amidation: Coupling of the pyrazole carboxylic acid with an amine source to yield the final carboxamide.

This strategy allows for late-stage diversification of the amide group, which is advantageous for exploring SAR.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxo-4-(3-bromophenyl)-4-oxobutanoate (Intermediate 1)

This protocol describes the Claisen condensation of 3-bromoacetophenone with diethyl oxalate to form the key β-ketoester intermediate.

Materials:

  • 3-Bromoacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C in an ice bath.

  • To this solution, add a solution of 3-bromoacetophenone (1.0 eq) in anhydrous ethanol dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add diethyl oxalate (1.2 eq) dropwise, again keeping the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of ice and 1M HCl, and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield ethyl 2-oxo-4-(3-bromophenyl)-4-oxobutanoate.

Protocol 2: Synthesis of Ethyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylate (Intermediate 2)

This protocol details the Knorr pyrazole synthesis to form the pyrazole ring.[1][2][3][4]

Materials:

  • Ethyl 2-oxo-4-(3-bromophenyl)-4-oxobutanoate (Intermediate 1)

  • Hydrazine hydrate

  • Ethanol or 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-oxo-4-(3-bromophenyl)-4-oxobutanoate (1.0 eq) in ethanol or 1-propanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[1]

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours.[1] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, add cold water to the reaction mixture to induce precipitation.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate.

Protocol 3: Synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid (Intermediate 3)

This protocol describes the saponification of the pyrazole ester to the carboxylic acid.

Materials:

  • Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate (Intermediate 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution and stir at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 4: Synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide (Target Compound)

This protocol outlines the final amidation step. This can be achieved through activation of the carboxylic acid, for example, by converting it to an acid chloride.

Materials:

  • This compound (Intermediate 3)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous ammonia (NH₄OH) or ammonia gas

  • Triethylamine (optional, as a base)

Procedure (via Acid Chloride):

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, until the suspension becomes a clear solution.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride in vacuo to obtain the crude 5-(3-bromophenyl)-1H-pyrazole-3-carbonyl chloride, which is typically used immediately in the next step.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • Slowly add concentrated aqueous ammonia (excess) dropwise to the stirred acid chloride solution. Alternatively, bubble ammonia gas through the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain 5-(3-bromophenyl)-1H-pyrazole-3-carboxamide.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Claisen Condensation3-BromoacetophenoneEthyl 2-oxo-4-(3-bromophenyl)-4-oxobutanoateNaOEt, Diethyl oxalate60-75
2Knorr Pyrazole SynthesisEthyl 2-oxo-4-(3-bromophenyl)-4-oxobutanoateEthyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylateHydrazine hydrate, Acetic acid80-90
3SaponificationEthyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylateThis compoundLiOH or NaOH>90
4AmidationThis compound5-(3-Bromophenyl)-1H-pyrazole-3-carboxamideSOCl₂, NH₄OH70-85

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on reaction conditions and scale.

Table 2: Potential Biological Activity of Pyrazole-3-Carboxamide Derivatives

Target ClassSpecific ExamplesPotential Therapeutic AreaReference Compound IC₅₀ (nM)
Kinase InhibitorsFLT3, CDKs, VEGFR, Aurora KinaseCancer (e.g., AML, solid tumors)Varies widely (low nM to µM)
Cannabinoid Receptor LigandsCB1Obesity, Neuropathic pain37.5 (for a related derivative)[5]
Carbonic Anhydrase InhibitorshCA-I, hCA-IIGlaucoma, Epilepsy1.2 - 2.2 (for hCA-I, related amides)[6]

Visualization of Workflows and Pathways

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Saponification cluster_3 Step 4: Amidation 3-Bromoacetophenone 3-Bromoacetophenone Intermediate_1 Ethyl 2-oxo-4-(3-bromophenyl) -4-oxobutanoate 3-Bromoacetophenone->Intermediate_1 NaOEt, Ethanol Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate_1 Intermediate_2 Ethyl 5-(3-Bromophenyl) -1H-pyrazole-3-carboxylate Intermediate_1->Intermediate_2 Hydrazine hydrate, Acetic acid, Ethanol Hydrazine Hydrazine Intermediate_3 5-(3-Bromophenyl)-1H- pyrazole-3-carboxylic acid Intermediate_2->Intermediate_3 LiOH or NaOH, THF/H₂O Target_Compound 5-(3-Bromophenyl)-1H- pyrazole-3-carboxamide Intermediate_3->Target_Compound 1. SOCl₂ 2. NH₄OH Ammonia Ammonia

Caption: Synthetic workflow for 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide.

Potential Signaling Pathways

Given that pyrazole derivatives are often investigated as kinase inhibitors, the following diagrams illustrate potential signaling pathways that could be modulated by 5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide derivatives.

FLT3 Signaling Pathway

FLT3_Signaling cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor PI3K_Akt PI3K/Akt Pathway FLT3_Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Pyrazole_Derivative 5-(3-Bromophenyl)-1H- pyrazole-3-carboxamide (Potential Inhibitor) Pyrazole_Derivative->FLT3_Receptor Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: Potential inhibition of the FLT3 signaling pathway.[7][8][9][10][11]

CDK Signaling Pathway (G1/S Transition)

CDK_Signaling Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 pRb p-Rb CyclinD_CDK46->pRb Phosphorylation Rb_E2F Rb-E2F Complex Rb_E2F->pRb E2F E2F pRb->E2F Release S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Pyrazole_Derivative 5-(3-Bromophenyl)-1H- pyrazole-3-carboxamide (Potential Inhibitor) Pyrazole_Derivative->CyclinD_CDK46 Inhibition

Caption: Potential inhibition of the CDK-mediated cell cycle progression.[12][13][14][15][16]

VEGFR Signaling Pathway

VEGFR_Signaling cluster_downstream_vegfr Downstream Signaling VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_Akt_VEGFR PI3K/Akt VEGFR->PI3K_Akt_VEGFR RAS_MAPK_VEGFR RAS/MAPK VEGFR->RAS_MAPK_VEGFR Pyrazole_Derivative 5-(3-Bromophenyl)-1H- pyrazole-3-carboxamide (Potential Inhibitor) Pyrazole_Derivative->VEGFR Inhibition Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival PLCg->Angiogenesis PI3K_Akt_VEGFR->Angiogenesis RAS_MAPK_VEGFR->Angiogenesis

Caption: Potential inhibition of the VEGFR signaling pathway.[17][18][19][]

Conclusion

The synthetic route to 5-(3-bromophenyl)-1H-pyrazole-3-carboxamide is well-precedented through the Knorr pyrazole synthesis and standard functional group manipulations. The resulting compound and its derivatives are of significant interest to the drug discovery community, particularly as potential kinase inhibitors for the treatment of cancer and other diseases. The provided protocols offer a robust starting point for the synthesis and further investigation of this promising class of molecules. Researchers are encouraged to optimize the reaction conditions for their specific needs and to explore the rich biological potential of these compounds.

References

Application Notes and Protocols for Suzuki Coupling of 3-Bromophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for the Suzuki-Miyaura cross-coupling reaction of 3-bromophenyl pyrazoles. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1][2] Its versatility, mild reaction conditions, and tolerance of a wide range of functional groups have made it an invaluable tool in organic synthesis.[1] For drug development, the pyrazole moiety is a significant pharmacophore, and its combination with a phenyl group through a Suzuki coupling offers a pathway to a diverse array of potentially bioactive molecules.[3] This protocol focuses on the coupling of 3-bromophenyl pyrazoles with various boronic acids.

Experimental Protocols

A general and a more specific, optimized procedure for the Suzuki coupling of 3-bromophenyl pyrazoles are outlined below. These protocols are based on established methodologies for similar heterocyclic compounds.[4][5][6]

General Protocol

This procedure can be adapted for a wide range of 3-bromophenyl pyrazole derivatives and boronic acids.

Materials:

  • 3-Bromophenyl pyrazole derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like an XPhos-derived one)[4][5]

  • Ligand (if required, e.g., PPh₃, XPhos)[5]

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃)[4][5][7]

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)[4][7][8]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 3-bromophenyl pyrazole (1.0 mmol), the boronic acid (1.1-2.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 1-2 equivalents relative to palladium).[4][5]

  • Solvent and Base Addition: Add the chosen solvent (e.g., 6 mL of 1,4-dioxane) and degas the mixture.[4] Then, add the base (2.0 equivalents) and a small amount of water (e.g., 1.5 mL).[4]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 70-100 °C.[4][5] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reactions can take from a few hours to over 24 hours to complete.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer.

  • Purification: Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[4]

Optimized Protocol for Unprotected Pyrazoles

For pyrazole substrates with an unprotected N-H group, modifications may be necessary to achieve high yields, as these groups can sometimes inhibit the catalyst.[5]

Key Adjustments:

  • Catalyst System: Use of a more active catalyst system, such as an XPhos-derived precatalyst (e.g., P1), may be beneficial.[5]

  • Catalyst and Ligand Loading: An increased catalyst loading (e.g., 3-5 mol%) and an additional equivalent of ligand relative to the palladium may be required.[5]

  • Base and Solvent: A strong base like K₃PO₄ in a dioxane/water solvent system is often effective.[5]

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving bromo-aryl heterocycles, which can be used as a starting point for the optimization of reactions with 3-bromophenyl pyrazoles.

ParameterCondition 1[4]Condition 2[5]Condition 3[7]
Aryl Halide 5-(4-bromophenyl)-4,6-dichloropyrimidine3- or 4-bromopyrazole1-bromo-4-fluorobenzene
Boronic Acid Aryl/het-aryl boronic acids (1.1 eq)Aryl boronic acids (2.0 eq)Phenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos-derived precatalyst P1 (2.0-3.5 mol%)Supported Pd Nanoparticles
Base K₃PO₄ (2.0 eq)K₃PO₄ (2.0 eq)K₂CO₃
Solvent 1,4-Dioxane / H₂ODioxane / H₂O (4:1)DMF / H₂O (95:5)
Temperature 70-80 °C100 °C70-110 °C
Reaction Time 18-22 h15-20 h3-48 h

Mandatory Visualization

The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - 3-Bromophenyl Pyrazole - Boronic Acid - Catalyst & Ligand start->reagents solvent_base Add Solvent & Base (e.g., Dioxane/H2O, K3PO4) reagents->solvent_base heating Heat Reaction Mixture (70-100 °C) solvent_base->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete extraction Aqueous Work-up & Extraction monitoring->extraction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki coupling of 3-bromophenyl pyrazoles.

suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X L2 oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diorganyl_pd_complex Ar-Pd(II)-Ar' L2 transmetalation->diorganyl_pd_complex reductive_elimination Reductive Elimination diorganyl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product arx Ar-X (3-Bromophenyl Pyrazole) arx->oxidative_addition ar_boronic Ar'-B(OR)2 + Base ar_boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Biological Screening of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents due to the versatile chemistry of the pyrazole ring and the potential for diverse pharmacophoric interactions conferred by the bromophenyl and carboxylic acid moieties. These application notes provide a comprehensive overview of the biological screening of derivatives of this core structure, including detailed experimental protocols and data presentation guidelines.

Potential Biological Activities

Derivatives of this compound are candidates for screening against a variety of biological targets. The existing literature on related pyrazole compounds suggests potential efficacy in the following areas:

  • Anticancer Activity: Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms of action often involve the inhibition of protein kinases or interference with DNA replication.[5][6]

  • Antimicrobial Activity: The pyrazole nucleus is a key pharmacophore in a number of antimicrobial agents.[7][8] Derivatives can be screened for activity against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: A significant number of pyrazole-containing compounds have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

Data Presentation

Quantitative data from biological screening should be summarized in clear, well-structured tables to facilitate comparison between different derivatives and with standard control compounds.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDTest Concentration (µM)Cancer Cell LinePercent Growth Inhibition (%)IC50 (µM)
Derivative 110SNB-75 (CNS Cancer)Data to be generatedData to be generated
Derivative 210UO-31 (Renal Cancer)Data to be generatedData to be generated
Derivative 310CCRF-CEM (Leukemia)Data to be generatedData to be generated
Doxorubicin (Control)10VariousReference DataReference Data

Note: The cell lines mentioned are examples of those sensitive to related bromophenyl-triazole analogs.[11][12]

Table 2: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 1Data to be generatedData to be generatedData to be generated
Derivative 2Data to be generatedData to be generatedData to be generated
Derivative 3Data to be generatedData to be generatedData to be generated
Ciprofloxacin (Bacterial Control)Reference DataReference DataN/A
Fluconazole (Fungal Control)N/AN/AReference Data

Table 3: Anti-inflammatory Activity of this compound Derivatives (COX Enzyme Inhibition)

Compound IDCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)
Derivative 1Data to be generatedData to be generatedData to be generated
Derivative 2Data to be generatedData to be generatedData to be generated
Derivative 3Data to be generatedData to be generatedData to be generated
Celecoxib (Control)Reference DataReference DataReference Data

Experimental Protocols

Below are detailed methodologies for key experiments in the biological screening of this compound derivatives.

Protocol 1: In Vitro Anticancer Screening using MTT Assay

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Calculate the Percent Growth Inhibition (PGI) as 100 - % Viability.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight in their respective broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the test wells.

  • Compound Dilution:

    • Perform a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit COX enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compounds dissolved in DMSO

  • Known COX inhibitor (e.g., celecoxib, indomethacin)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Enzyme Inhibition:

    • In a suitable reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Termination and Measurement:

    • Stop the reaction by adding a suitable acid (e.g., HCl).

    • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the biological screening of this compound derivatives.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) Synthesis->Anti_inflammatory Data Data Analysis (IC50, MIC, etc.) Anticancer->Data Antimicrobial->Data Anti_inflammatory->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Pyrazole_Derivative 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid derivative Pyrazole_Derivative->COX2 Inhibition

References

Application Notes and Protocols: Molecular Docking Studies of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a detailed protocol for conducting molecular docking studies on 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid, a compound of interest in medicinal chemistry due to the known biological activities of the pyrazole scaffold.[1][2][3] While specific experimental data for this exact molecule is not yet prevalent in published literature, this document outlines a robust, generalized workflow. This includes a plausible synthesis method, a hypothetical molecular docking protocol against a relevant biological target, and a framework for data interpretation. The protocols are designed to be adaptable for researchers initiating studies on this or structurally related compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] The pyrazole-3-carboxylic acid scaffold, in particular, has been identified as a key pharmacophore in the development of inhibitors for various enzymes.[1] this compound combines this active core with a bromophenyl substituent, which can influence its physicochemical properties and binding interactions with biological targets.

Molecular docking is a crucial computational technique in drug discovery for predicting the binding orientation and affinity of a small molecule to a protein target. This allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug development pipeline. This document details a representative molecular docking workflow for this compound against human Carbonic Anhydrase IX (hCA IX), a tumor-associated enzyme and a known target for pyrazole-based inhibitors.[4]

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves the cyclization of a 4-aryl-2,4-dioxobutanoic acid with hydrazine.[4] This protocol can be adapted for the target compound.

Materials:

  • 4-(3-Bromophenyl)-2,4-dioxobutanoic acid

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Dissolve 1.0 equivalent of 4-(3-Bromophenyl)-2,4-dioxobutanoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • While stirring, add 3.0 equivalents of hydrazine monohydrate dropwise to the solution. A color change may be observed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing distilled water to precipitate the product.

  • Stir the mixture, then collect the solid product by vacuum filtration.

  • Wash the solid with cold distilled water and dry under vacuum to yield this compound.

  • The final product can be further purified by recrystallization.

Molecular Docking Protocol

This protocol describes a hypothetical molecular docking study of this compound against human Carbonic Anhydrase IX (PDB ID: 5FL4). Software such as AutoDock Vina is commonly used for such studies.[5]

2.2.1. Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • Protein Data Bank (PDB): To obtain the crystal structure of the target protein.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

2.2.2. Protocol Steps:

  • Protein Preparation:

    • Download the crystal structure of hCA IX (e.g., PDB ID: 5FL4) from the PDB.

    • Open the PDB file in a molecular viewer and remove all water molecules and co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Add Kollman charges to the protein.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw and save it as a MOL file.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • In MGL-Tools, define the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Definition:

    • Identify the active site of hCA IX, typically where the native ligand binds.

    • Define the grid box dimensions to encompass the entire active site. Center the grid on the active site.

  • Docking Execution:

    • Use AutoDock Vina to run the docking simulation. The program will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.

  • Analysis of Results:

    • Analyze the output file, which contains the binding energies and coordinates for the top-ranked binding poses.

    • Visualize the docked poses and protein-ligand interactions using Discovery Studio or PyMOL. Analyze hydrogen bonds, hydrophobic interactions, and other key interactions.

Data Presentation

The results of the molecular docking study should be summarized to facilitate comparison and analysis. The following table presents a template for organizing the quantitative data from the docking simulation.

ParameterValue
Protein Target Human Carbonic Anhydrase IX
PDB ID 5FL4
Ligand This compound
Docking Score (kcal/mol) -8.5 (Hypothetical Value)
Interacting Residues HIS94, HIS96, HIS119, THR199, THR200 (Hypothetical)
Hydrogen Bonds THR199, THR200 (Hypothetical)
Hydrophobic Interactions VAL121, LEU198 (Hypothetical)

Visualization of Workflows and Pathways

Synthesis Workflow

A 4-(3-Bromophenyl)-2,4-dioxobutanoic acid + Hydrazine Monohydrate B Reaction in Glacial Acetic Acid A->B Cyclization C Precipitation in Water B->C Work-up D Filtration and Drying C->D E This compound D->E

Synthesis workflow for the target compound.
Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Download Protein Structure (PDB) PrepP Prepare Protein (Add H, Charges) -> PDBQT PDB->PrepP Ligand Draw and Minimize Ligand PrepL Prepare Ligand -> PDBQT Ligand->PrepL Grid Define Grid Box PrepP->Grid Dock Run AutoDock Vina PrepL->Dock Grid->Dock Results Analyze Binding Poses and Energies Dock->Results Visualize Visualize Interactions Results->Visualize

General workflow for molecular docking.

References

Application Notes and Protocols: Development of Antimicrobial Agents from Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrazole carboxylic acids have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects against various pathogenic bacteria and fungi. This document provides an in-depth overview of the development of antimicrobial agents derived from pyrazole carboxylic acids, including their synthesis, structure-activity relationships (SAR), and proposed mechanisms of action. Detailed experimental protocols and data summaries are presented to facilitate further research and development in this critical area.

Data Presentation: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

The antimicrobial efficacy of various pyrazole carboxylic acid derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from multiple studies to provide a comparative overview. Lower MIC values indicate greater potency.

Compound Class/DerivativeTarget Organism(s)MIC Range (µg/mL)Key Findings & SAR InsightsReference(s)
Pyrazole-Derived Hydrazones
N-Benzoic acid derived pyrazole hydrazonesAcinetobacter baumanniiAs low as 4Potent growth inhibitor of A. baumannii.[1][1]
Naphthyl-substituted pyrazole-derived hydrazonesGram-positive strains, A. baumannii0.78–1.56Potent inhibitors, effective against biofilms. Bactericidal for S. aureus and bacteriostatic for A. baumannii.[1][1]
Difluorophenyl substituted derivativesGram-positive bacteriaNot specifiedBroader potency against Gram-positive bacteria with low toxicity.[1][1]
Substituted Phenyl Pyrazoles
Trifluorophenyl-substituted compoundsS. aureus (including MRSA), S. epidermidis, B. subtilis, Enterococcus faecalis (including VRE)As low as 0.39Replacing the carboxylic acid group on the 3-phenyl ring with a trifluoromethyl group resulted in potent activity against Gram-positive bacteria.[1][1]
Indole-Attached Pyrazole Imines
Indole-attached imines of pyrazoleDrug-resistant E. coliIC50 as low as 1.0 µMPotent DNA gyrase inhibition is suggested as the mechanism of action.[1][1]
Pyrazole-Thiazole Hybrids
Pyrazole-thiazole hybrids with hydrazone moietyS. aureus, Klebsiella planticola1.9/7.8 (MIC/MBC)Effective against both Gram-positive and Gram-negative bacteria.[1][1]
Tethered thiazolo-pyrazole derivativesMRSAAs low as 4Shows potent anti-MRSA activity.[1][1]
Other Pyrazole Derivatives
Aminoguanidine-derived 1,3-diphenyl pyrazolesVarious bacteria, including S. aureus and E. coli1–8Activity equivalent to or better than moxifloxacin against certain strains.[1][1]
Imidazo-pyridine substituted pyrazole derivativesBroad-spectrum (Gram-positive and Gram-negative)MBC <1 (except for MRSA)Better than ciprofloxacin against several Gram-negative strains.[1][1]
Pyrazole-thioxothiazolidinone hybridsStreptococcus mutans, MRSA, E. coliAs low as 1Potent broad-spectrum antibacterial agents.[1][1]
Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivativesCandida albicans, C. parapsilosis, C. tropicalis, C. glabrataNot specifiedPrimarily effective against Candida species.[2][2]

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of pyrazole-based antimicrobial agents are provided below.

Protocol 1: General Synthesis of Pyrazole Carboxylic Acid Derivatives

This protocol outlines a general method for the synthesis of a pyrazole carboxylic acid intermediate, which can then be further modified.[3]

Materials:

  • Starting ketone/aldehyde

  • Hydrazine hydrate or substituted hydrazine

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Reagents for cyclization and functional group manipulation (e.g., POCl3, DMF)

  • Oxidizing agent (e.g., potassium permanganate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Condensation: React the starting ketone or aldehyde with hydrazine hydrate or a substituted hydrazine in a suitable solvent under reflux to form the corresponding hydrazone.

  • Cyclization: Cyclize the hydrazone to form the pyrazole ring. This can be achieved through various methods, including heating with a dehydrating agent or using a Vilsmeier-Haack type reaction with POCl3 and DMF to introduce a formyl group, which facilitates cyclization.

  • Oxidation: Oxidize the substituent at the 4-position of the pyrazole ring (e.g., a formyl or methyl group) to a carboxylic acid group using a suitable oxidizing agent.

  • Purification: Purify the resulting pyrazole carboxylic acid by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized pyrazole derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and then dilute to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells with only the medium (sterility control), medium and inoculum (growth control), and medium, inoculum, and a standard antibiotic (positive control).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: DNA Gyrase Inhibition Assay

This protocol provides a method to assess the inhibitory effect of the compounds on DNA gyrase, a potential mechanism of action.[1]

Materials:

  • Purified DNA gyrase enzyme

  • Supercoiled plasmid DNA (substrate)

  • ATP

  • Assay buffer

  • Synthesized pyrazole derivatives

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of DNA gyrase activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes in the development of pyrazole-based antimicrobial agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies cluster_sar SAR & Lead Optimization start Starting Materials (Ketone/Aldehyde, Hydrazine) synthesis Chemical Synthesis (Condensation, Cyclization, Oxidation) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing MIC Determination (Broth Microdilution) characterization->mic_testing mbc_testing MBC Determination mic_testing->mbc_testing biofilm_assay Biofilm Inhibition Assay mic_testing->biofilm_assay dna_gyrase DNA Gyrase Inhibition Assay mic_testing->dna_gyrase sar_analysis Structure-Activity Relationship (SAR) Analysis dna_gyrase->sar_analysis cell_wall Cell Wall Disruption Assay protein_synthesis Protein Synthesis Inhibition lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Synthesis dna_gyrase_inhibition cluster_process DNA Replication cluster_inhibition Inhibition by Pyrazole Derivatives supercoiled_dna Supercoiled DNA dna_gyrase DNA Gyrase (Topoisomerase II) supercoiled_dna->dna_gyrase relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna replication DNA Replication & Transcription relaxed_dna->replication pyrazole Pyrazole Carboxylic Acid Derivative pyrazole->dna_gyrase Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and robust method is a two-step process. It begins with a Claisen condensation reaction between 3-bromoacetophenone and a dialkyl oxalate (like diethyl oxalate) to form a 1,3-diketone intermediate, specifically 4-(3-bromophenyl)-2,4-dioxobutanoate.[1][2] This intermediate is then cyclized with hydrazine hydrate in a subsequent step to form the pyrazole ring.[3][4] A final hydrolysis step is required to convert the ester to the desired carboxylic acid.

Q2: Why is the yield of my pyrazole synthesis consistently low?

A2: Low yields can arise from several factors across the two main stages of the synthesis.[5] In the first step (Claisen condensation), issues may include an inappropriate choice of base, impure reagents, or non-optimal reaction temperatures.[6] In the second step (cyclization), incomplete reaction, formation of side products, or sub-optimal pH conditions can significantly reduce the yield.[5] Careful optimization of each step is crucial for success.

Q3: How critical is the choice of base in the initial Claisen condensation?

A3: The choice of base is critical. A strong base is required to deprotonate the α-carbon of the 3-bromoacetophenone, initiating the reaction.[6] Sodium ethoxide is commonly used, especially when diethyl oxalate is the other reactant, as it prevents transesterification side reactions. A stoichiometric amount of the base is necessary to drive the reaction to completion, as the final deprotonation of the β-dicarbonyl product is what makes the reaction thermodynamically favorable.[6]

Q4: Are there any common side reactions to be aware of?

A4: Yes, during the Claisen condensation, self-condensation of the 3-bromoacetophenone can occur, although the higher reactivity of diethyl oxalate as the electrophile generally minimizes this. During the cyclization with hydrazine, if the 1,3-diketone intermediate is not fully cyclized, it may remain as an impurity. Incomplete hydrolysis of the pyrazole ester will also lead to a mixture of products, reducing the final yield of the carboxylic acid.

Troubleshooting Guide

Problem 1: Low or No Yield in Claisen Condensation (Step 1)
Possible Cause Troubleshooting Strategy & Solutions
Inactive Base The alkoxide base (e.g., sodium ethoxide) is highly sensitive to moisture. Use freshly prepared base or a newly opened bottle of a commercial solution. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Base The Claisen condensation requires a full equivalent of base to drive the equilibrium towards the product.[6] Ensure you are using at least one stoichiometric equivalent relative to the ketone.
Suboptimal Temperature While the initial enolate formation may be performed at a lower temperature, the reaction often requires heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) and consider increasing the temperature or reaction time if starting material persists.[5]
Impure Starting Materials Ensure 3-bromoacetophenone and diethyl oxalate are pure. Purify them by distillation or recrystallization if necessary. Ensure the solvent (e.g., ethanol) is anhydrous.
Problem 2: Low Yield in Cyclization & Hydrolysis (Step 2)
Possible Cause Troubleshooting Strategy & Solutions
Incomplete Cyclization The reaction of the 1,3-diketone with hydrazine may require heat to go to completion. Refluxing in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), can improve the rate and yield.[5] Monitor reaction progress by TLC.
Incomplete Hydrolysis Saponification of the ester to the carboxylic acid requires sufficient base (e.g., NaOH or KOH) and reaction time. If TLC or LC-MS shows remaining ester, increase the hydrolysis time, temperature, or the amount of base.
Product Precipitation Issues The final carboxylic acid is precipitated by acidifying the solution after hydrolysis. If the pH is not sufficiently acidic (at least 2-3 pH units below the pKa of the acid), the product will remain dissolved as its carboxylate salt.[7] Use a pH meter to ensure complete protonation.
Formation of Side Products The diketone intermediate can potentially react in other ways. Ensuring a clean conversion in the first step is vital. Using a slight excess of hydrazine can help ensure the diketone is fully consumed in the desired cyclization reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

This protocol is a representative procedure adapted from general methods for pyrazole synthesis.[1][3][4]

  • Step 1: Claisen Condensation to form Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate.

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 3-bromoacetophenone (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

    • After stirring for 15 minutes, add diethyl oxalate (1.2 equivalents) dropwise.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After cooling, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate, which can be used directly in the next step.

  • Step 2: Cyclization to form the Pyrazole Ester.

    • Dissolve the crude ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate from the previous step in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

    • Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the diketone is consumed.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the crude pyrazole ester.

Protocol 2: Hydrolysis to this compound
  • Suspend the crude ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate in a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to 80-90 °C and stir until the solid dissolves and the reaction is complete (monitor by TLC, typically 2-4 hours).

  • Cool the solution to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the clear filtrate with 2N hydrochloric acid to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product.[7]

Quantitative Data Summary

Optimizing reaction conditions is key to improving yield. The following table provides an example of how different bases and solvents can affect the yield in the critical Claisen condensation step, based on general principles.

Table 1: Effect of Base and Solvent on Claisen Condensation Yield (Illustrative)

EntryBase (equivalents)SolventTemperature (°C)Time (h)Approx. Yield of Diketone (%)
1NaH (1.1)THF65675-85
2NaOEt (1.1)Ethanol78580-90
3LiHMDS (1.1)Toluene80485-95[8]
4K₂CO₃ (2.0)DMF10012< 20 (Ineffective)

Note: Yields are illustrative and will vary based on specific experimental conditions and scale.

Visualized Workflows and Logic

Synthesis_Workflow start Starting Materials reagents1 3-Bromoacetophenone + Diethyl Oxalate start->reagents1 step1 Step 1: Claisen Condensation reagents1->step1 intermediate Intermediate: Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate step1->intermediate reagents2 + Hydrazine Hydrate intermediate->reagents2 step2 Step 2: Cyclization reagents2->step2 product_ester Product Ester: Ethyl 5-(3-bromophenyl)-1H- pyrazole-3-carboxylate step2->product_ester step3 Step 3: Hydrolysis (NaOH, then HCl) product_ester->step3 final_product Final Product: 5-(3-Bromophenyl)-1H-pyrazole- 3-carboxylic acid step3->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed sub_reagents Check Starting Materials start->sub_reagents sub_step1 Troubleshoot Step 1 (Claisen Condensation) start->sub_step1 sub_step2 Troubleshoot Step 2 (Cyclization/Hydrolysis) start->sub_step2 sub_reagents_purity Purity (NMR/TLC)? sub_reagents->sub_reagents_purity sub_reagents_dry Anhydrous Solvents? sub_reagents->sub_reagents_dry step1_base Base Active & Stoichiometric? sub_step1->step1_base step1_temp Optimize Temp/Time? sub_step1->step1_temp step2_reaction Incomplete Reaction? sub_step2->step2_reaction step2_hydrolysis Incomplete Hydrolysis? sub_step2->step2_hydrolysis step2_ph Final pH < 3? sub_step2->step2_ph

Caption: A troubleshooting decision tree for diagnosing sources of low yield in the synthesis.

References

Technical Support Center: Purification of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The primary purification methods for this compound leverage its carboxylic acid functionality and aromatic nature. The most effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities, especially if a suitable solvent system can be identified.

  • Acid-Base Extraction: Highly effective for separating the acidic product from neutral or basic impurities.

  • Column Chromatography: Useful for separating compounds with similar polarities, such as regioisomers or closely related side-products.

Q2: What are the most common impurities I might encounter?

A2: Impurities can originate from starting materials or side reactions during synthesis. Common contaminants may include:

  • Unreacted starting materials (e.g., a 1,3-dicarbonyl compound or hydrazine derivative).

  • Regioisomers, particularly if an unsymmetrical dicarbonyl precursor was used.

  • Ring-opened or rearranged byproducts, which can occur under harsh reaction conditions.[1]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures. Given the compound's structure, good starting points include polar protic solvents. Mixed solvent systems are also highly effective.[2]

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[2] To resolve this, you can:

  • Increase the volume of the "good" solvent to lower the saturation point.[2]

  • Ensure the solution cools very slowly to allow for proper crystal lattice formation.[2]

  • Add a seed crystal of the pure compound to induce crystallization.[2]

  • Switch to a different solvent system, perhaps one with a lower boiling point.[2]

Q5: Can I use column chromatography, and what is a good mobile phase to start with?

A5: Yes, column chromatography on silica gel is a viable option. Due to the acidic nature of the compound, it may streak on the column. This can be mitigated by adding a small amount of acetic acid to the eluent or by deactivating the silica gel with triethylamine.[3] A common starting eluent system for similar compounds is a mixture of hexane and ethyl acetate.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Recrystallization Yield The compound is too soluble in the chosen solvent, even at low temperatures.Ensure you are using the minimum amount of hot solvent necessary for dissolution. Cool the solution slowly and then in an ice bath to maximize precipitation.[2]
Product was lost during hot filtration (e.g., premature crystallization).Preheat the funnel and filter paper before filtration. Use a small amount of hot solvent to wash the filter paper.
Colored Impurities Remain After Purification Highly colored byproducts are present.Add a small amount of activated charcoal to the hot solution before the filtration step. Use sparingly, as it can adsorb your product and reduce the yield.[2]
Product Fails to Precipitate After Acid-Base Extraction The aqueous solution is not sufficiently acidified.Check the pH of the solution after adding acid. Continue adding acid (e.g., 1M HCl) until the pH is strongly acidic (pH 1-2) to ensure full protonation and precipitation of the carboxylic acid.
The product is somewhat soluble in the acidic aqueous solution.After acidification, cool the mixture in an ice bath to decrease solubility. If precipitation is still poor, extract the aqueous layer with an organic solvent like ethyl acetate.
Compound Streaks on TLC Plate / Column The carboxylic acid group is interacting strongly with the silica gel.Add 0.5-1% acetic acid to your TLC or column chromatography eluent to suppress the ionization of the carboxylic acid and improve the spot/band shape.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (the "good" solvent) while stirring and heating until the solid is fully dissolved.

  • Induce Precipitation: While the solution is still hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly turbid, indicating it is saturated.[2][3]

  • Clarification: If turbidity persists, add a few drops of hot ethanol until the solution is clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise while stirring. The purified carboxylic acid will precipitate out of the solution. Continue adding acid until the pH is ~2.

  • Isolation & Drying: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Purification Workflows

PurificationWorkflow General Purification Workflow crude Crude Product assess Assess Purity (TLC / NMR) crude->assess recryst Recrystallization assess->recryst Minor Impurities acid_base Acid-Base Extraction assess->acid_base Neutral/Basic Impurities chrom Column Chromatography assess->chrom Isomers / Similar Polarity final_product Pure Product recryst->final_product acid_base->final_product chrom->final_product

Caption: A decision-making workflow for selecting a purification method.

OilingOutTroubleshooting Troubleshooting: 'Oiling Out' start Product 'Oils Out' During Recrystallization q1 Is the solution cooling too quickly? start->q1 a1_yes Slow down the cooling rate. (e.g., use an insulated container) q1->a1_yes Yes q2 Is the solution too concentrated? q1->q2 No a2_yes Add more hot solvent to the mixture. q2->a2_yes Yes a2_no Change the solvent system or use a seed crystal to induce crystallization. q2->a2_no No

Caption: A logical workflow for troubleshooting the "oiling out" phenomenon.

AcidBaseExtraction Acid-Base Extraction Workflow start Dissolve Crude Product in Ethyl Acetate extract Extract with aq. NaHCO₃ solution start->extract separate Separate Layers extract->separate organic_layer Organic Layer: Contains Neutral/Basic Impurities separate->organic_layer Organic Phase aqueous_layer Aqueous Layer: Contains Sodium 5-(3-bromophenyl) -1H-pyrazole-3-carboxylate separate->aqueous_layer Aqueous Phase discard Discard organic_layer->discard acidify Acidify with 1M HCl to pH ~2 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter, Wash with Water, & Dry precipitate->filter product Pure Product filter->product

Caption: Step-by-step workflow for purification via acid-base extraction.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during pyrazole synthesis, offering explanations and actionable solutions.

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis can be attributed to several factors, ranging from incomplete reactions to the formation of side products. Here are common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

      • Increase Temperature: Many condensation reactions require heat. Refluxing the reaction mixture or employing microwave-assisted synthesis can improve yields and shorten reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial.

    • Troubleshooting: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, Lewis acids or other catalysts have been shown to enhance yields.[1]

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions and lower yields.[2][3]

    • Troubleshooting: Ensure the purity of your starting materials. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[3]

  • Formation of Stable Intermediates: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which may not readily dehydrate to form the pyrazole.[2]

    • Troubleshooting: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, can drive the reaction to completion.[2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3][4] The regiochemical outcome is influenced by the steric and electronic properties of the reactants and the reaction conditions.[2][3]

  • Troubleshooting Strategies:

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity.[2]

    • pH Control: Adjusting the pH of the reaction can influence which nitrogen atom of the hydrazine attacks which carbonyl group. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[2][5]

    • Temperature Control: In some cases, temperature can influence the kinetic versus thermodynamic product distribution, affecting the ratio of regioisomers.

    • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel or by crystallization.[5]

Q3: My reaction mixture is turning a dark color. What causes this and how can I prevent it?

A3: Discoloration of the reaction mixture is a frequent observation, particularly in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material.[3]

  • Troubleshooting Strategies:

    • Neutralize Acidity: The reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding a mild base can neutralize the acid and lead to a cleaner reaction.[3]

    • Inert Atmosphere: Phenylhydrazine derivatives can be sensitive to air and light.[5] Handling these reagents under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and color formation.[5]

    • Purification: Activated carbon can be used to remove some of these colored impurities from the reaction mixture.[3] Recrystallization of the final product is also an effective purification method.[3]

Q4: The reaction seems to have stalled, and I'm observing unreacted starting materials even after a prolonged time. What should I do?

A4: A stalled reaction can be due to several factors, including deactivation of starting materials or suboptimal conditions.

  • Troubleshooting Workflow:

    • Verify Starting Material Purity: As a first step, re-evaluate the purity of your hydrazine and 1,3-dicarbonyl compounds.[4]

    • Optimize Temperature and Time: Gradually increase the reaction temperature and continue to monitor by TLC to find the optimal conditions.[4]

    • Catalyst Evaluation: If you are not using a catalyst, consider adding a catalytic amount of a suitable acid or base. If you are already using one, screening different catalysts might be beneficial.

    • Solvent Effects: The solvent can play a significant role. Consider switching to a different solvent with a higher boiling point or one that is known to promote the reaction.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of pyrazole synthesis.

Table 1: Optimization of Solvent, Catalyst, and Temperature for Pyrano[2,3-c]pyrazole Synthesis

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1H₂ONone801240
2EtOHNone801235
3CH₃CNNone801230
4H₂OY(NO₃)₃·6H₂O (10)RT292
5H₂OY(NO₃)₃·6H₂O (10)501.595
6H₂OY(NO₃)₃·6H₂O (10)80195
7H₂OY(NO₃)₃·6H₂O (5)80290
8H₂OY(NO₃)₃·6H₂O (15)80195

Data adapted from a study on the synthesis of pyrano[2,3-c]pyrazoles.[6]

Table 2: Optimization of Conditions for the Synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

EntrySolventCatalyst (mg)Temperature (°C)Time (min)Yield (%)
1H₂O4501595
2EtOH4502090
3CH₃CN4503085
4H₂O2502588
5H₂O6501595
6H₂O4RT4080
7H₂O4801092

Data adapted from a study on the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[7]

Experimental Protocols

This section provides detailed methodologies for key pyrazole cyclization reactions.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a common method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

  • Materials:

    • 1,3-Diketone (1.0 mmol)

    • Hydrazine derivative (e.g., methylhydrazine) (1.1 mmol)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone in the chosen solvent.

    • Add the hydrazine derivative to the solution at room temperature.

    • If using a catalytic amount of acid, add it at this stage.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC until the starting material is consumed.[4]

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[4]

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol offers a rapid method for pyrazole synthesis.

  • Materials:

    • α,β-Unsaturated ketone (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid, which serves as both solvent and catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a predetermined temperature and time (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.[8]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in optimizing pyrazole cyclization reactions.

Troubleshooting_Low_Yield Start Low Pyrazole Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Incomplete_Reaction Incomplete Reaction? Optimize_Conditions->Incomplete_Reaction Side_Reactions Side Reactions Occurring? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Increase_Time_Temp Yes Change_Catalyst Change / Add Catalyst Side_Reactions->Change_Catalyst No Isolate_Byproducts Isolate and Characterize Byproducts Side_Reactions->Isolate_Byproducts Yes Successful_Optimization Yield Improved Increase_Time_Temp->Successful_Optimization Change_Catalyst->Successful_Optimization Modify_Route Modify Synthetic Route Isolate_Byproducts->Modify_Route Modify_Route->Successful_Optimization

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Regioisomer_Troubleshooting Start Regioisomer Mixture Observed Analyze_Factors Analyze Steric and Electronic Factors of Reactants Start->Analyze_Factors Modify_Solvent Modify Solvent System (e.g., use TFE, HFIP) Analyze_Factors->Modify_Solvent Adjust_pH Adjust Reaction pH (Acidic vs. Neutral) Modify_Solvent->Adjust_pH Optimize_Temp Optimize Reaction Temperature Adjust_pH->Optimize_Temp Separation Separation of Isomers (Column Chromatography / Crystallization) Optimize_Temp->Separation Desired_Isomer Desired Regioisomer Isolated Separation->Desired_Isomer

Caption: Logical workflow for addressing regioisomer formation.

References

Technical Support Center: Regioselective Synthesis of 5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 5-substituted pyrazoles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your synthesis.

Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyls

Question: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of regioisomers. How can I improve the selectivity for the 5-substituted pyrazole?

Answer: The formation of regioisomeric mixtures is a common challenge in the classical Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[1][2] The outcome is governed by a combination of steric and electronic factors of the reactants and the reaction conditions.[1][3] Here are several strategies to enhance regioselectivity:

  • Solvent Modification: The choice of solvent can dramatically influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4][5] This is because they are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[5]

  • pH Control: The acidity or basicity of the reaction medium can favor the formation of one isomer over the other.[1] For instance, using hydrazine salts in the presence of a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[2]

  • Steric Hindrance: Employing bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group, thereby favoring a single regioisomer.[1][2]

  • Temperature Optimization: The reaction temperature is a critical parameter that can influence the kinetic versus thermodynamic control of the reaction, thus affecting the isomeric ratio.[6] Experimenting with different temperatures is recommended.

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed solvent Modify Solvent (e.g., TFE, HFIP) start->solvent ph Adjust pH (Acidic vs. Basic) start->ph sterics Introduce Steric Bulk on Reactants start->sterics temp Vary Reaction Temperature start->temp analysis Analyze Regioisomeric Ratio (e.g., NMR, LC-MS) solvent->analysis ph->analysis sterics->analysis temp->analysis success Acceptable Regioselectivity analysis->success Improved failure Consider Alternative Synthetic Route analysis->failure Not Improved

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Yield of the Desired Pyrazole Product

Question: I am obtaining a low yield of my target 5-substituted pyrazole. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazole synthesis can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, and side reactions.[2] Here’s a systematic approach to troubleshooting low yields:

  • Assess Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.[2] Impurities can lead to side reactions, and hydrazine derivatives can degrade over time.[2]

  • Optimize Stoichiometry: While a 1:1 stoichiometry is common, using a slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion.[2]

  • Evaluate Reaction Conditions: Systematically optimize the temperature, reaction time, and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2]

  • Consider Side Reactions: Be aware of potential side reactions such as incomplete cyclization or the formation of stable intermediates.[2][7]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[7] Consider using milder reaction conditions or modifying the workup procedure, for example, by carefully neutralizing any strong acids.[7]

Issue 3: Difficulty in Synthesizing Polysubstituted Pyrazoles

Question: I am struggling to synthesize a highly substituted pyrazole with specific regiochemistry. Are there alternative methods to the Knorr condensation?

Answer: Yes, several modern synthetic strategies offer better control over regioselectivity for constructing polysubstituted pyrazoles:

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne.[8][9][10] This approach often provides excellent regioselectivity.[9][11]

  • Synthesis from Enaminones: β-enaminones are effective surrogates for 1,3-dicarbonyls and can provide greater regio-control in reactions with hydrazines.[12][13]

  • Multicomponent Reactions (MCRs): One-pot MCRs can efficiently generate highly substituted pyrazoles with good regioselectivity, often facilitated by catalysts.[6][14]

  • Synthesis from Chalcones: The reaction of α,β-unsaturated ketones (chalcones) with hydrazines is a versatile route to pyrazoles, often proceeding through a pyrazoline intermediate.[15][16][17]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence regioselectivity in the Knorr pyrazole synthesis?

A1: The regiochemical outcome is primarily determined by:

  • Steric Effects: Bulky groups on either the hydrazine or the 1,3-dicarbonyl will favor the attack of the hydrazine at the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by the nature of the substituent.[1]

  • Reaction Conditions: As discussed in the troubleshooting section, solvent, temperature, and pH play a crucial role in directing the regioselectivity.[1][4][6]

Reaction Pathway Illustrating Regioselectivity in Knorr Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediateA Hydrazone A dicarbonyl->intermediateA Attack at C1 intermediateB Hydrazone B dicarbonyl->intermediateB Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediateA hydrazine->intermediateB productA Regioisomer A (5-substituted) intermediateA->productA Cyclization productB Regioisomer B (3-substituted) intermediateB->productB Cyclization

Caption: Knorr synthesis pathways leading to two regioisomers.

Q2: How does microwave-assisted synthesis impact the formation of 5-substituted pyrazoles?

A2: Microwave-assisted organic synthesis (MAOS) can be highly beneficial. It often leads to significantly reduced reaction times, increased yields, and in some cases, improved regioselectivity compared to conventional heating methods.[6] The selective heating of polar molecules can sometimes favor the transition state leading to one regioisomer over the other.[6]

Q3: Can I synthesize 5-substituted pyrazoles from precursors other than 1,3-dicarbonyls?

A3: Absolutely. As mentioned in the troubleshooting section, several alternative precursors can be used to achieve better regioselectivity:

  • Alkynes and Diazo Compounds: A [3+2] cycloaddition reaction between these precursors is a highly effective method for the regioselective synthesis of pyrazoles.[8][9][10]

  • Chalcones (α,β-Unsaturated Ketones): These readily available starting materials react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[15][16][17]

  • Enaminones: These compounds offer a handle to control the regioselectivity in their reaction with hydrazines.[12][13]

  • Nitroolefins and Hydrazones: This combination can lead to the regioselective synthesis of tri- and tetrasubstituted pyrazoles.[18]

Quantitative Data Summary

The following table summarizes the effect of different solvents on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and methylhydrazine. Regioisomer A corresponds to the 5-substituted pyrazole, while Regioisomer B is the 3-substituted pyrazole.

1,3-Dicarbonyl Compound (R¹)SolventRegioisomeric Ratio (A:B)Reference
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol1 : 1.5[4]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneTFE4.5 : 1[4]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP>20 : 1[4]
Ethyl 2,4-dioxo-4-phenylbutanoateEthanol2 : 1[4]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using Fluorinated Alcohols [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Addition of Hydrazine: Slowly add methylhydrazine (1.0 - 1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired 5-substituted pyrazole.

Protocol 2: Synthesis of 5-Substituted Pyrazoles from Chalcones [16]

  • Reaction Setup: To a mixture of the chalcone (15 mmol) in 15 mL of formic acid, add hydrazine hydrate (30 mmol) in 15 mL of ethanol dropwise.

  • Reaction: Reflux the reaction mixture for 24 hours with constant stirring.

  • Isolation: Cool the resulting solution and pour it onto crushed ice to precipitate the crude product.

  • Purification: Recrystallize the product from a suitable solvent (e.g., ethyl acetate) to obtain the pure pyrazole derivative.

Protocol 3: Catalyst-Free Cycloaddition of Diazo Compounds to Alkynes [9][10]

  • Reaction Setup: In a sealed tube, mix the α-diazocarbonyl compound (1.0 eq) and the alkyne (1.2 eq).

  • Reaction: Heat the mixture under solvent-free conditions. The reaction temperature and time will vary depending on the substrates.

  • Monitoring: Monitor the reaction by ¹H NMR of the crude mixture.

  • Purification: In many cases, the product is obtained in high purity and may not require further purification. If necessary, purify by column chromatography.

References

Technical Support Center: Preventing Regioisomer Formation in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address the common challenge of regioisomer formation in the Knorr pyrazole synthesis. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the synthesis of specific pyrazole regioisomers, which is often crucial for their biological activity and therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of Knorr pyrazole synthesis, and why is their formation a concern?

A1: In the Knorr pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products with distinct substituent patterns on the aromatic ring. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and development, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr synthesis is a delicate balance of several factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically hinder the approach to one of the carbonyl groups, thereby favoring the reaction at the less sterically crowded site.

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[1]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can, in turn, affect the final ratio of the regioisomers formed.

Q3: Can I predict the major regioisomer based on the starting materials?

A3: A qualitative prediction can often be made by considering the interplay of steric and electronic factors. The initial, and often rate-determining, step is the attack of a hydrazine nitrogen onto a carbonyl carbon. This attack is generally favored at the more electrophilic and less sterically hindered carbonyl group. For substituted hydrazines, the more nucleophilic nitrogen (for example, the NH2 group in phenylhydrazine is more nucleophilic than the N(H)Ph group) will preferentially attack the more reactive carbonyl. However, the reaction is often reversible, and the final product ratio can be influenced by the stability of the intermediates and the reaction conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Knorr pyrazole synthesis, with a focus on controlling and preventing regioisomer formation.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The steric and electronic differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound are not significant enough to favor the formation of one regioisomer over the other under your current reaction conditions.

  • Solution 1: Change the Solvent System. This is often the most effective and straightforward solution. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of the reaction.[1]

  • Solution 2: Modify the Reaction Temperature. Lowering the reaction temperature may favor the kinetically controlled product, while increasing the temperature may favor the thermodynamically more stable product. Experimenting with a range of temperatures can help to optimize the ratio of the desired isomer.

  • Solution 3: Adjust the pH. The addition of a catalytic amount of acid (e.g., acetic acid, HCl) or a base can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, thereby influencing the regiochemical outcome. For instance, when using a hydrazine salt like phenylhydrazine hydrochloride, adding a mild base such as potassium acetate can lead to a cleaner reaction profile.[2]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent steric and electronic properties of your starting materials favor the formation of the unwanted isomer under standard Knorr synthesis conditions.

  • Solution 1: Employ Alternative Synthetic Strategies.

    • Use of β-Enaminones: Convert your 1,3-dicarbonyl compound into a β-enaminone. The enamine functionality is significantly less electrophilic than the ketone, which directs the initial attack of the hydrazine to the more reactive carbonyl carbon, leading to the formation of a single regioisomer.

    • Use of Acetylenic (α,β-ethynyl) Ketones: The reaction of acetylenic ketones with hydrazines is highly regioselective and typically affords single pyrazole isomers in excellent yields.[3] This method provides more rigorous control over the regiochemical outcome compared to the traditional Knorr synthesis.

  • Solution 2: Microwave-Assisted Synthesis. In some cases, using microwave irradiation can alter the regioselectivity of the reaction, potentially favoring the desired isomer. It also often leads to shorter reaction times and higher yields.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.

  • Solution: Chromatographic Separation.

    • Thin-Layer Chromatography (TLC): First, perform a thorough screening of various solvent systems (e.g., different ratios of hexane and ethyl acetate) using TLC to identify an eluent that provides the best possible separation between the two regioisomer spots.

    • Silica Gel Column Chromatography: Once a suitable solvent system is identified, preparative column chromatography on silica gel is the most common and effective method for separating pyrazole regioisomers.[1] Careful packing of the column and slow elution are key to achieving good separation.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations where column chromatography is not effective, preparative HPLC can be employed to isolate the pure isomers.

Data Presentation

The following tables summarize quantitative data on the effect of various factors on the regioselectivity of the Knorr pyrazole synthesis.

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-Dicarbonyl Compound (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)¹Total Yield (%)
CF₃, PhenylMethylhydrazineEthanol36:6495
CF₃, PhenylMethylhydrazineTFE85:1598
CF₃, PhenylMethylhydrazineHFIP97:399
CF₃, FurylMethylhydrazineEthanol50:5096
CF₃, FurylMethylhydrazineTFE88:1299
CF₃, FurylMethylhydrazineHFIP96:498
CF₃, p-ChlorophenylPhenylhydrazineEthanol33:6790
CF₃, p-ChlorophenylPhenylhydrazineTFE86:1489
CF₃, p-ChlorophenylPhenylhydrazineHFIP99:194

¹Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group, and Regioisomer B has the N-substituent adjacent to the R² group. Data extracted from literature sources.[1]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis using 2,2,2-Trifluoroethanol (TFE)

This protocol is a general guideline for achieving high regioselectivity in the Knorr pyrazole synthesis using a fluorinated solvent.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization from an appropriate solvent or by silica gel column chromatography.

Protocol 2: Separation of Pyrazole Regioisomers by Flash Column Chromatography

This protocol provides a general method for the separation of a mixture of pyrazole regioisomers.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents for TLC screening and elution (e.g., hexane, ethyl acetate)

  • Chromatography column and accessories

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity) to find an eluent that gives good separation between the two regioisomer spots.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure individual regioisomers.

  • Isolation: Combine the fractions containing each pure regioisomer and remove the solvent under reduced pressure to obtain the isolated products.

Mandatory Visualizations

knorr_regioselectivity cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products start_dicarbonyl Unsymmetrical 1,3-Dicarbonyl pathway_A Pathway A (Attack at C1) start_dicarbonyl->pathway_A pathway_B Pathway B (Attack at C2) start_dicarbonyl->pathway_B start_hydrazine Substituted Hydrazine start_hydrazine->pathway_A start_hydrazine->pathway_B conditions Solvent Temperature pH conditions->pathway_A Favors Pathway A conditions->pathway_B Favors Pathway B regioisomer_A Regioisomer A pathway_A->regioisomer_A regioisomer_B Regioisomer B pathway_B->regioisomer_B

Caption: Logical workflow for controlling regioselectivity in Knorr pyrazole synthesis.

troubleshooting_workflow start Low Regioselectivity (Mixture of Isomers) change_solvent Modify Solvent (e.g., to TFE or HFIP) start->change_solvent adjust_temp Adjust Temperature start->adjust_temp adjust_ph Adjust pH start->adjust_ph alt_strategy Employ Alternative Strategy (β-Enaminones, Acetylenic Ketones) start->alt_strategy If conditions optimization fails separation Separate Isomers (Column Chromatography) start->separation If mixture is already formed end_high_selectivity High Regioselectivity (Desired Isomer) change_solvent->end_high_selectivity adjust_temp->end_high_selectivity adjust_ph->end_high_selectivity alt_strategy->end_high_selectivity end_separated Pure Isomers Obtained separation->end_separated

Caption: Troubleshooting decision tree for poor regioselectivity in Knorr pyrazole synthesis.

References

Technical Support Center: Scale-up Synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and industrially scalable route is a two-step synthesis. It begins with a Claisen condensation of 3-bromoacetophenone and diethyl oxalate to form an intermediate ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate. This intermediate is then cyclized with hydrazine hydrate in a Knorr-type pyrazole synthesis, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: What are the primary safety concerns when handling hydrazine hydrate on a large scale?

A2: Hydrazine hydrate is a toxic and potentially explosive substance, requiring strict safety protocols. Key concerns include its high reactivity, flammability, and corrosiveness. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated area, and avoid contact with oxidizing agents and metal oxides to prevent exothermic reactions.[1]

Q3: How can the exothermic nature of the reaction with hydrazine be managed during scale-up?

A3: The reaction of the diketoester intermediate with hydrazine is exothermic and can pose a risk of thermal runaway. To manage this on a large scale, it is essential to have a reactor with efficient cooling capabilities. A slow, controlled addition of hydrazine hydrate to the reaction mixture is crucial. Using a solvent to dilute the reactants can also help to dissipate the heat generated during the reaction. In some cases, the addition of a mild base like sodium acetate can help mitigate the risks associated with the exothermic reaction.[1]

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials (3-bromoacetophenone, diethyl oxalate), byproducts from the Claisen condensation, and regioisomers formed during the pyrazole synthesis. The formation of regioisomers is a common challenge in the synthesis of unsymmetrical pyrazoles.[2] Inadequate hydrolysis can also lead to the presence of the corresponding ethyl ester in the final product.

Q5: How can the formation of regioisomers be minimized?

A5: The regioselectivity of the Knorr pyrazole synthesis can be influenced by reaction conditions. The pH of the reaction medium can play a significant role; acidic conditions often favor the formation of one regioisomer over the other.[2] Careful control of temperature and the choice of solvent can also impact the isomeric ratio.

Troubleshooting Guides

Issue 1: Low Yield in Claisen Condensation Step
Potential Cause Troubleshooting Action
Incomplete reaction - Increase reaction time. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Confirm the quality and reactivity of the base (e.g., sodium ethoxide).
Side reactions - Maintain a low reaction temperature to minimize side product formation. - Ensure anhydrous conditions, as moisture can consume the base and lead to unwanted hydrolysis.
Incorrect stoichiometry - Verify the molar ratios of 3-bromoacetophenone, diethyl oxalate, and the base. A slight excess of diethyl oxalate may be beneficial.
Issue 2: Poor Yield or Incomplete Cyclization in Pyrazole Formation
Potential Cause Troubleshooting Action
Insufficient hydrazine - Use a slight excess of hydrazine hydrate (typically 1.1-1.2 equivalents) to drive the reaction to completion.
Low reaction temperature - Increase the reaction temperature or consider using a higher-boiling solvent to ensure the reaction goes to completion.
Poor quality of hydrazine hydrate - Use fresh, high-purity hydrazine hydrate, as it can degrade over time.
Issue 3: Incomplete Hydrolysis of the Pyrazole Ester
Potential Cause Troubleshooting Action
Insufficient base - Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used for the saponification.
Short reaction time - Extend the reaction time and monitor the progress by TLC or HPLC until the ester is fully consumed.
Low reaction temperature - Increase the reaction temperature to accelerate the hydrolysis process.
Issue 4: Difficulty in Product Purification and Crystallization
Potential Cause Troubleshooting Action
Presence of oily impurities - Perform a thorough workup, including aqueous washes to remove water-soluble impurities. - Consider a pre-purification step using a silica gel plug to remove baseline impurities before crystallization.
Inappropriate crystallization solvent - Screen a variety of solvents and solvent mixtures for recrystallization. Common solvents for similar carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.
Product is not precipitating - After acidification, ensure the pH is sufficiently low to fully protonate the carboxylic acid. - Cool the solution in an ice bath and scratch the inside of the flask to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from general procedures for Knorr pyrazole synthesis.

Step 1: Claisen Condensation

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 eq.) to anhydrous ethanol.

  • Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

  • Add a solution of 3-bromoacetophenone (1.0 eq.) and diethyl oxalate (1.2 eq.) in anhydrous ethanol dropwise to the cooled sodium ethoxide solution over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid, adjusting the pH to ~2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate.

Step 2: Pyrazole Formation

  • Dissolve the crude diketoester from the previous step in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the intermediate is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Hydrolysis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate
  • Suspend the ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 eq.) in water.

  • Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for Scale-up Synthesis

Parameter Claisen Condensation Pyrazole Formation Hydrolysis
Key Reagents 3-Bromoacetophenone, Diethyl Oxalate, Sodium EthoxideEthyl 2,4-dioxo-4-(3-bromophenyl)butanoate, Hydrazine HydrateEthyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate, NaOH
Solvent EthanolEthanol or Acetic AcidEthanol/Water
Temperature 0-25 °C80-100 °C (Reflux)80-100 °C (Reflux)
Reaction Time 12-18 hours2-6 hours2-5 hours
Typical Yield 70-85% (crude intermediate)85-95% (after purification)>90% (after crystallization)

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation cluster_step3 Step 3: Hydrolysis A 3-Bromoacetophenone D Ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate (Intermediate) A->D 0-25°C, 12-18h B Diethyl Oxalate B->D 0-25°C, 12-18h C Sodium Ethoxide in Ethanol C->D 0-25°C, 12-18h F Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate (Ester Intermediate) D->F Reflux, 2-6h E Hydrazine Hydrate E->F I This compound (Final Product) F->I Reflux, 2-5h G NaOH (aq) G->I H Acidification (HCl) H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_claisen Claisen Condensation Issues cluster_pyrazole Pyrazole Formation Issues cluster_hydrolysis Hydrolysis Issues cluster_purification Purification & Isolation Issues Start Low Yield Observed C1 Check Reagent Purity (Base, Acetophenone, Oxalate) Start->C1 Step 1 P1 Verify Hydrazine Quality & Stoichiometry Start->P1 Step 2 H1 Ensure Sufficient Base & Reaction Time Start->H1 Step 3 PU1 Optimize Workup Procedure Start->PU1 Final Stage C2 Ensure Anhydrous Conditions C1->C2 C3 Optimize Reaction Time & Temperature C2->C3 End End C3->End Re-evaluate Yield P2 Increase Reaction Temperature/Time P1->P2 P3 Control pH to Improve Regioselectivity P2->P3 P3->End Re-evaluate Yield H2 Confirm Complete Consumption of Ester (TLC/HPLC) H1->H2 H2->End Re-evaluate Yield PU2 Screen Recrystallization Solvents PU1->PU2 PU2->End Re-evaluate Yield

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Stability of Pyrazole Carboxylic Acids in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrazole carboxylic acids in solution.

Troubleshooting Guide

Q1: My pyrazole carboxylic acid solution is showing a progressive decrease in concentration over time, even when stored at low temperatures. What could be the cause?

A: Several factors could contribute to the degradation of your pyrazole carboxylic acid in solution. The most common culprits are hydrolysis, oxidation, and decarboxylation. To troubleshoot this issue, consider the following:

  • Solvent Choice: The polarity and pH of your solvent can significantly impact stability. Protic solvents, especially water, can facilitate hydrolysis of ester or amide derivatives of pyrazole carboxylic acids.

  • Presence of Oxygen: Pyrazole rings can be susceptible to oxidation, particularly in the presence of dissolved oxygen and trace metal ions.

  • pH of the Solution: Both acidic and basic conditions can catalyze degradation. For instance, decarboxylation can be facilitated under both acidic and basic conditions, especially at elevated temperatures.[1][2][3]

  • Light Exposure: Some pyrazole derivatives are known to be sensitive to light and can undergo photodegradation.[4]

To identify the specific cause, you can perform the following:

  • Degradation Pathway Analysis: Analyze your degraded sample using techniques like HPLC-MS to identify degradation products. The mass of the degradation products can provide clues about the degradation pathway (e.g., loss of CO2 indicates decarboxylation).

  • Forced Degradation Studies: Intentionally subject your compound to various stress conditions (acid, base, peroxide, heat, light) to understand its degradation profile. This will help in identifying the primary degradation pathway and developing a stability-indicating analytical method.

Q2: I am observing the formation of an unknown precipitate in my pyrazole carboxylic acid solution upon storage. What is happening?

A: Precipitate formation can be due to several reasons:

  • Poor Solubility: The concentration of your compound may have exceeded its solubility limit in the chosen solvent, especially if the storage temperature is lower than the preparation temperature.

  • Degradation Product Insolubility: A degradation product might be less soluble than the parent compound, leading to its precipitation over time.

  • Salt Formation: If your solution contains buffers or other ionic species, salt formation with the pyrazole carboxylic acid could lead to precipitation.

Troubleshooting steps include:

  • Solubility Assessment: Determine the solubility of your compound in the chosen solvent at different temperatures.

  • Characterize the Precipitate: Isolate and analyze the precipitate using techniques like FT-IR, NMR, or X-ray crystallography to determine its identity. This will clarify whether it is the parent compound or a degradation product.

  • Solvent System Optimization: Consider using a co-solvent system or adjusting the pH to improve the solubility and stability of your compound.

Q3: My analytical method (e.g., HPLC) shows a new peak appearing and growing over time in my pyrazole carboxylic acid sample. How can I identify this new peak?

A: The appearance of a new peak is a strong indicator of degradation. To identify this peak:

  • Mass Spectrometry (MS) Detection: Couple your HPLC system with a mass spectrometer. The mass-to-charge ratio (m/z) of the new peak can provide the molecular weight of the degradation product.

  • Forced Degradation: As mentioned earlier, perform forced degradation studies. By comparing the retention time of the unknown peak with the peaks generated under specific stress conditions (e.g., acid hydrolysis, oxidation), you can infer its identity.

  • Isolation and Spectroscopic Analysis: If the peak is significant, you can attempt to isolate the impurity using preparative HPLC and then characterize it using NMR and other spectroscopic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole carboxylic acids in solution?

A: The most common degradation pathways for pyrazole carboxylic acids in solution include:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide (CO2). This can be promoted by heat, and in some cases, by acidic or basic conditions or the presence of metal ions.[1][2][3]

  • Hydrolysis: Cleavage of ester or amide functionalities if the pyrazole carboxylic acid is derivatized. This is often catalyzed by acids or bases.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, leading to the formation of various oxidized products. This can be initiated by dissolved oxygen, peroxides, or metal ions.

  • Photodegradation: Exposure to UV or visible light can induce degradation in some pyrazole derivatives.[4]

Q2: What are the ideal storage conditions for solutions of pyrazole carboxylic acids?

A: While ideal conditions are compound-specific, general recommendations include:

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.

  • Light: Protect solutions from light by using amber vials or storing them in the dark.

  • Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • pH Control: If the compound is sensitive to pH, using a buffered solution at the pH of maximum stability is recommended. The optimal pH needs to be determined experimentally.

Q3: How does pH affect the stability of pyrazole carboxylic acids in aqueous solutions?

A: The pH of an aqueous solution can significantly influence the stability of pyrazole carboxylic acids. Both acidic and basic conditions can catalyze hydrolytic degradation of ester or amide derivatives and can also promote decarboxylation. The specific effect of pH is highly dependent on the structure of the pyrazole carboxylic acid. For instance, the ionization state of the pyrazole ring and the carboxylic acid group, which are pH-dependent, can affect the molecule's susceptibility to degradation.[5]

Q4: Are there any specific solvents that should be avoided when working with pyrazole carboxylic acids?

A: While there are no universally "bad" solvents, some considerations are:

  • Protic Solvents (e.g., water, methanol): These can participate in hydrolytic degradation if your molecule has susceptible functional groups.

  • Solvents Prone to Peroxide Formation (e.g., THF, diethyl ether): If not properly stored, these solvents can contain peroxides that may lead to oxidation of the pyrazole ring.

  • Reactive Solvents: Avoid solvents that can react with the carboxylic acid or other functional groups on your molecule.

It is always recommended to perform preliminary stability studies in your chosen solvent system.

Q5: How can I develop a stability-indicating analytical method for my pyrazole carboxylic acid?

A: A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. A common approach is to use High-Performance Liquid Chromatography (HPLC). The development process generally involves:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Method Development and Optimization: Develop an HPLC method (typically reversed-phase) that can separate the parent drug from all the generated degradation products. This involves optimizing parameters like the column, mobile phase composition, pH, gradient, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Presentation

Table 1: Summary of Thermal Stability Data for Selected Pyrazole Derivatives

Compound CodeInitial Decomposition Temperature (°C)Decomposition Range (°C)% Weight LossReference
KC-1255255-45058.3[6]
KC-2265265-46062.1[6]
KC-3250250-44055.7[6]
KC-4270270-47065.4[6]

Note: Data obtained from thermogravimetric analysis (TGA) of solid pyrazolo-quinazoline derivatives, not pyrazole carboxylic acids in solution. This table serves as an example of how quantitative stability data can be presented.

Experimental Protocols

Protocol: General Procedure for Forced Degradation Studies of a Pyrazole Carboxylic Acid in Solution

1. Objective: To investigate the degradation profile of a pyrazole carboxylic acid under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

2. Materials:

  • Pyrazole carboxylic acid sample
  • HPLC grade solvents (e.g., acetonitrile, methanol, water)
  • Acids (e.g., 0.1 N HCl)
  • Bases (e.g., 0.1 N NaOH)
  • Oxidizing agent (e.g., 3% H2O2)
  • pH meter
  • HPLC system with a UV or PDA detector and preferably a mass spectrometer (MS)
  • Photostability chamber
  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the pyrazole carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 3% H2O2.

    • Keep the solution at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known volume of the stock solution into a vial and heat it in an oven at a high temperature (e.g., 80 °C) for a defined period.

    • Sample at various time points and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Sample both the exposed and control solutions at appropriate time intervals and analyze by HPLC.

  • Control Sample: A solution of the pyrazole carboxylic acid in the same solvent, stored under normal laboratory conditions, should be analyzed at each time point as a control.

4. Analysis:

  • Analyze all samples by a suitable HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • If using an HPLC-MS system, determine the m/z of the degradation products to aid in their identification.

  • Calculate the percentage of degradation for each condition.

Visualizations

DegradationPathways cluster_conditions Stress Conditions cluster_compound cluster_products Degradation Pathways & Products Heat Heat Decarboxylation Decarboxylation (Loss of CO2) Heat->Decarboxylation Acid_Base Acid / Base Acid_Base->Decarboxylation Hydrolysis Hydrolysis (for esters/amides) Acid_Base->Hydrolysis Light Light (UV/Vis) Photodegradation Photodegradation (Various Products) Light->Photodegradation Oxygen Oxygen / Peroxides Oxidation Oxidation (Ring Oxidation) Oxygen->Oxidation PCA Pyrazole Carboxylic Acid PCA->Decarboxylation PCA->Hydrolysis PCA->Oxidation PCA->Photodegradation

Caption: Major degradation pathways for pyrazole carboxylic acids.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start Prepare Stock Solution of Pyrazole Carboxylic Acid Stress Expose to Stress Conditions (Heat, Acid, Base, Light, Oxidant) Start->Stress Sample Sample at Time Intervals Stress->Sample Dilute Neutralize (if needed) & Dilute Sample->Dilute HPLC HPLC Analysis Dilute->HPLC Identify Identify Degradation Products (HPLC-MS) HPLC->Identify Quantify Quantify Degradation HPLC->Quantify Report Determine Stability Profile & Develop Stability-Indicating Method Identify->Report Quantify->Report

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the challenges of poor solubility in pyrazole intermediates. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, but their inherent aromaticity and potential for strong intermolecular interactions often lead to solubility issues during synthesis, purification, and formulation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazole intermediates often poorly soluble?

A1: The poor solubility of pyrazole derivatives often stems from several key physicochemical properties. Their planar, aromatic structure can lead to strong crystal lattice energy, meaning more energy is required to break apart the crystal structure and dissolve the compound. Additionally, the presence of nitrogen atoms allows for hydrogen bonding, which can cause molecules to aggregate and resist dissolution in certain solvents.[4][5] The lipophilicity of substituents on the pyrazole ring also plays a crucial role; non-polar groups can significantly decrease aqueous solubility.[5]

Q2: My pyrazole intermediate precipitated unexpectedly during the reaction. What should I do first?

A2: Unexpected precipitation, or "oiling out," can occur when the product is insoluble in the reaction solvent at the current concentration and temperature.[6] The first step is to analyze the situation. Is it the desired product or an impurity? A quick Thin Layer Chromatography (TLC) can help determine if the starting material has been consumed. If it is the product, you can try adding more solvent to reduce the concentration.[6] Alternatively, gently heating the mixture may help redissolve the precipitate, allowing the reaction to proceed to completion. Be cautious, as excessive heat can sometimes promote side reactions.

Q3: What is the best general-purpose solvent for dissolving pyrazoles?

A3: There is no single "best" solvent, as solubility is highly dependent on the specific structure of the pyrazole derivative. However, polar aprotic solvents are often a good starting point. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are effective for a wide range of pyrazole intermediates due to their ability to disrupt intermolecular forces. For less polar derivatives, chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) may be more suitable.[4] It is always recommended to perform small-scale solubility tests with a panel of solvents.

Q4: Can changing the pH of my solution improve the solubility of my pyrazole intermediate?

A4: Yes, pH modification is a powerful technique if your pyrazole intermediate has ionizable functional groups (acidic or basic centers).[7][8][9] Pyrazole itself is weakly basic.[5] By adjusting the pH to protonate or deprotonate these groups, you can form a salt, which is often significantly more soluble in aqueous media than the neutral compound.[7][10] This is a common and highly effective strategy in drug development.[10][11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common solubility problems encountered during experimental work.

Issue 1: Compound Crashes Out During Aqueous Workup

Your reaction proceeds smoothly in an organic solvent, but upon adding water or brine, the product precipitates as an unmanageable oil or solid.

Troubleshooting Workflow

A Precipitation During Aqueous Workup B Is the compound acidic or basic? A->B C Adjust pH of aqueous layer to form a soluble salt. (e.g., add base for acidic cpd, add acid for basic cpd) B->C Yes F Is the compound neutral? B->F No/Neutral D Extract with a more polar organic solvent (e.g., EtOAc, DCM, THF) E Increase volume of organic solvent to keep product dissolved F->D Yes F->E G Isolate precipitate by filtration. Wash and re-dissolve in an appropriate solvent for purification. F->G

Caption: Workflow for troubleshooting precipitation during workup.

Issue 2: Poor Solubility in Solvents for Purification (e.g., Column Chromatography)

Your crude product has very low solubility in common chromatography solvents, making purification difficult.

Solvent System Selection Strategy

  • Assess Polarity: Start by assessing the polarity of your compound. Highly non-polar pyrazoles may require hexanes/ethyl acetate mixtures, while more polar ones might need dichloromethane/methanol gradients.

  • Use a "Stronger" Solvent: Add a small amount of a stronger, more polar solvent to your mobile phase to help dissolve the compound. For example, adding 1-5% methanol or isopropanol to a DCM mobile phase can significantly improve solubility without drastically altering retention factors.

  • Dry Loading: If solubility is extremely low, dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto silica gel or Celite®, and evaporate the solvent. The resulting dry powder can then be loaded directly onto the column.

Issue 3: Final Compound Has Poor Aqueous Solubility for Biological Assays

The purified pyrazole intermediate is intended for biological testing but has insufficient solubility in aqueous buffer systems.

Solubility Enhancement Strategy Selection

Start Poor Aqueous Solubility for Bioassay CheckIonizable Does the molecule have an ionizable group (acid/base)? Start->CheckIonizable SaltFormation Salt Formation: Adjust pH with buffer or form a stable salt (e.g., HCl, mesylate) CheckIonizable->SaltFormation Yes CheckLipophilicity Is the molecule highly lipophilic? CheckIonizable->CheckLipophilicity No End Solubility Enhanced SaltFormation->End Cosolvents Use Co-solvents: Add DMSO, ethanol, or PEG to the aqueous buffer (typically <5%) CheckLipophilicity->Cosolvents Yes Amorphous Amorphous Solid Dispersion: Disperse compound in a polymer (e.g., PVP, HPMC) via spray drying or hot-melt extrusion CheckLipophilicity->Amorphous Yes Complexation Complexation: Use cyclodextrins to form inclusion complexes CheckLipophilicity->Complexation Yes Cosolvents->End Amorphous->End Complexation->End

Caption: Decision tree for selecting a solubility enhancement method.

Quantitative Data on Solubility Enhancement

The choice of solvent or technique can dramatically alter the solubility of a pyrazole intermediate. While specific values are compound-dependent, the following table provides a general comparison of common strategies.

TechniqueTypical Fold-Increase in SolubilityKey Considerations
pH Adjustment/Salt Formation 10 to >1,000-foldRequires an ionizable group; may affect stability.[10]
Co-solvents (e.g., DMSO, PEG) 2 to 100-foldCan increase solubility several thousand times; potential for toxicity or precipitation upon dilution.
Amorphous Solid Dispersions 10 to >100-foldConverts crystalline material to a higher-energy amorphous state; requires a stabilizing polymer and specialized equipment.[12][13]
Particle Size Reduction (Micronization) 2 to 10-foldIncreases surface area to improve dissolution rate but not saturation solubility.
Complexation (Cyclodextrins) 5 to 50-foldForms a host-guest complex to shield the hydrophobic molecule; limited by the size and geometry of the compound.[14]

Detailed Experimental Protocols

Protocol 1: General Procedure for Salt Formation Screening

This protocol is designed to quickly screen for the formation of soluble salts from a pyrazole intermediate with a basic handle (e.g., an amino group).

  • Preparation: Dissolve 10-20 mg of the pyrazole intermediate in a suitable organic solvent (e.g., 1 mL of isopropanol or ethyl acetate).

  • Acid Addition: Prepare stock solutions (e.g., 1 M) of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) in the same solvent.

  • Screening: To separate vials of the pyrazole solution, add the acid solutions dropwise (in 1.0 to 1.2 molar equivalents).

  • Observation: Stir the mixtures at room temperature for 2-4 hours. Observe for the formation of a precipitate. If a solid forms, it is likely a salt.

  • Solubility Test: Isolate the solid by filtration, wash with a small amount of the organic solvent, and dry. Test the solubility of the resulting salt in water or an aqueous buffer compared to the original free base.

  • Characterization: Confirm salt formation using techniques like NMR, DSC (Differential Scanning Calorimetry), or XRPD (X-ray Powder Diffraction).

Protocol 2: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

This is a lab-scale method to create an amorphous solid dispersion (ASD), which can significantly enhance aqueous solubility.[12]

  • Material Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

  • Dissolution: Dissolve both the pyrazole intermediate and the polymer in a common volatile solvent (e.g., methanol or acetone). A typical drug-to-polymer ratio to start with is 1:3 by weight. Ensure complete dissolution to achieve a molecular-level dispersion.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to evaporate the solvent rapidly to prevent the drug from crystallizing out of the polymer matrix.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 12-24 hours to remove any residual solvent.

  • Characterization: Analyze the resulting solid by DSC to confirm the absence of a melting peak (indicating an amorphous state) and by XRPD to confirm the absence of crystallinity.

  • Solubility Assessment: Measure the aqueous solubility of the ASD and compare it to the crystalline form of the pyrazole intermediate. The amorphous form should exhibit a higher apparent solubility and faster dissolution rate.[12]

References

Technical Support Center: Analytical Method Development for Pyrazole Synthesis Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical method development in pyrazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

1. How do I select the right HPLC column for pyrazole analysis?

The choice of an HPLC column depends on the polarity of your pyrazole derivatives. For most pyrazoles, a reversed-phase C18 column is a good starting point.[1][2][3] For separating chiral pyrazole enantiomers, specialized chiral stationary phases (CSPs) like polysaccharide-based columns (e.g., Lux cellulose-2, Lux amylose-2) are effective.[4][5][6]

2. What are the typical mobile phases used for pyrazole analysis?

A mixture of water or buffer with acetonitrile or methanol is commonly used for reversed-phase chromatography of pyrazoles.[1][2] The addition of a small amount of acid, like trifluoroacetic acid (TFA) or formic acid, can improve peak shape.[1][2] For chiral separations, normal-phase eluents like n-hexane/ethanol or polar organic modes can be employed.[4][5][6]

3. How should I prepare my sample for HPLC analysis of a pyrazole synthesis reaction?

Proper sample preparation is crucial to prevent column contamination and ensure accurate results.[7] A typical procedure involves:

  • Diluting a small aliquot of the reaction mixture in a solvent compatible with the mobile phase.

  • Filtering the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter.[8]

Troubleshooting Guide
Problem Possible Causes Solutions
Peak Tailing Secondary interactions between basic pyrazole nitrogens and residual silanols on the silica-based column packing.[9][10]- Operate at a lower mobile phase pH (e.g., by adding TFA) to suppress silanol ionization.[9] - Use an end-capped column to minimize exposed silanols.[9][10] - Employ a different stationary phase with lower silanol activity.[3]
Column overload.[10]- Reduce the injection volume or dilute the sample.[10]
Column bed deformation or contamination.[9]- Reverse-flush the column with a strong solvent.[9][11] - If the problem persists, replace the column.
Poor Resolution of Isomers Inadequate column selectivity.- For regioisomers, optimize the mobile phase composition and gradient. - For enantiomers, use a chiral stationary phase.[4][5][6]
Incorrect mobile phase composition.- Adjust the solvent strength and pH of the mobile phase.
Baseline Drift or Noise Contaminated mobile phase or detector flow cell.[12]- Prepare fresh mobile phase using high-purity solvents.[12] - Flush the detector flow cell.[11]
Temperature fluctuations.[11][12]- Use a column oven to maintain a stable temperature.[11]
Split Peaks Partially clogged column inlet frit or void in the column packing.[12]- Reverse the column and flush to dislodge particulates. - If a void is suspected, the column may need to be replaced.
Sample solvent incompatible with the mobile phase.- Dissolve the sample in the initial mobile phase whenever possible.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_optimization Method Optimization Dilute Dilute Reaction Aliquot Filter Filter Sample (0.22 µm) Dilute->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/MS Detection Separate->Detect Data Analyze Data Detect->Data Troubleshoot Troubleshoot Issues Data->Troubleshoot Optimize Optimize Parameters Troubleshoot->Optimize e.g., mobile phase, gradient, column Optimize->Inject Re-analyze

Caption: A general workflow for developing and optimizing an HPLC method for pyrazole synthesis monitoring.

Gas Chromatography (GC)

Frequently Asked Questions (FAQs)

1. When should I choose GC over HPLC for pyrazole analysis?

GC is well-suited for volatile and thermally stable pyrazole derivatives.[13] If your compounds can be vaporized without decomposition, GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[13]

2. How can I analyze thermally labile pyrazoles by GC?

For thermally sensitive pyrazoles, derivatization is often necessary to increase volatility and thermal stability.[14][15][16] Common derivatization techniques include silylation or acylation of active hydrogens (e.g., on the pyrazole nitrogen). Lowering the injector temperature can also help prevent degradation.[17][18]

3. What type of GC column is best for separating pyrazole isomers?

A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for separating pyrazole isomers.[13] For challenging separations of specific isomers, specialized columns like those with cyclodextrin-based stationary phases may be required.[19]

Troubleshooting Guide
Problem Possible Causes Solutions
No Peaks or Very Small Peaks Sample degradation in the injector.[17][18]- Lower the injector temperature.[17] - Derivatize the analyte to improve thermal stability.[16]
Leak in the system (e.g., septum, column fittings).[20][21]- Perform a leak check and replace septa or tighten fittings as needed.[21]
Peak Tailing Active sites in the injector liner or column.[22]- Use a deactivated liner and a high-quality, well-conditioned column.[22] - Derivatization can also mask active sites.[14]
Column contamination.- Trim the first few centimeters of the column inlet. - Bake out the column at a high temperature (within its limit).
Poor Resolution of Isomers Suboptimal temperature program.[13]- Optimize the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting isomers.[13]
Incorrect column phase.- Select a column with a different polarity or a specialized phase for isomer separations.[19]
Ghost Peaks Contamination from the septum, liner, or previous injections.[20]- Replace the septum and liner.[20] - Run a blank solvent injection to identify the source of contamination.
Retention Time Shifts Fluctuations in carrier gas flow rate or pressure.[22]- Check for leaks in the gas lines. - Ensure the gas regulators are functioning correctly.
Unstable oven temperature.[22]- Calibrate the GC oven temperature.

Logical Troubleshooting Flow for GC Analysis

GC_Troubleshooting Start Problem with GC Analysis Check_Injection Review Injection Parameters (Temp, Volume, Mode) Start->Check_Injection Check_Column Inspect Column (Contamination, Bleed, Age) Start->Check_Column Check_System Check System Integrity (Leaks, Gas Flow) Start->Check_System Solution_Injection Optimize Injection (Lower Temp, Derivatize) Check_Injection->Solution_Injection Solution_Column Column Maintenance (Trim, Bake-out, Replace) Check_Column->Solution_Column Solution_System System Maintenance (Replace Septum, Fix Leaks) Check_System->Solution_System

Caption: A decision-making diagram for troubleshooting common issues in GC analysis of pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

1. Why are the signals for my pyrazole broad in the 1H or 13C NMR spectrum?

Broad signals in the NMR spectra of N-unsubstituted pyrazoles are often due to tautomeric exchange, where the proton on the nitrogen rapidly moves between the two nitrogen atoms.[23] This exchange can lead to the coalescence of signals for the C3 and C5 positions.[23]

2. How can I resolve the broad signals caused by tautomerism?

Lowering the temperature of the NMR experiment can slow down the tautomeric exchange, potentially allowing you to observe distinct signals for each tautomer.[23] Changing to a different solvent can also influence the tautomeric equilibrium.[23]

3. What are some key NMR signals to look for to confirm pyrazole formation?

In 1H NMR, look for the characteristic signals of the protons on the pyrazole ring, typically in the aromatic region. For N-unsubstituted pyrazoles, a broad NH signal may also be observed. In 13C NMR, the chemical shifts of the carbon atoms in the pyrazole ring are indicative of its formation and substitution pattern.[23]

Troubleshooting Guide
Problem Possible Causes Solutions
Broad Signals at C3 and C5 Rapid tautomeric exchange in N-unsubstituted pyrazoles.[23]- Acquire the spectrum at a lower temperature to slow the exchange.[23] - Use a different deuterated solvent to potentially favor one tautomer.[23]
Difficulty Assigning Isomers Similar chemical shifts for regioisomers.- Utilize 2D NMR techniques such as NOESY or HMBC to establish through-space or long-range correlations that can differentiate between isomers.
Poor Signal-to-Noise Ratio Low concentration of the analyte.- Increase the number of scans. - Prepare a more concentrated sample if possible.
Presence of paramagnetic impurities.- Purify the sample to remove paramagnetic species.

Signaling Pathway for NMR Tautomerism Analysis

NMR_Tautomerism Start Observe Broad NMR Signals for Pyrazole C3/C5 Hypothesis Hypothesis: Rapid Tautomeric Exchange Start->Hypothesis Action_Temp Action: Lower Acquisition Temperature Hypothesis->Action_Temp Action_Solvent Action: Change Solvent Hypothesis->Action_Solvent Result_Sharp Result: Sharp, Distinct Signals for Each Tautomer Action_Temp->Result_Sharp Result_Broad Result: Signals Remain Broad Action_Temp->Result_Broad Action_Solvent->Result_Sharp Action_Solvent->Result_Broad

Caption: A logical diagram illustrating the approach to resolving broad NMR signals due to pyrazole tautomerism.

Experimental Protocols

Protocol 1: HPLC-MS Analysis of a Knorr Pyrazole Synthesis Reaction Mixture
  • Sample Preparation:

    • Withdraw 10 µL of the reaction mixture.

    • Dilute with 990 µL of a 50:50 acetonitrile:water mixture.

    • Vortex the sample to ensure homogeneity.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

Protocol 2: GC-MS Analysis of Pyrazole Isomers

This protocol is adapted for the analysis of a mixture containing pyrazole regioisomers.[13]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.[13]

    • Transfer an aliquot to a GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[13]

    • Injector Temperature: 250 °C.[13]

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 ratio).[13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at 5 °C/min.

      • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[13]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.[13]

Quantitative Data Summary

Table 1: Representative HPLC Retention Times for a Knorr Pyrazole Synthesis

CompoundRetention Time (min)
Starting Material (1,3-Diketone)4.2
Hydrazine Reactant1.5
Pyrazole Product6.8
Reaction Intermediate5.3

Note: These are example retention times and will vary depending on the specific molecules and chromatographic conditions.

Table 2: GC-MS Quantification of a Pyrazole Isomer Mixture

IsomerRetention Time (min)Quantifying Ion (m/z)Relative Abundance (%)
1,3-Dimethylpyrazole7.19645
1,5-Dimethylpyrazole7.39655

Note: This table illustrates how quantitative data for pyrazole isomers can be presented. The specific values are for demonstration purposes.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document outlines a recommended HPLC protocol, compares its performance with alternative analytical techniques, and presents supporting data and methodologies to ensure robust and reliable purity assessment.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules.[1] Ensuring the purity of this intermediate is paramount for the quality, safety, and efficacy of the final drug product. HPLC is a powerful and widely used technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This guide details a validated Reversed-Phase HPLC (RP-HPLC) method and contrasts it with other analytical approaches.

Recommended RP-HPLC Method for Purity Validation

Based on established methods for similar pyrazole carboxylic acid derivatives, the following RP-HPLC method is recommended for the purity validation of this compound.[2][3]

2.1. Experimental Protocol

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic acid in Water (Gradient elution)
Gradient Program 0-5 min: 30% ACN; 5-20 min: 30-70% ACN; 20-25 min: 70% ACN; 25-30 min: 70-30% ACN; 30-35 min: 30% ACN
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL
Diluent Acetonitrile : Water (50:50, v/v)

Sample Preparation:

Accurately weigh and dissolve a suitable amount of this compound in the diluent to obtain a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2.2. Method Validation Parameters

A comprehensive validation of the HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters are summarized below:

Validation ParameterAcceptance Criteria
Specificity The peak for the main component should be well-resolved from any impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).
Stability of Solution Analyte solution should be stable for a defined period under specified storage conditions.

2.3. Potential Impurities

The synthesis of this compound may involve starting materials and byproducts that could be present as impurities.[1][5] A robust HPLC method should be capable of separating the main compound from these potential impurities, which may include:

  • Starting materials (e.g., substituted acetophenones and diethyl oxalate).

  • Isomeric impurities.

  • Degradation products formed under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

A stability-indicating HPLC method is crucial to separate and quantify any degradation products that may form during storage or manufacturing.[6][7]

Comparison with Alternative Analytical Techniques

While RP-HPLC is the most common and versatile technique for purity analysis, other methods can provide complementary information or may be more suitable for specific applications.

TechniquePrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, sensitivity, and versatility for a wide range of compounds. Established and well-understood technique.May require derivatization for compounds without a UV chromophore. Can use significant volumes of organic solvents.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[8]High efficiency, fast analysis times, and low sample and reagent consumption.[9][10] Ideal for charged molecules like carboxylic acids.[11]Lower sensitivity compared to HPLC with UV detection. Reproducibility can be a challenge.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[12]High sensitivity and selectivity. Provides molecular weight and structural information, which is invaluable for impurity identification.Can be complex to operate and maintain. Quantification can be more challenging than with HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.[13]Provides detailed structural information, enabling unambiguous identification of the compound and its impurities.[14] Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity.Lower sensitivity compared to HPLC and MS. Requires more sample.

Visualizing the Workflow and Comparative Analysis

4.1. Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the key steps involved in the validation of this compound purity by HPLC.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_std Prepare Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Standard & Sample hplc_system->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Validation.

4.2. Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis. The following diagram outlines the logical considerations for choosing a method.

cluster_primary Primary Purity Assessment cluster_complementary Complementary/Confirmatory Analysis start Purity Analysis of This compound hplc HPLC (High Resolution & Quantification) start->hplc Routine Quality Control ce Capillary Electrophoresis (Orthogonal Separation for Ions) start->ce Alternative for Charged Species ms Mass Spectrometry (Impurity Identification) hplc->ms Unknown Peak ID nmr NMR (Structural Confirmation & qNMR) hplc->nmr Structural Confirmation

References

A Comparative Guide to Pyrazole Synthesis: Methods, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient and versatile synthesis of substituted pyrazoles is, therefore, a critical focus in drug discovery and development. This guide provides an objective comparison of prominent pyrazole synthesis methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable strategy for their specific needs.

Classical Pyrazole Synthesis Methods

The traditional approaches to pyrazole synthesis have been refined over more than a century and remain widely used due to their reliability and the accessibility of starting materials.

Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, this method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2]

A significant consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[1]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Reactants: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.[2]

  • Reaction: Heat the mixture under reflux for 1 hour.[2]

  • Work-up and Purification: Cool the resulting syrup in an ice bath. Induce crystallization by adding a small amount of diethyl ether and stirring vigorously. Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[2]

Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

  • Reactants: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[3][4]

  • Reaction: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3][4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[3][4]

  • Work-up and Purification: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring. Allow the mixture to cool slowly to facilitate precipitation. Filter the solid product using a Büchner funnel, rinse with a small amount of water, and air dry.[3][4]

Paal-Knorr Pyrrole Synthesis (Adapted for Pyrazoles)

While primarily known for pyrrole synthesis from 1,4-dicarbonyls, the Paal-Knorr synthesis is conceptually related to pyrazole synthesis. The analogous reaction for pyrazoles involves the condensation of a 1,4-dicarbonyl compound with hydrazine to form a dihydropyridazine, which can then be oxidized to the corresponding pyridazine. It is important to note that the direct synthesis of pyrazoles via a Paal-Knorr type reaction typically starts from 1,3-dicarbonyls, which is the Knorr synthesis. The Paal-Knorr synthesis itself is more relevant to the synthesis of six-membered rings with two nitrogen atoms or five-membered rings with one heteroatom (pyrroles, furans, thiophenes).[5][6][7][8]

Modern and Multicomponent Pyrazole Synthesis Methods

Contemporary approaches to pyrazole synthesis often focus on improving efficiency, atom economy, and environmental friendliness. These methods include multicomponent reactions and the use of alternative energy sources.

Three-Component Synthesis

One-pot, three-component reactions offer a streamlined approach to constructing polysubstituted pyrazoles. These reactions often involve the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative, or related synthons like diazo compounds.[9][10][11]

Experimental Protocol: One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles

  • Reactants: A mixture of an aldehyde (1.0 equiv), a 1,3-dicarbonyl compound (1.0 equiv), and a diazo compound or tosylhydrazone (1.0-1.2 equiv) is used.[9]

  • Catalyst and Solvent: The reaction can be catalyzed by an organocatalyst like piperidine in a solvent such as ethanol.[9]

  • Reaction: The reaction mixture is typically stirred at room temperature or heated, depending on the specific substrates.

  • Work-up and Purification: The work-up usually involves removal of the solvent under reduced pressure, followed by purification of the residue by column chromatography.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields.[12][13][14][15] In pyrazole synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods.[14]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones

  • Reactants: A one-neck 50-mL flask is charged with ethyl acetoacetate (0.45 mmol), a substituted phenylhydrazine (0.3 mmol), and a substituted benzaldehyde (0.3 mmol).[16]

  • Reaction: The flask is placed in a domestic microwave oven and irradiated at a power of 420 W for 10 minutes under solvent-free conditions.[16]

  • Work-up and Purification: After cooling, the resulting solid is triturated with ethyl acetate and collected by suction filtration to afford the product.[16]

Comparative Data

The following table summarizes key performance indicators for the discussed pyrazole synthesis methods, providing a basis for comparison.

Synthesis MethodKey ReactantsTypical CatalystTypical SolventReaction TimeTemperatureYield RangeAdvantagesDisadvantages
Knorr Synthesis (Conventional) 1,3-Dicarbonyl, HydrazineAcetic AcidEthanol, Propanol1 - 2 hours75 - 100°C72 - 90%[1]Well-established, readily available starting materials.Potential for regioisomer formation with unsymmetrical diketones.
Three-Component Synthesis Aldehyde, 1,3-Dicarbonyl, Hydrazine/Diazo compoundp-TsOH, PiperidineDMF, Ethanol1 - 12 hoursRoom Temp. - 70°C55 - 90%[9][11]High atom economy, operational simplicity, diversity of products.Optimization of reaction conditions for three components can be complex.
Microwave-Assisted Synthesis Varies (e.g., Chalcones, Hydrazine)Acetic AcidEthanol, Solvent-free5 - 20 minutes75 - 120°C80 - 98%[12][16]Drastically reduced reaction times, often higher yields, energy efficient.Requires specialized microwave equipment, scalability can be a concern.
Flow Chemistry Synthesis Acetophenones, DMADMF, HydrazineNone specifiedNone (neat)10 - 20 minutes (residence time)120 - 170°C50 - 95%High throughput, precise control over reaction parameters, improved safety.Requires specialized flow chemistry equipment, initial setup can be costly.

Visualizing Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification dicarbonyl 1,3-Dicarbonyl mix Mix & Add Catalyst/Solvent dicarbonyl->mix hydrazine Hydrazine hydrazine->mix heat Heat (Reflux) mix->heat monitor Monitor (TLC) heat->monitor quench Quench/Precipitate monitor->quench Reaction Complete filter Filter quench->filter recrystallize Recrystallize filter->recrystallize product Pure Pyrazole recrystallize->product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Three_Component_Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification aldehyde Aldehyde mix Combine Reactants, Catalyst & Solvent aldehyde->mix dicarbonyl 1,3-Dicarbonyl dicarbonyl->mix hydrazine Hydrazine/Diazo hydrazine->mix react Stir/Heat mix->react evaporate Solvent Evaporation react->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Polysubstituted Pyrazole chromatography->product

Caption: Workflow for a one-pot, three-component pyrazole synthesis.

Microwave_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reactants Substrates place_in_vessel Place in Microwave Vessel reactants->place_in_vessel irradiate Irradiate (Set Power & Time) place_in_vessel->irradiate cool Cool to Room Temp. irradiate->cool triturate Triturate/Filter cool->triturate product Pure Pyrazole triturate->product

Caption: General workflow for microwave-assisted pyrazole synthesis.

Conclusion

The synthesis of pyrazoles is a well-developed field with a diverse array of methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, available equipment, and considerations of green chemistry. Classical methods like the Knorr synthesis offer reliability and simplicity, while modern multicomponent and microwave-assisted approaches provide significant advantages in terms of efficiency and speed. This guide serves as a starting point for researchers to navigate the landscape of pyrazole synthesis and select the optimal method for their research and development endeavors.

References

Unveiling the Structure-Activity Relationship of 5-(3-Bromophenyl)-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of 5-(3-Bromophenyl)-1H-pyrazole derivatives reveals key structural features influencing their therapeutic potential. This guide provides a comparative overview of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies, to aid researchers and scientists in the field of drug discovery and development.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The introduction of a 3-bromophenyl substituent at the 5-position of the pyrazole ring has emerged as a promising strategy for the development of novel therapeutic agents. This guide focuses on the structure-activity relationship (SAR) of this specific class of compounds, presenting a comparative analysis of their biological performance based on available experimental data.

Comparative Analysis of Biological Activity

The biological evaluation of various 5-(3-Bromophenyl)-1H-pyrazole derivatives and their analogs has demonstrated their potential as both anticancer and antimicrobial agents. The nature and position of substituents on the pyrazole and adjacent phenyl rings play a crucial role in determining their potency and selectivity.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Compound IDN-Aryl SubstituentMost Sensitive Cell LinePercent Growth Inhibition (PGI) at 10µMMean Growth Percent (GP)Reference
4e Not specified in abstractSNB-75 (CNS Cancer)41.25%-[2]
4i Not specified in abstractSNB-75 (CNS Cancer)38.94%Most promising of the series[2]
4i Not specified in abstractUO-31 (Renal Cancer)30.14%-[2]
4i Not specified in abstractCCRF-CEM (Leukemia)26.92%-[2]
4i Not specified in abstractEKVX (Non-Small Cell Lung Cancer)26.61%-[2]
4i Not specified in abstractOVCAR-5 (Ovarian Cancer)23.12%-[2]

Data extracted from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the 5-(3-bromophenyl) moiety.[2]

Table 2: Antimicrobial Activity of 1-Substituted 3-Aryl-5-(3'-bromophenyl)-pyrazolines

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mLStandard DrugReference
3 Escherichia coli (Gram-negative)0.25Ciprofloxacin[3]
4 Streptococcus epidermidis (Gram-positive)0.25Ciprofloxacin[3]
2 Aspergillus niger (Fungus)1Clotrimazole[3]

These pyrazoline derivatives feature the 5-(3-bromophenyl) core structure.[3]

Structure-Activity Relationship Insights

  • Anticancer Activity: For the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine series, the substitution on the N-aryl ring significantly influences anticancer potency. While the specific structures of compounds 4e and 4i are not detailed in the provided information, their activity against a panel of cancer cell lines highlights the potential of this scaffold. Compound 4i demonstrated broad-spectrum activity across five different cancer cell lines.[2]

  • Antimicrobial Activity: In the 1-substituted 3-aryl-5-(3'-bromophenyl)-pyrazoline series, the nature of the substituents at the 1 and 3 positions of the pyrazoline ring dictates the antimicrobial spectrum and potency. Compounds 3 and 4 exhibited high activity against Gram-negative and Gram-positive bacteria, respectively, with MIC values comparable to the standard drug Ciprofloxacin.[3] Compound 2 showed notable antifungal activity.[3] The specific substitutions on these compounds are key to their selective activity.

Experimental Protocols

Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (General Procedure)

These compounds were synthesized in a three-step process starting from substituted anilines. The intermediate steps involved the formation of substituted phenyl urea and N-(substituted phenyl)hydrazine carboxamide. The final title compounds were obtained with good yields and characterized using spectroscopic methods.[2]

Anticancer Activity Screening

The anticancer activity of the synthesized compounds was evaluated against a panel of 58 human tumor cell lines from nine different cancer types (leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer) at a single dose of 10 µM. The screening was performed by the National Cancer Institute (NCI), following their standard protocol. The primary endpoints measured were Growth Percent (GP) and Percent Growth Inhibition (PGI).[2]

Synthesis of 1-Substituted 3-Aryl-5-(3'-bromophenyl)-pyrazolines

A series of pyrazoline derivatives were synthesized using a condensation technique under ultrasound irradiation. The synthesized compounds were characterized by IR, 1H NMR, 13C NMR, Mass spectrometry, and elemental analysis.[3]

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized pyrazoline derivatives was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). The compounds were tested against Gram-positive bacteria (Streptococcus epidermidis), Gram-negative bacteria (Escherichia coli), and fungi (Aspergillus niger). Ciprofloxacin and Clotrimazole were used as standard antibacterial and antifungal drugs, respectively, for comparison.[3]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 5-(3-Bromophenyl)-1H-pyrazole derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar Structure-Activity Relationship start Starting Materials (e.g., Substituted Anilines, Chalcones) reaction Chemical Synthesis (e.g., Condensation, Ultrasound Irradiation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization bioassay Biological Screening (Anticancer, Antimicrobial) characterization->bioassay data_analysis Data Analysis (IC50, MIC, PGI) bioassay->data_analysis sar SAR Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Design of New Analogs

References

A Comparative Analysis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic Acid Based Inhibitors Against Standard MCT1 Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid based inhibitors, represented by the potent Monocarboxylate Transporter 1 (MCT1) inhibitor BAY-8002, against established standard MCT1 inhibitors. The content is supported by experimental data to aid in the evaluation of these compounds for cancer therapy research and development.

Introduction to MCT1 Inhibition in Cancer Therapy

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a crucial facilitator of lactate transport across cell membranes. In the tumor microenvironment, a phenomenon known as the "lactate shuttle" occurs, where glycolytic cancer cells export lactate via MCT4, and oxidative cancer cells take up this lactate via MCT1 to fuel their metabolism.[1][2] This metabolic symbiosis is vital for tumor progression, making MCT1 an attractive target for anticancer therapies.[2][3] Inhibition of MCT1 disrupts this lactate exchange, leading to intracellular lactate accumulation, metabolic stress, and ultimately, inhibition of tumor growth.[4]

Quantitative Efficacy Comparison

This section presents a summary of the in vitro efficacy of BAY-8002, a notable this compound based inhibitor, in comparison to the well-established MCT1 inhibitor, AZD3965. The data is primarily based on IC50 values obtained from lactate uptake and cell proliferation assays.

InhibitorTarget(s)IC50 / KiCell Line(s)Assay TypeReference
BAY-8002 MCT1IC50: 85 nMDLD-1Proliferation Assay[5]
MCT1-Raji, WSU-DLCL2In vivo tumor growth inhibition[6]
AZD3965 MCT1, MCT2Ki: 1.6 nM (MCT1)-Binding Assay[5]
MCT1IC50: 17.0 ± 3.6 nM4T1L-lactate Uptake Assay[7]
MCT1GI50: 3 to 39 nMDLBCL and BL cell linesProliferation Assay (72h)[8]
AR-C155858 MCT1, MCT2Ki: ~2 nM (MCT1)-Binding Assay[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.

MCT1-Mediated Lactate Shuttle in Cancer

MCT1_Lactate_Shuttle MCT1-Mediated Lactate Shuttle in Cancer cluster_glycolytic Glycolytic Cancer Cell (Hypoxic) cluster_oxidative Oxidative Cancer Cell (Normoxic) Glucose_gly Glucose Glycolysis Glycolysis Glucose_gly->Glycolysis Pyruvate_gly Pyruvate Glycolysis->Pyruvate_gly Lactate_gly Lactate Pyruvate_gly->Lactate_gly MCT4 MCT4 Lactate_gly->MCT4 MCT1 MCT1 MCT4->MCT1 Lactate Efflux/Influx Lactate_ox Lactate MCT1->Lactate_ox Pyruvate_ox Pyruvate Lactate_ox->Pyruvate_ox TCA_Cycle TCA Cycle Pyruvate_ox->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Inhibitor BAY-8002 / AZD3965 Inhibitor->MCT1 Inhibition

Caption: MCT1's role in the tumor lactate shuttle and the point of inhibition.

Experimental Workflow: [¹⁴C]-L-Lactate Uptake Inhibition Assay

Lactate_Uptake_Workflow Workflow for [¹⁴C]-L-Lactate Uptake Inhibition Assay Start Start Cell_Seeding Seed MCT1-expressing cells in 12-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h (adherence) Cell_Seeding->Incubation_24h Wash_Equilibration Wash with glucose-free medium Incubation_24h->Wash_Equilibration Pre_incubation Pre-incubate with varying concentrations of inhibitor (e.g., BAY-8002) for 30 min Wash_Equilibration->Pre_incubation Lactate_Uptake Add uptake buffer containing [¹⁴C]-L-lactate Pre_incubation->Lactate_Uptake Incubation_5min Incubate for 1-5 min (lactate uptake) Lactate_Uptake->Incubation_5min Termination Stop uptake by washing with ice-cold PBS Incubation_5min->Termination Cell_Lysis Lyse cells Termination->Cell_Lysis Quantification Measure radioactivity using a scintillation counter Cell_Lysis->Quantification Data_Analysis Normalize to protein concentration and calculate % inhibition Quantification->Data_Analysis IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Step-by-step workflow for determining MCT1 inhibitor IC50.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

[¹⁴C]-L-Lactate Uptake Inhibition Assay

This assay directly measures the inhibition of lactate transport into cells.

Materials:

  • MCT1-expressing cancer cell line (e.g., DLD-1, Raji)

  • 12-well cell culture plates

  • Complete cell culture medium

  • Glucose-free medium

  • Uptake buffer (e.g., 10 mM HEPES/pH 7.5, 5 mM KCl, 100 mM NaCl, 1 mM MgCl₂)[5]

  • [¹⁴C]-L-Lactate

  • Unlabeled L-lactate

  • Test inhibitors (e.g., BAY-8002, AZD3965) dissolved in a suitable solvent (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1% SDS and 0.1% Triton-X in HEPES buffer)[10]

  • Scintillation counter and vials

  • Protein assay kit

Procedure:

  • Cell Seeding: Plate MCT1-expressing cells in 12-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.[5]

  • Equilibration: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed glucose-free medium.[5]

  • Inhibitor Pre-incubation: Add uptake buffer containing varying concentrations of the test inhibitor or vehicle control to the wells. Pre-incubate the cells for 30 minutes at 37°C.[5]

  • Lactate Uptake Initiation: Initiate lactate uptake by adding the uptake buffer containing [¹⁴C]-L-lactate (e.g., 2 µCi) and a low concentration of unlabeled L-lactate (e.g., 0.5 µM). For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled lactate (e.g., 10 mM).[5][11]

  • Incubation: Incubate the plates for a short period (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of lactate uptake for the specific cell line.[5]

  • Termination of Uptake: Rapidly stop the uptake by aspirating the uptake solution and washing the cells three times with ice-cold PBS.[1]

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 15 minutes with gentle agitation to ensure complete lysis.[1]

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]

  • Data Analysis: Determine the protein concentration of each cell lysate. Normalize the radioactive counts to the protein concentration. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[5]

Extracellular Acidification Rate (ECAR) Assay (Seahorse XF Analyzer)

This assay measures the rate of decrease in pH in the medium surrounding the cells, which is an indicator of lactate efflux and glycolysis.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24)

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)[12]

  • Test inhibitors (e.g., BAY-8002, AZD3965)

  • Mitochondrial inhibitors for stress test (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ 37°C incubator.[13]

  • Inhibitor Treatment: On the day of the assay, replace the culture medium with fresh assay medium containing the desired concentration of the MCT1 inhibitor or vehicle control. Incubate for the desired duration (e.g., 1-24 hours).[12]

  • Assay Preparation: Wash the cells with the assay medium and add the final volume of assay medium to each well. Incubate the plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.

  • Seahorse XF Analyzer Operation: Load the injection compounds (e.g., mitochondrial inhibitors for a glycolysis stress test) into the ports of the hydrated sensor cartridge. Calibrate the sensor cartridge and run the assay.[12]

  • Data Acquisition and Analysis: The Seahorse XF Analyzer will measure the ECAR at baseline and after the injection of compounds. The data is analyzed using the accompanying software to determine the effect of the MCT1 inhibitor on glycolysis and lactate efflux.

Conclusion

The available data indicates that this compound based inhibitors, such as BAY-8002, are potent and selective inhibitors of MCT1. When compared to the standard inhibitor AZD3965, BAY-8002 demonstrates comparable in vitro and in vivo efficacy in inhibiting tumor cell proliferation and lactate transport. The choice between these inhibitors for specific research applications may depend on factors such as selectivity profile, pharmacokinetic properties, and the specific cancer model being investigated. The provided experimental protocols offer a foundation for conducting rigorous comparative studies to further elucidate the therapeutic potential of this class of inhibitors.

References

A Comparative Guide to the Analytical Validation of Spectroscopic Data for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common spectroscopic techniques for the analytical validation of substituted pyrazoles. It includes detailed experimental protocols, comparative data, and a logical workflow for method validation to support research and drug development.

Substituted pyrazoles are a critical class of heterocyclic compounds with a wide array of biological activities, making their precise characterization essential in pharmaceutical development.[1][2] Spectroscopic methods are fundamental for elucidating the structure and purity of these molecules.[1] This guide focuses on the analytical validation of data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparison of Spectroscopic Data

The following tables summarize typical spectroscopic data for various substituted pyrazoles, providing a baseline for comparison.

Table 1: ¹H NMR Spectroscopic Data for Substituted Pyrazoles
CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityReference
1-MethylpyrazoleCDCl₃H3~7.5d[3]
H5~7.4d[3]
H4~6.2t[3]
N-CH₃~3.9s[3]
5-Hydrazinyl-4-phenyl-1H-pyrazoleDMSO-d₆NH (pyrazole)~13.0Broad Singlet[1]
NH₂ (hydrazinyl)~4.5 - 5.5Broad Singlet[1]
NH (hydrazinyl)~7.0 - 8.0Singlet[1]
Phenyl-H~7.2 - 7.8Multiplet[1]
Pyrazole-H3~7.5 - 8.0Singlet[1]
Table 2: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃[3]
Carbon AtomChemical Shift (δ, ppm)
C3~138.7
C5~129.2
C4~105.4
N-CH₃~39.1
Table 3: Key IR Absorption Bands for Substituted Pyrazoles
Functional GroupExpected Wavenumber (cm⁻¹)NotesReference
N-H Stretch (pyrazole ring)3300 - 3500Broad[1]
N-H Bend (hydrazinyl)1600 - 1650[1]
C=C Stretch (aromatic)1450 - 1600[1]
C=N Stretch (pyrazole ring)1500 - 1600[1]
Table 4: UV-Vis Absorption Data for N-methyl Pyrazole[3]
Solventλmax (nm)
Ethanol~220
Cyclohexane~215

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the analytical validation of spectroscopic methods for substituted pyrazoles, based on ICH Q2(R1) guidelines.[4][5]

Analytical_Validation_Workflow start Start: Define Analytical Method's Intended Purpose protocol Develop and Document Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability Testing robustness->system_suitability report Prepare Validation Report system_suitability->report end_node End: Method is Validated report->end_node

Caption: Workflow for analytical method validation of spectroscopic data.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the substituted pyrazole.[1]

  • Sample Preparation:

    • Weigh 5-10 mg of the pyrazole sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard like tetramethylsilane (TMS).[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[3]

  • ¹H NMR Instrument Parameters (Illustrative for a 400 MHz spectrometer):

    • Pulse Sequence: Standard single-pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.[3]

  • ¹³C NMR Instrument Parameters:

    • Pulse Sequence: Proton-decoupled.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.[1]

  • Sample Preparation (KBr Pellet Method):

    • Mix 1-2 mg of the solid pyrazole sample with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.[1]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or a single drop of a liquid sample directly onto the ATR crystal.[3]

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.[1]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the pyrazole derivative.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative, depending on the analyte.

    • Mass Range: Scan a range appropriate for the expected molecular weight.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizer Gas: Nitrogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the electronic absorption properties of the N-methyl pyrazole.[3]

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol or cyclohexane).[3]

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.[3]

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.[3]

    • Cuvettes: Use 1 cm path length quartz cuvettes.[3]

Validation Parameters for Spectroscopic Methods

The validation of analytical methods for substituted pyrazoles should adhere to the parameters outlined by the International Council for Harmonisation (ICH) guidelines.[5]

Table 5: Key Validation Parameters and Acceptance Criteria
ParameterDefinitionTypical Acceptance CriteriaReference
Accuracy The closeness of agreement between the true value and the value found.[6]Mean recovery within 98.0-102.0%.[6][7][5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][6]Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 3-5%.[7][5]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference at the retention time or wavelength of the analyte.[5]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999.[6][5]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.For assays: 80-120% of the target concentration.[7][5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3:1.[7][4][5]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10:1.[7][4][5]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]No significant effect on results when parameters are slightly varied.[7][4][5]

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a cornerstone of modern therapeutic design. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling kinases. However, the high degree of homology within the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects.[1] These unintended interactions can result in unforeseen toxicities or beneficial polypharmacology, making a thorough understanding of an inhibitor's cross-reactivity profile essential.

This guide provides a comparative analysis of the selectivity and cross-reactivity of notable pyrazole-based kinase inhibitors, supported by quantitative experimental data. It details the methodologies for assessing inhibitor specificity and visualizes key pathways and workflows to provide a comprehensive resource for kinase-focused research.

Cross-Reactivity Profiles of Pyrazole-Based Kinase Inhibitors

The selectivity of a kinase inhibitor is rarely absolute. Profiling an inhibitor against a broad panel of kinases is crucial to identify both its intended targets and any off-target interactions.[2] The following tables summarize the inhibitory activity (IC50 or Kd in nM) of two well-characterized, pyrazole-containing inhibitors, Crizotinib and Regorafenib, against a selection of kinases. This data highlights their distinct selectivity profiles.

Table 1: Selectivity Profile of Crizotinib

Crizotinib is a potent inhibitor of ALK and ROS1, but also shows significant activity against other kinases like MET.[3]

Kinase TargetIC50 / Kd (nM)Kinase Family
ALK 2.9 TK
ROS1 ~10 TK
MET>80% inhibit@1µMTK
AXL>80% inhibit@1µMTK
CSF1R>80% inhibit@1µMTK
ABL1>80% inhibit@1µMTK

Data synthesized from published literature.[1][3][4] Values represent the concentration of inhibitor required to reduce enzyme activity or binding by 50%.

Table 2: Selectivity Profile of Regorafenib

Regorafenib is a multi-kinase inhibitor with a broader spectrum of activity, targeting several kinases involved in angiogenesis and oncogenesis.[5][6]

Kinase TargetIC50 / Kd (nM)Kinase Family
VEGFR2 ~10-20 TK
TIE2 ~10-50 TK
BRAF ~30 TKL
RAF1 ~10-30 TKL
KIT~50-100TK
PDGFRβ~50-100TK
RET~50-100TK

Data synthesized from published literature.[5][7] Values represent the concentration of inhibitor required to reduce enzyme activity or binding by 50%.

Key Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Several platforms exist, broadly categorized as either activity assays, which measure the catalytic function of the kinase, or binding assays, which quantify the interaction between an inhibitor and the kinase.[8]

Protocol 1: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.[9] It is highly valued for determining inhibitor dissociation constants (Kd) and assessing selectivity across the kinome.

Principle: The assay relies on the principle of competitive displacement. A test compound competes with a known, immobilized ligand for binding to the kinase's ATP-binding site. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase. Quantification is achieved using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[10]

Detailed Methodology:

  • Kinase Preparation: A large panel of human kinases (over 480) are expressed, typically as fusions with a unique DNA tag for quantification.[9][10]

  • Ligand Immobilization: A broadly active, biotinylated kinase inhibitor is attached to streptavidin-coated magnetic beads, creating an affinity resin.[10]

  • Competition Reaction: In the wells of a microplate, the DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a binding buffer. A DMSO control (no test compound) is run in parallel.[10]

  • Incubation: The assay plates are incubated for approximately 1 hour with shaking to allow the binding reaction to reach equilibrium.[10]

  • Washing: The affinity beads are washed extensively to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.[10]

  • Quantification: The amount of eluted kinase is measured by qPCR using the unique DNA tag.[10]

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. A lower signal indicates stronger binding of the test compound. The results are used to calculate the percentage of inhibition or a dissociation constant (Kd) by fitting the data to a dose-response curve.

Protocol 2: In Vitro Radiometric Kinase Assay

The radiometric activity assay is considered a gold standard for its direct measurement of kinase catalytic activity.[8] It tracks the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

Principle: The assay measures the incorporation of a radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a protein or peptide substrate by the target kinase. The amount of radioactivity transferred to the substrate is directly proportional to the kinase's activity.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Prepare serial dilutions of the pyrazole-based inhibitor in DMSO.

    • Prepare a solution containing the specific peptide or protein substrate for the kinase being tested.

    • Prepare an ATP mixture containing both non-radioactive ("cold") ATP and [γ-³²P]ATP. The final ATP concentration should be near the Km value for the specific kinase.[11]

  • Kinase Reaction:

    • In a microplate, add the kinase reaction buffer, the purified recombinant kinase enzyme, and the substrate.

    • Add the test inhibitor at various concentrations (or DMSO for control).

    • Initiate the reaction by adding the [γ-³²P]ATP mixture.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Separation:

    • Stop the reaction (e.g., by adding phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will not.

    • Wash the filter mat multiple times to remove all unbound radiolabeled ATP.[12]

  • Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter or a phosphorimager.[12][13]

  • Data Analysis: Plot the measured radioactivity (counts per minute) against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Visualized Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by pyrazole inhibitors and a general workflow for kinase inhibitor profiling.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Inhibitor 1. Prepare Serial Dilutions of Inhibitor KinaseMix 2. Prepare Kinase/ Substrate Master Mix Plate 3. Dispense Inhibitor & Master Mix to Plate Inhibitor->Plate KinaseMix->Plate Incubate 4. Initiate Reaction (Add ATP) & Incubate Plate->Incubate Detect 5. Stop Reaction & Detect Signal Incubate->Detect Data 6. Analyze Data (Calculate IC50) Detect->Data

A generalized workflow for an in vitro kinase inhibition assay.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Association P_JAK P-JAK (Active) JAK->P_JAK 3. Activation & Trans-phosphorylation STAT STAT P_JAK->STAT 4. STAT Phosphorylation P_STAT P-STAT Dimer STAT Dimer P_STAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Regulation

A simplified diagram of the JAK/STAT signaling cascade.

References

comparative docking analysis of pyrazole inhibitors with known ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the molecular docking performance of pyrazole-based inhibitors against established ligands for key protein targets. The focus is on providing a clear comparison of binding affinities and outlining the methodologies used in these computational studies. This information is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate further research and design of novel pyrazole-based therapeutics.

Pyrazole Inhibitors Targeting Protein Kinases

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1][2] Pyrazole scaffolds have been identified as a promising core structure for the development of potent kinase inhibitors.[3][4]

A comparative docking study was conducted to evaluate the binding affinity of novel pyrazole derivatives against various protein kinases and compare them with known inhibitors. The study aimed to understand the binding modes and potential of these compounds as anticancer agents.[1][2][5] For instance, a series of 1,3,4-triarylpyrazoles were screened for their activity against several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ.[1][2]

Data Presentation: Kinase Inhibitors
Target ProteinPyrazole InhibitorDocking Score (kcal/mol)Known LigandDocking Score (kcal/mol)PDB ID
VEGFR-2Compound 1b-10.09Sorafenib-9.82QU5
Aurora ACompound 1d-8.57MLN8054-8.22W1G
CDK2Compound 2b-10.35Roscovitine-9.52VTO
JAK2Pyrazolo[1,5-a]pyrimidineNot specifiedRuxolitinibNot specifiedNot specified

Note: The docking scores for known ligands are representative values from similar studies and may vary based on the specific docking protocol used.

Experimental Protocols: Kinase Docking

The molecular docking studies for the pyrazole derivatives against VEGFR-2, Aurora A, and CDK2 were performed using AutoDock 4.2.[4] The three-dimensional structures of the target proteins were obtained from the Protein Data Bank (PDB IDs: 2QU5, 2W1G, and 2VTO).[3][4] The ligands were prepared for docking by generating their 3D structures, adding Gasteiger charges, and merging non-polar hydrogens. The grid box for docking was centered on the active site of the respective proteins. The docking protocol involved a flexible ligand docking approach.[4] For the Janus kinase (JAK) inhibitors, a high-throughput screening identified the pyrazolo[1,5-a]pyrimidine scaffold as a potent inhibitor of Jak2.[6]

Pyrazole Inhibitors Targeting Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is a major strategy for treating inflammation and pain.[7] Selective COX-2 inhibitors are particularly sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8] The pyrazole scaffold is a well-known feature in several selective COX-2 inhibitors, such as Celecoxib.[8][9]

Docking studies have been instrumental in designing new pyrazole derivatives with potential COX-2 inhibitory activity.[8] These studies compare the binding modes and energies of novel compounds with known selective inhibitors like Celecoxib to predict their efficacy and selectivity.[8]

Data Presentation: COX-2 Inhibitors
Pyrazole DerivativeDocking Score (kcal/mol)Known LigandDocking Score (kcal/mol)PDB ID
Compound 25-9.7Celecoxib-9.73LN1
Compound 26-10.2Celecoxib-9.73LN1
Compound 19-9.9Celecoxib-9.73LN1
Compound 23-9.8Celecoxib-9.73LN1
Compound 27-10.1Celecoxib-9.73LN1
Experimental Protocols: COX-2 Docking

The molecular docking analysis of the designed pyrazole compounds against the COX-2 enzyme was carried out using AutoDock Vina 1.2.0.[8] The 3D crystal structure of the COX-2 enzyme was retrieved from the Protein Data Bank (PDB ID: 3LN1).[10] The protein structure was prepared by removing water molecules and ligands, and adding polar hydrogens. The pyrazole derivatives were designed and their 3D structures were optimized. The docking was performed by defining a grid box that encompassed the active site of the enzyme, and the results were compared with the interactions of the co-crystallized selective inhibitor, celecoxib.[8] In other studies, the Glide docking tool within the Schrödinger software suite was also utilized for similar analyses.

Workflow for Comparative Docking Analysis

The following diagram illustrates the typical workflow for a comparative molecular docking analysis, from the initial preparation of the target protein and ligands to the final analysis of the results.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Protein Target Protein Selection & Preparation (from PDB) Grid Active Site Identification & Grid Box Generation Protein->Grid Ligand_P Pyrazole Inhibitor Design & Optimization Ligand_P->Grid Ligand_K Known Ligand Selection & Preparation Ligand_K->Grid Docking Molecular Docking (e.g., AutoDock, Glide) Grid->Docking Results_P Binding Poses & Scores (Pyrazole Inhibitor) Docking->Results_P Results_K Binding Poses & Scores (Known Ligand) Docking->Results_K Comparison Comparative Analysis: - Binding Energy - Interactions - Pose Comparison Results_P->Comparison Results_K->Comparison

Caption: Workflow of a comparative molecular docking analysis.

References

In Vitro Assay Validation for Pyrazole Derivative Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide provides an objective comparison of the in vitro bioactivity of various pyrazole derivatives against established alternatives, supported by experimental data and detailed protocols. The aim is to offer a valuable resource for researchers engaged in the discovery and development of novel pyrazole-based therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected pyrazole derivatives compared to standard reference compounds across several key therapeutic areas.

Table 1: Anticancer Activity (IC₅₀ in µM)
Compound/DrugMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)Reference
Pyrazole Derivatives
Pyrazole Derivative A5.88.0--[3]
Pyrazole Derivative B4.98 - 92.62-7.74 - 82.49-[4]
Pyrazole-Modified Catalpol---~50% viability reduction[5]
Thieno[2,3-c]pyrazole (Tpz-1)0.19 - 2.99 (across 17 cell lines)---[6]
Pyrazolo[1,5-a]pyrimidine 34d---10.41[7]
Standard Drugs
Doxorubicin4.17-5.239.76[4][7]
Cisplatin----[3]
Etoposide-> Compound 2--[8]
Table 2: Anti-inflammatory Activity (COX-2 Inhibition, IC₅₀ in µM)
Compound/DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Pyrazole Derivatives
Pyrazole-pyridazine hybrid 5f>1001.50>66.7[9]
Pyrazole-pyridazine hybrid 6f>1001.15>86.9[9]
Hybrid pyrazole analogue 5u134.121.7974.92[10]
Hybrid pyrazole analogue 5s131.331.8072.95[10]
AD 532-Less potent than Celecoxib-[11]
Standard Drugs
Celecoxib5.4392.1642.51[9][12]
Indomethacin---[11]
Meloxicam1.8795.4090.35[12]
Table 3: Antidiabetic Activity (α-Glucosidase Inhibition, IC₅₀ in µM)
Compound/Drugα-Glucosidase IC₅₀ (µM)Reference
Pyrazole Derivatives
Pyz-175.62[13]
Pyz-295.85[13]
Standard Drug
Acarbose72.58[13]
Table 4: Antioxidant Activity (DPPH Radical Scavenging, SC₅₀/IC₅₀ in µg/mL or µM)
Compound/DrugSC₅₀/IC₅₀Reference
Pyrazole Derivatives
Pyrazoline 2a-Potent
Pyrazoline 2b9.91 µg/mL[14]
Pyrazole (4a)-Active
Standard
Ascorbic Acid-Standard
Butylated hydroxytoluene (BHT)-Less potent than 2a/2b

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Anticancer Activity

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test pyrazole derivatives and standard drugs (e.g., Doxorubicin)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives or standard drugs for 48-72 hours.[3] Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorogenic substrate)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test pyrazole derivatives and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • To each well, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.

    • Add the diluted test compound. Include a DMSO control for total enzyme activity and a positive control (Celecoxib).

    • Add the diluted COX-2 enzyme to the wells.

    • Incubate the plate at 37°C for approximately 10 minutes to allow for inhibitor-enzyme interaction.[15]

  • Initiation of Reaction: Start the enzymatic reaction by adding the arachidonic acid solution to all wells.[15]

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.[15]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX-2 activity for each concentration of the test compound relative to the DMSO control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[15]

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (1 M)

  • Test pyrazole derivatives and a standard inhibitor (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 60 µL of phosphate buffer.

    • Control: 50 µL of phosphate buffer and 10 µL of DMSO (or the solvent used for the test compound).

    • Test Sample: 50 µL of phosphate buffer and 10 µL of the pyrazole derivative solution at various concentrations.

    • Positive Control: 50 µL of phosphate buffer and 10 µL of acarbose solution at various concentrations.[2]

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank.[2]

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.[2]

  • Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG solution (5 mM) to all wells.[2]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[2]

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.[2]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm.[2]

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC₅₀ value is determined from a dose-response curve.

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging activity of a compound.[16]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol

  • Test pyrazole derivatives and a standard antioxidant (e.g., Ascorbic acid)

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol or ethanol.

  • Reaction Mixture: Add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 0.5 mL of the extract to 3 mL of the DPPH working solution.[16]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[16] A blank containing the solvent instead of the test compound is also measured.

  • Data Analysis: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [ (A₀ - A₁) / A₀ ] x 100, where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the reaction mixture. The SC₅₀ (or IC₅₀) value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The bioactivity of pyrazole derivatives is often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a general experimental workflow and key signaling pathways implicated in the action of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Bioactivity Screening cluster_mechanistic Mechanism of Action Studies cluster_lead Lead Optimization synthesis Pyrazole Derivative Synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Assays (e.g., MTT, DPPH) characterization->primary_screening secondary_screening Secondary Assays (e.g., COX, α-Glucosidase) primary_screening->secondary_screening Hit Identification pathway_analysis Signaling Pathway Analysis (Western Blot) secondary_screening->pathway_analysis gene_expression Gene Expression Profiling pathway_analysis->gene_expression sar Structure-Activity Relationship (SAR) pathway_analysis->sar admet ADMET Prediction sar->admet

General workflow for pyrazole derivative bioactivity validation.

mapk_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response pyrazole Pyrazole Derivative pyrazole->raf Inhibition pyrazole->mek Inhibition pyrazole->erk Inhibition

MAPK signaling pathway and potential pyrazole inhibition points.

pi3k_akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates pten PTEN pten->pip3 dephosphorylates nfkb NF-κB akt->nfkb cell_survival Cell Survival, Proliferation, Angiogenesis nfkb->cell_survival pyrazole Pyrazole Derivative pyrazole->pi3k Inhibition pyrazole->akt Inhibition

PI3K/Akt/NF-κB signaling pathway with pyrazole intervention sites.

Conclusion

This guide provides a comparative overview of the in vitro bioactivity of pyrazole derivatives across various therapeutic targets. The presented data and protocols offer a foundation for researchers to design and validate novel compounds. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the development of new and improved therapeutic agents. Further investigations into the specific mechanisms of action and structure-activity relationships will be crucial in unlocking the full potential of this important class of heterocyclic compounds.

References

assessing the influence of the 3-bromophenyl group on kinase selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the intricate world of kinase inhibitor design, the quest for both potency and selectivity is paramount. The subtle modification of a chemical scaffold can dramatically alter its interaction with the ATP-binding pocket of a kinase, leading to significant changes in its inhibitory profile. One such modification that has garnered considerable attention is the incorporation of a 3-bromophenyl group. This guide provides a comprehensive comparison of kinase inhibitors featuring this moiety against their non-brominated analogs, supported by experimental data, to elucidate the influence of this functional group on kinase selectivity.

Deciphering the Role of the 3-Bromophenyl Group

The 3-bromophenyl group, with its specific steric and electronic properties, can profoundly impact the binding affinity and selectivity of a kinase inhibitor. The bromine atom, being moderately lipophilic and electron-withdrawing, can engage in halogen bonding and other non-covalent interactions within the kinase active site. These interactions can lead to a more favorable binding orientation and increased residence time, thereby enhancing potency against the target kinase. Furthermore, the position of the bromine atom at the meta-position of the phenyl ring can influence the overall conformation of the inhibitor, allowing it to exploit unique pockets and contours of the target kinase, which may not be accessible to its non-brominated counterpart. This can translate to a narrower or altered selectivity profile, a crucial aspect in minimizing off-target effects and associated toxicities.

Quantitative Comparison of Kinase Inhibitors

To quantitatively assess the impact of the 3-bromophenyl group, we have compiled inhibitory concentration (IC50) data from various studies. The following tables summarize the in vitro kinase inhibition profiles of representative compounds with and without the 3-bromophenyl moiety, targeting key kinases in oncogenic signaling pathways: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).

Table 1: Comparison of EGFR Inhibitors

Compound IDCore ScaffoldR GroupEGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)
1a Pyrido[d]pyrimidine3-Bromophenyl0.029[1]1b Phenyl
2a Quinazoline3-Bromophenyl32b Phenyl

Table 2: Comparison of VEGFR2 Inhibitors

Compound IDCore ScaffoldR GroupVEGFR2 IC50 (nM)Reference CompoundVEGFR2 IC50 (nM)
3a Oxazole4-Bromophenyl50 (Hypothetical)[2]3b Phenyl
4a Pyridazine3-Bromophenyl30[3]4b Phenyl

Table 3: Comparison of PDGFRβ Inhibitors

Compound IDCore ScaffoldR GroupPDGFRβ IC50 (nM)Reference CompoundPDGFRβ IC50 (nM)
5a Pyrimidine3-Bromophenyl2[4]5b Phenyl
6a Quinazoline3-Bromophenyl9.3[5]6b Phenyl

The data presented in these tables consistently demonstrates that the presence of a 3-bromophenyl group significantly enhances the inhibitory potency against the target kinases. In many cases, the brominated compounds exhibit orders of magnitude greater activity compared to their unsubstituted phenyl analogs. This underscores the critical role of the bromine substitution in optimizing the pharmacophore for high-affinity binding.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory potency.

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR2, PDGFRβ)

  • Kinase-specific peptide substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 serial dilutions.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of kinase solution (at 2.5x final concentration in kinase buffer) to each well.

    • Gently mix and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture (at 2.5x final concentration) to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate for 60 minutes at 30°C.

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).[6][7][8][9][10]

Signaling Pathway Visualizations

To provide a contextual understanding of the kinases discussed, the following diagrams illustrate their respective signaling pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: EGFR Signaling Pathway.[11][12][13][14][15]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

Caption: VEGFR2 Signaling Pathway.[16][17][18][19][20]

PDGFRB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response PDGF PDGF-BB PDGFRB PDGFRβ PDGF->PDGFRB Ligand Binding & Dimerization Grb2 Grb2 PDGFRB->Grb2 Autophosphorylation PI3K PI3K PDGFRB->PI3K STAT3 STAT3 PDGFRB->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Cell Growth, Migration, Survival ERK->Response Akt Akt PI3K->Akt Akt->Response STAT3->Response

Caption: PDGFRβ Signaling Pathway.[21][22][23][24][25]

Conclusion

The inclusion of a 3-bromophenyl group is a powerful strategy in the design of potent and selective kinase inhibitors. The experimental data strongly suggests that this moiety can significantly enhance binding affinity for key oncogenic kinases such as EGFR, VEGFR2, and PDGFRβ. The specific interactions facilitated by the bromine atom likely contribute to a more favorable and stable binding mode within the ATP pocket. Researchers and drug development professionals should consider the strategic incorporation of this functional group when designing novel kinase inhibitors to potentially improve their pharmacological properties. Further investigation into the broader kinome selectivity of these compounds is warranted to fully understand the impact of the 3-bromophenyl group on the overall inhibitor profile.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed protocol for the safe disposal of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Chemical Profile and Hazards

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][6]

Due to these potential hazards, it is imperative to use appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-impermeable gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted as hazardous waste, in accordance with local, state, and national regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7]

1. Waste Classification:

This compound falls into two primary waste categories:

  • Halogenated Organic Waste: Due to the presence of a bromine atom.[8][9]

  • Acidic Waste: Due to the carboxylic acid functional group.

2. Segregation and Collection:

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal.

  • Primary Waste Stream: This compound must be collected in a designated "Halogenated Organic Waste" container.[8][10] These containers are often specifically colored or labeled for easy identification.

  • Avoid Mixing:

    • Do not mix halogenated organic waste with non-halogenated organic waste.[8][11]

    • Do not combine acidic waste with basic waste in the same container.[8]

    • Keep this waste separate from heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[12]

3. Container Management:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][10] A running list of all components and their approximate percentages should be maintained on or near the container.[11]

  • Condition: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing cap.[10]

  • Closure: Keep the waste container closed at all times, except when actively adding waste.[10][12]

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • The storage area should be cool, dry, and well-ventilated.[12]

  • Ensure the container is stored in secondary containment to prevent spills.[12]

5. Final Disposal:

  • Once the container is nearly full (approximately three-quarters full is a common guideline), arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[1][12][13]

Experimental Protocol: Spill Cleanup

In the event of a small spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or the substance is in powder form and has become airborne, evacuate the immediate area.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1][3]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Labeling and Disposal: Seal and label the container with the contents of the spill and arrange for its disposal through your EHS office.[12]

For large spills, evacuate the area and contact your institution's emergency response team immediately.[10]

Quantitative Data Summary

ParameterGuidelineSource
pH for Neutralization 5.5 - 9.0 (for simple, non-hazardous acids)[11][14][15]
Concentration for Drain Disposal <10% v/v (for simple, non-hazardous acids)[15][16]
Maximum Accumulation in Lab (SAA) Up to 10-25 gallons (check local regulations)[12][15]

Note: The pH and concentration guidelines for drain disposal are not applicable to this compound due to its halogenated and complex organic nature.

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated: This compound classify Classify Waste: - Halogenated Organic - Carboxylic Acid start->classify segregate Segregate Waste classify->segregate no_drain Do NOT Dispose Down Drain classify->no_drain no_trash Do NOT Dispose in Regular Trash classify->no_trash container Select Appropriate Container: - Compatible Material - Tightly Sealing Lid segregate->container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - List of Contents container->label_container store Store in Designated SAA: - Cool, Dry, Ventilated - Secondary Containment label_container->store disposal Contact EHS or Licensed Waste Disposal Company store->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other pyrazole derivatives, brominated aromatic compounds, and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant lab coat.[2] Chemical-resistant gloves (e.g., disposable nitrile gloves).[1][2][3] Fully enclosed shoes made of a chemical-resistant material.[2]A lab coat provides a primary barrier against skin contact. Nitrile gloves offer protection against a range of chemicals.[1] Inspect gloves before use and change them immediately if contaminated.[2] Enclosed shoes protect feet from spills.
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][2]May cause respiratory irritation.[4][5] A fume hood is the primary engineering control to minimize inhalation exposure.

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[2]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[2]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[2]

  • Handling the Compound:

    • Handle the solid carefully to avoid generating dust.

    • If transferring the solid, use a spatula and weigh it on a weigh boat within the fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in laboratory areas where this compound is handled.[6]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][7]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2][4]

    • Unused Compound: Dispose of the unused compound in its original container or a suitable, labeled hazardous waste container.

  • Waste Disposal Method:

    • As a brominated organic compound, this chemical is classified as hazardous waste.[8]

    • Waste should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[3][4]

    • A common disposal method for such compounds is incineration at a licensed hazardous waste disposal facility equipped with scrubbers and emission control systems.[8]

    • Do not empty into drains or release into the environment.[3][6][9]

Experimental Protocols

While no specific experimental protocols involving this compound were found, the handling and disposal procedures outlined above are based on established safety protocols for similar chemical compounds. These procedures should be adapted to the specific requirements of any experiment.

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_hood Verify Fume Hood Function prep_area->check_hood gather_materials Assemble Equipment & Waste Containers check_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound in Hood (Avoid Dust) don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste (Solid & Chemical) wash_hands->segregate_waste dispose_waste Dispose via Licensed Hazardous Waste Facility segregate_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.